3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Description
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Properties
Molecular Formula |
C12H10Cl2O3 |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
3,4-dichloro-2-(4-ethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H10Cl2O3/c1-2-16-8-5-3-7(4-6-8)11-9(13)10(14)12(15)17-11/h3-6,11H,2H2,1H3 |
InChI Key |
KVRNSUGGKMSXKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. As a derivative of mucochloric acid (MCA), this compound belongs to the 2(5H)-furanone class, a scaffold of significant interest in medicinal chemistry and materials science due to its inherent reactivity and diverse biological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular architecture, a proposed synthetic pathway grounded in established methodologies, and an exploration of its potential for chemical derivatization. Key reactive sites are identified, and their behavior is explained through fundamental chemical principles, providing a predictive framework for designing novel molecular entities.
Introduction: The 2(5H)-Furanone Core in Modern Chemistry
The 2(5H)-furanone ring system is a prominent pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The high degree of functionalization in compounds like 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, which includes a reactive lactone, a conjugated double bond, and two labile chlorine atoms, makes it a versatile building block for synthetic chemistry.[2][3]
This specific molecule is a derivative of 3,4-dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid (MCA).[2] The substitution of the C5 hydroxyl group with a 4-ethoxyphenyl moiety significantly alters the compound's lipophilicity and electronic properties, which can profoundly influence its interaction with biological targets and its potential as a drug candidate or functional material. This guide synthesizes the known chemistry of the mucochloric acid scaffold to provide an authoritative overview of this specific, yet underexplored, derivative.
Physicochemical and Spectroscopic Profile
While specific experimental data for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is not widely published, its core properties can be accurately calculated and reliably predicted based on its structure and data from closely related analogues.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₁₂H₁₀Cl₂O₃ | Calculated |
| Molecular Weight | 289.11 g/mol | Calculated |
| IUPAC Name | 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one | IUPAC Nomenclature |
| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from analogues[5] |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in water. | Inferred from structure |
| ¹H NMR | Expected signals: ~1.4 ppm (t, 3H, -CH₃), ~4.1 ppm (q, 2H, -OCH₂-), a singlet for the C5 proton, and aromatic protons in the ~7.0-7.5 ppm range. | Prediction |
| ¹³C NMR | Expected signals for the ethoxy group, six aromatic carbons, and four carbons of the furanone ring, including the carbonyl carbon (>160 ppm). | Prediction |
| IR Spectroscopy | Characteristic peaks expected for C=O (lactone, ~1750-1780 cm⁻¹), C=C (~1650 cm⁻¹), and C-O-C stretching. | Prediction |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 288/290/292, showing the characteristic isotopic pattern for two chlorine atoms. | Prediction |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one involves the direct arylation of mucochloric acid (MCA) at the C5 position via a Friedel-Crafts-type reaction with ethoxybenzene.
Causality of Experimental Design
The C5 position of MCA is activated towards electrophilic substitution.[1][2] In the presence of a Lewis acid, the hydroxyl group at C5 can be protonated and eliminated as water, generating a stabilized acylium-like cation intermediate. This electrophilic intermediate is then readily attacked by an electron-rich aromatic ring such as ethoxybenzene. The ethoxy group is an ortho-, para-directing activator, making the para-position the sterically and electronically favored site of attack.[6] A strong Lewis acid like aluminum chloride (AlCl₃) or a milder one like zinc chloride (ZnCl₂) is required to facilitate the formation of the key electrophilic intermediate.[7]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add mucochloric acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Add ethoxybenzene (2.0-3.0 eq).
-
Catalyst Introduction: Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water to quench the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.
Chemical Reactivity and Derivatization Potential
The reactivity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is dictated by several functional groups, making it a versatile platform for further chemical modification.
Key Reactive Centers
-
C3-C4 Vinylic Halides: The two chlorine atoms are susceptible to nucleophilic substitution. Due to electronic effects from the adjacent carbonyl group, the chlorine at the C4 position is generally more reactive and can be selectively replaced by various nucleophiles.[4][8] This allows for the sequential introduction of different functional groups.
-
Lactone Ring: The lactone ester bond can be cleaved under strong acidic or basic conditions, leading to ring-opening. It can also react with certain nucleophiles like hydrazines to afford ring-transformed products such as pyridazinones.[1]
-
Ethoxyphenyl Ring: The aromatic ring is activated by the ethoxy group and can undergo further electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, primarily at the ortho positions relative to the ethoxy group.[6]
Self-Validating Nucleophilic Substitution Protocol
The differential reactivity of the C4-Cl bond provides a self-validating system for selective functionalization. A reaction with one equivalent of a soft nucleophile (e.g., a thiol) at or below room temperature is expected to yield predominantly the 4-substituted product. The success of this selective substitution can be confirmed by mass spectrometry (loss of one chlorine atom) and NMR spectroscopy, validating the predicted reactivity.
Caption: Selective nucleophilic substitution at the C4 position.
Potential Applications in Drug Discovery
The 2(5H)-furanone core is a "privileged scaffold" in medicinal chemistry. Derivatives of mucochloric acid have demonstrated significant potential as:
-
Anticancer Agents: Many furanone derivatives exhibit cytotoxicity against various cancer cell lines, often by inducing apoptosis or cell cycle arrest.[7][9]
-
Antimicrobial Agents: The electrophilic nature of the furanone ring allows it to react with biological nucleophiles like cysteine residues in bacterial enzymes, leading to antimicrobial activity.[1][2]
-
Chemical Intermediates: The compound serves as a valuable intermediate for synthesizing more complex heterocyclic systems and libraries of compounds for high-throughput screening.[10]
The presence of the 4-ethoxyphenyl group can enhance cell permeability and modulate binding affinity to target proteins, making this particular derivative an attractive candidate for further biological evaluation.
Safety and Handling
As with all halogenated organic compounds, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11][12] In case of contact, rinse immediately with plenty of water.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
Conclusion
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is a promising, highly functionalized molecule with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites, particularly the differentially active chlorine atoms, allow for predictable and selective derivatization. Grounded in the robust and extensively studied chemistry of its parent, mucochloric acid, this compound offers a versatile platform for developing novel therapeutics and functional materials. This guide provides the foundational chemical knowledge necessary for researchers to confidently incorporate this valuable building block into their research and development programs.
References
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Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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3,4-dichloro-5-phenyl-2(5H)-furanone | C10H6Cl2O2 | CID 2727802 - PubChem. (n.d.). PubChem. [Link]
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3,4-Dichloro-5-hydroxy-2(5H)-furanone - PubChem. (n.d.). PubChem. [Link]
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406470-55-1 - Safety Data Sheet. (2025, August 8). Aaron Chemicals LLC. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - MDPI. (2024, October 31). MDPI. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC. (2024, October 31). National Center for Biotechnology Information. [Link]
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3,4-Dihalo-5-hydroxy-2(5 H)-furanones: Highly Reactive Small Molecules - PubMed. (2024, October 31). PubMed. [Link]
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Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. - ResearchGate. (n.d.). ResearchGate. [Link]
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Research on the Reaction of 5-Alkyloxy-3,4-dihalo-2(5 H )- furanones with Aliphatic Amines. (n.d.). Semantic Scholar. [Link]
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Preparation of 3,4,5-substituted furan-2(5H)-one derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - Semantic Scholar. (2024, October 31). Semantic Scholar. [Link]
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3,4-Dichloro-5-methoxy-2(5H)-furanone - Molecular Properties | MolForge. (n.d.). MolForge. [Link]
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Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - MDPI. (2011, January 25). MDPI. [Link]
-
2(5H)-Furanone, 5,5'-oxybis[3,4-dichloro- - Substance Details - SRS | US EPA. (n.d.). United States Environmental Protection Agency. [Link]
-
Theory - The reactions of methoxybenzene. (n.d.). The Royal Society of Chemistry. [Link]
-
3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]
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Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem. (n.d.). PubChem. [Link]
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Reaction of ethoxybenzene with Hydroiodic Acid - YouTube. (2009, October 22). YouTube. [Link]
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More EAS & Benzylic Reactions: Crash Course Organic Chemistry #39 - YouTube. (2021, November 10). YouTube. [Link]jzAlvS_c)
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3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one structure elucidation
An In-Depth Technical Guide for the Structure Elucidation of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural descriptions to explain the scientific rationale behind the selection of analytical techniques and the interpretation of complex datasets. We will detail a systematic approach employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Introduction: The Significance of Halogenated Furanones
The 2(5H)-furanone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its halogenated derivatives, particularly those derived from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), are highly versatile synthetic intermediates.[1][2][3] The presence of two reactive chlorine atoms and a lactone ring allows for a wide range of chemical modifications, making these compounds valuable building blocks in medicinal chemistry and materials science.[1][3]
The target molecule, 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, combines this reactive dichlorofuranone core with a substituted aromatic ring. Accurate and definitive structure elucidation is the critical first step in understanding its chemical properties, reactivity, and potential applications. This guide establishes a robust analytical framework to achieve this.
The Strategic Analytical Workflow
The elucidation of an unknown molecular structure is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our strategy begins with determining the molecular formula, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity and spatial arrangement.
Figure 1: A strategic workflow for definitive molecular structure elucidation.
Mass Spectrometry: Defining the Formula and Halogen Presence
The initial and most critical step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS for this purpose as it provides the exact mass of the molecular ion, allowing for the calculation of a unique and unambiguous molecular formula.
Core Objective: Elemental Composition and Isotopic Signature
For halogenated compounds, the isotopic pattern is a powerful diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[4] A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[5] Observing this signature provides definitive evidence for the presence of two chlorine atoms.
Table 1: Predicted HRMS Data for C₁₂H₁₀Cl₂O₃
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₂H₁₀Cl₂O₃ | Derived from anticipated synthesis. |
| Exact Mass [M] | 271.9956 | Calculated for ¹²C₁₂, ¹H₁₀, ³⁵Cl₂, ¹⁶O₃. |
| Exact Mass [M+2] | 273.9926 | Calculated for ¹²C₁₂, ¹H₁₀, ³⁵Cl¹, ³⁷Cl¹, ¹⁶O₃. |
| Exact Mass [M+4] | 275.9897 | Calculated for ¹²C₁₂, ¹H₁₀, ³⁷Cl₂, ¹⁶O₃. |
| Isotope Ratio | ~9:6:1 | Statistical distribution of two chlorine atoms. |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization Method: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and maximize the abundance of the molecular ion peak.[5]
-
Mass Analyzer: Employ a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is sufficient to observe the full isotopic cluster (e.g., m/z 100-500).
-
Analysis:
-
Verify the exact mass of the [M]⁺ peak against the theoretical value for C₁₂H₁₀Cl₂O₃.
-
Confirm the presence and relative intensities of the [M+2]⁺ and [M+4]⁺ peaks to validate the presence of two chlorine atoms.
-
FT-IR Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy probes the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups. This technique serves as a rapid and effective method to confirm the key structural motifs of the target molecule.
Core Objective: Functional Group Confirmation
The structure of 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one contains several IR-active functional groups. The most prominent are the lactone carbonyl (C=O), the furanone carbon-carbon double bond (C=C), the aryl ether C-O-C linkage, and the aromatic ring.
Table 2: Characteristic FT-IR Absorption Frequencies
| Functional Group | Expected Frequency (cm⁻¹) | Rationale & Comments |
|---|---|---|
| Lactone C=O Stretch | ~1770-1790 | The frequency is higher than a typical ester (~1735 cm⁻¹) due to the five-membered ring strain and conjugation with the C=C bond.[6] |
| Alkene C=C Stretch | ~1650-1670 | Corresponds to the endocyclic double bond of the furanone ring. |
| Aromatic C=C Stretch | ~1600 & ~1480-1500 | Characteristic in-ring stretching vibrations of the phenyl group.[7] |
| Aryl Ether C-O-C Stretch | ~1250 (asymmetric) & ~1040 (symmetric) | Strong, characteristic bands for aryl alkyl ethers.[8] |
| Aromatic C-H Stretch | >3000 | Stretching above 3000 cm⁻¹ is indicative of sp² C-H bonds.[9] |
| Aliphatic C-H Stretch | <3000 | Stretching below 3000 cm⁻¹ corresponds to the sp³ C-H bonds of the ethoxy group.[9] |
| C-Cl Stretch | ~600-800 | Typically found in the fingerprint region and can be difficult to assign definitively. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate (if soluble). An Attenuated Total Reflectance (ATR) accessory provides a convenient alternative requiring minimal sample preparation.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample holder or ATR crystal, which is automatically subtracted from the sample spectrum.
-
Analysis: Identify and label the key absorption bands corresponding to the functional groups listed in Table 2.
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[10][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unequivocal assignment.
¹H and ¹³C NMR: The Atomic Census
One-dimensional NMR provides an inventory of the unique proton and carbon environments within the molecule.
-
¹H NMR: Reveals the number of distinct proton types, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).
-
¹³C NMR: Shows the number of unique carbon environments. The chemical shift indicates the type of carbon (alkane, alkene, aromatic, carbonyl).
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Atom | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| 5 | ¹H | ~6.0-6.2 | s | 1H | Proton on a carbon adjacent to oxygen and an aromatic ring. |
| Ar-H | ¹H | ~7.3-7.5 | d | 2H | Aromatic protons ortho to the furanone substituent. |
| Ar-H | ¹H | ~6.9-7.1 | d | 2H | Aromatic protons ortho to the ethoxy group. |
| O-CH₂ | ¹H | ~4.0-4.2 | q | 2H | Methylene protons of the ethoxy group, split by the methyl group. |
| CH₃ | ¹H | ~1.4-1.5 | t | 3H | Methyl protons of the ethoxy group, split by the methylene group. |
| 2 (C=O) | ¹³C | ~165-168 | - | - | Carbonyl carbon of the α,β-unsaturated lactone. |
| 4 | ¹³C | ~145-148 | - | - | Olefinic carbon bearing a chlorine atom. |
| 3 | ¹³C | ~125-128 | - | - | Olefinic carbon bearing a chlorine atom. |
| 5 | ¹³C | ~85-88 | - | - | Aliphatic carbon bonded to oxygen and the aromatic ring. |
| Ar-C (ipso) | ¹³C | ~159-162 | - | - | Aromatic carbon attached to the ethoxy group. |
| Ar-C (ipso) | ¹³C | ~128-131 | - | - | Aromatic carbon attached to the furanone ring. |
| Ar-CH | ¹³C | ~129-132 | - | - | Aromatic carbons ortho to the furanone substituent. |
| Ar-CH | ¹³C | ~114-116 | - | - | Aromatic carbons ortho to the ethoxy group. |
| O-CH₂ | ¹³C | ~63-65 | - | - | Methylene carbon of the ethoxy group. |
| CH₃ | ¹³C | ~14-16 | - | - | Methyl carbon of the ethoxy group. |
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments reveal correlations between nuclei, allowing us to piece together the molecular skeleton.[12][13]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for confirming the isolated spin systems of the ethoxy group (CH₂-CH₃) and the para-substituted aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to. This experiment definitively links the proton signals to their corresponding carbon signals from Table 3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away. These "long-range" correlations are the key to connecting the individual fragments (the furanone, the phenyl ring, and the ethoxy group) into the final molecule.
Figure 2: Key expected HMBC correlations for structural confirmation.
The critical HMBC correlations that lock the structure are:
-
H5 to C_ipso_furanone: Unequivocally links the furanone ring to the phenyl ring at position 5.
-
H_CH₂ to C_ipso_ethoxy: Confirms the connection of the ethoxy group to the phenyl ring.
-
H5 to C4 and C2: Confirms the position of the proton at C5 within the furanone ring system.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire standard gradient-selected (gCOSY) and phase-sensitive (gHSQC) spectra.
-
Acquire a gradient-selected HMBC (gHMBC) spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance three-bond correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H spectrum and assign chemical shifts relative to TMS (0.00 ppm).
-
Assign ¹³C chemical shifts.
-
Systematically analyze the 2D spectra, starting with COSY to build spin systems, followed by HSQC to link protons and carbons, and finally HMBC to connect all fragments.
-
Conclusion: Synthesis of Evidence
The structure of 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is definitively confirmed by the convergence of all analytical data. HRMS establishes the correct elemental formula (C₁₂H₁₀Cl₂O₃) and the presence of two chlorine atoms. FT-IR spectroscopy confirms the required functional groups: an α,β-unsaturated lactone, an aromatic ring, and an aryl ether. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, with key HMBC correlations locking the furanone, phenyl, and ethoxy fragments into their correct relative positions. This rigorous, multi-faceted approach ensures the highest level of scientific confidence in the assigned structure, providing a solid foundation for any future research or development involving this compound.
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- Unknown Author. (n.d.). IR Spectroscopy of Hydrocarbons.
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3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one CAS number
An In-depth Technical Guide to 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, a derivative of the versatile chemical intermediate, mucochloric acid. While a specific CAS number for this compound is not widely documented, this guide extrapolates its synthesis, properties, and potential applications from the robust body of scientific literature on its parent compound and related 5-substituted-3,4-dichloro-2(5H)-furanones. This document is intended for researchers, scientists, and professionals in the field of drug development.
The 3,4-Dichloro-2(5H)-furanone Core: A Foundation of High Reactivity
The foundational structure of the target molecule is 3,4-Dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid. This compound is a highly functionalized molecule featuring a lactone ring, two chlorine atoms, a hydroxyl group, and a carbon-carbon double bond, making it a valuable precursor in organic synthesis.[1] Its versatility stems from the distinct reactivity of each of these functional groups.
Physicochemical Properties of Mucochloric Acid
A summary of the key physicochemical properties of 3,4-Dichloro-5-hydroxy-2(5H)-furanone is presented in the table below.
| Property | Value |
| CAS Number | 766-40-5 |
| Molecular Formula | C₄H₂Cl₂O₃ |
| Molecular Weight | 168.96 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 145-147 °C[2] |
| Purity | ≥98% |
Reactivity of the Furanone Core
The 2(5H)-furanone ring system is a recurring motif in numerous biologically active natural and synthetic compounds.[1] The reactivity of the mucochloric acid core is dictated by several key features:
-
The 5-Hydroxyl Group: This group behaves like a typical alcohol and can be readily converted into ethers, esters, and carbamates.[1] It can also be halogenated using reagents like thionyl chloride.[3]
-
The Chlorine Atoms: The two chlorine atoms at the C3 and C4 positions have different reactivities, allowing for selective nucleophilic substitution.[1]
-
The Lactone Ring: The unsaturated γ-lactone moiety is susceptible to nucleophilic attack and can undergo ring-opening or transformation reactions.
-
The Double Bond: The conjugated double bond can participate in addition reactions.
Synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
The synthesis of the target compound, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, can be logically achieved through the etherification of the 5-hydroxyl group of mucochloric acid with 4-ethoxyphenol. An acid-catalyzed etherification is a standard and effective method for this transformation.[3]
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (1.0 eq) in toluene (0.5 M), add 4-ethoxyphenol (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.
Structural Elucidation and Characterization
The successful synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one would be confirmed through a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethoxyphenyl group and the furanone core, and their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the C=O stretch of the lactone and the C-O-C stretch of the ether linkage.
Anticipated Biological Activity and Mechanism of Action
Derivatives of 3,4-dichloro-2(5H)-furanone have shown a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The introduction of a 4-ethoxyphenyl group at the 5-position is expected to modulate the lipophilicity and steric bulk of the molecule, which could influence its biological activity.
Potential as an Anticancer Agent
Several 5-alkoxy-3,4-dichloro-2(5H)-furanones have demonstrated cytotoxicity against cancer cell lines.[1] For instance, 5-butoxy-3,4-dichloro-2(5H)-furanone has shown activity against murine colon cancer cells.[1] The ethoxyphenyl moiety in the target compound could enhance its interaction with hydrophobic pockets in target proteins, potentially leading to improved anticancer efficacy.
Hypothetical Mechanism of Action
The biological activity of furanone derivatives is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins and enzymes. A hypothetical mechanism of action for the anticancer activity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Caption: Hypothetical modulation of cancer signaling pathways.
Conclusion
While 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is not a widely cataloged compound, its synthesis is readily achievable from its precursor, mucochloric acid. Based on the known biological activities of related 5-substituted-3,4-dichloro-2(5H)-furanones, the target molecule represents a promising candidate for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. The synthetic versatility of the furanone core allows for the generation of a diverse library of analogs, enabling detailed structure-activity relationship studies to optimize therapeutic efficacy.
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Żuk, M., & Rachoń, J. (2018). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 23(11), 2959. [Link]
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Onto-sight AI. (n.d.). The Role of Furanones in Plant Defense Mechanisms: A Review of Their Biological Activities and Potential Applications. Ontosight AI. Retrieved from [Link]
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Walczak, K., & Rachoń, J. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6649. [Link]
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Various Authors. (n.d.). Research on the Reaction of 5-Alkyloxy-3,4-dihalo-2(5 H )- furanones with Aliphatic Amines. Semantic Scholar. Retrieved from [Link]
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Padak, A. A., et al. (2010). Synthesis and preliminary bioactivity assays of 3,4-dichloro-5-(omega-hydroxyalkylamino)-2(5H)-furanones. European Journal of Medicinal Chemistry, 45(9), 4099-4105. [Link]
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Various Authors. (2010). FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H). Semantic Scholar. Retrieved from [Link]
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Aston University. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Aston Research Explorer. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones from Mucochloric Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Furanone Scaffold
In the landscape of medicinal chemistry and materials science, the 2(5H)-furanone core represents a privileged scaffold. Its derivatives are found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Mucochloric acid, 3,4-dichloro-5-hydroxy-2(5H)-furanone, stands out as an inexpensive and highly functionalized starting material, offering a direct and versatile entry point to this important class of heterocycles.[1] This guide provides an in-depth technical exploration of a key transformation: the synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones via the Lewis acid-catalyzed reaction of mucochloric acid with aromatic compounds, a process rooted in the principles of the Friedel-Crafts reaction.
The Core Transformation: A Friedel-Crafts Acylation Approach
The synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones from mucochloric acid and an arene (an aromatic compound) is fundamentally an electrophilic aromatic substitution reaction.[4][5] Specifically, it is a Friedel-Crafts acylation, a powerful C-C bond-forming reaction developed by Charles Friedel and James Crafts in 1877.[5] In this context, the mucochloric acid derivative acts as the acylating agent, and the aromatic compound serves as the nucleophile.
The overall transformation can be summarized as follows:
Caption: Overall reaction scheme for the synthesis.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process is initiated by the activation of mucochloric acid by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][6]
Step 1: Formation of the Electrophile The Lewis acid coordinates to the hydroxyl group at the C5 position of mucochloric acid. This coordination makes the hydroxyl group a better leaving group (as H₂O-AlCl₃).
Step 2: Generation of the Acylium Ion The departure of the activated hydroxyl group generates a resonance-stabilized acylium ion. This cation is a potent electrophile, primed to react with an electron-rich aromatic ring. The positive charge is delocalized between the C5 carbon and the lactone carbonyl oxygen, enhancing its stability and reactivity.[7]
Step 3: Electrophilic Aromatic Substitution The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic C5 of the acylium ion. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, resulting in a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 4: Rearomatization A weak base (such as the AlCl₄⁻ complex formed in the initial steps) abstracts a proton from the carbon atom bearing the new furanone substituent. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final 5-aryl-3,4-dichlorofuran-2(5H)-one product.
Caption: Simplified Friedel-Crafts acylation mechanism.
Causality Behind Experimental Choices
-
Choice of Lewis Acid: Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this transformation.[5][8] Its strong electron-accepting ability is crucial for generating the acylium ion from the relatively stable mucochloric acid.[8] However, because the product ketone can form a stable complex with AlCl₃, a stoichiometric amount or even an excess of the catalyst is often required.[5][9]
-
Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture.[7] Water will react with the Lewis acid (AlCl₃), quenching its catalytic activity and potentially leading to side reactions. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Substrate Scope (The Arene):
-
Activated Rings: Aromatic rings with electron-donating groups (e.g., toluene, anisole) are highly reactive and give good yields.[7]
-
Deactivated Rings: Rings with strong electron-withdrawing groups (e.g., nitrobenzene) are generally unreactive and not suitable for this reaction.[4]
-
Halobenzenes: Halobenzenes (e.g., chlorobenzene) can be used, although they are less reactive than benzene.[10]
-
Amines and Alcohols: Aromatic compounds containing basic functional groups like amines (-NH₂) or hydroxyls (-OH) are incompatible, as the Lewis acid will coordinate preferentially with these groups, deactivating the ring.[4]
-
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology. The protocol is designed to be self-validating by including checkpoints and expected observations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |
| Mucochloric Acid | 168.96 | 10.0 | Store in a desiccator. |
| Anhydrous AlCl₃ | 133.34 | 12.0 (1.2 eq) | Handle in a fume hood; highly hygroscopic. |
| Aromatic Substrate | Varies | 10.0 (1.0 eq) | Must be dry. |
| Dichloromethane (DCM) | 84.93 | ~50 mL | Anhydrous grade. |
| Conc. HCl | 36.46 | ~15 mL | For workup. |
| Ice | 18.02 | ~50 g | For workup. |
| Sat. NaHCO₃ solution | --- | ~40 mL | For neutralization. |
| Anhydrous MgSO₄ | 120.37 | ~2 g | For drying organic layer. |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
-
Reagent Charging:
-
To the flask, add anhydrous aluminum chloride (1.60 g, 12.0 mmol) and 20 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice-water bath with stirring. Causality: The initial complexation of AlCl₃ is exothermic; cooling prevents the solvent from boiling and ensures controlled reaction initiation.[7]
-
-
Addition of Mucochloric Acid:
-
In a separate beaker, dissolve mucochloric acid (1.69 g, 10.0 mmol) in 15 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0 °C.
-
Observation: A colored complex will form, and you may observe some HCl gas evolution.
-
-
Addition of the Aromatic Substrate:
-
Dissolve the aromatic substrate (10.0 mmol) in 15 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the aromatic solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Validation Check: The disappearance of the starting arene spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
In a separate large beaker, prepare a mixture of ~50 g of crushed ice and 15 mL of concentrated HCl. Safety Note: This step is highly exothermic and should be performed slowly and carefully in a fume hood.
-
Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. The AlCl₃ complexes will decompose.[7]
-
Transfer the entire mixture to a separatory funnel. Collect the organic (DCM) layer.
-
Extract the aqueous layer with an additional 20 mL of DCM.
-
Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.
-
Characterization and Data Analysis
The synthesized 5-aryl-3,4-dichlorofuran-2(5H)-ones should be characterized using standard spectroscopic methods to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the proton at the C5 position (methine proton), typically in the range of δ 6.0-6.5 ppm. Signals corresponding to the aromatic protons of the newly introduced aryl group will also be present in their characteristic regions. |
| ¹³C NMR | A signal for the carbonyl carbon (C2) around δ 165-170 ppm. Signals for the vinylic carbons (C3 and C4) bearing chlorine atoms around δ 125-145 ppm. A signal for the methine carbon (C5) around δ 80-90 ppm. Resonances corresponding to the carbons of the aryl ring. |
| IR (FT-IR) | A strong absorption band for the α,β-unsaturated γ-lactone carbonyl (C=O) stretching, typically around 1780-1800 cm⁻¹. A band for the C=C double bond stretching within the furanone ring around 1640-1660 cm⁻¹. |
| Mass Spec | The mass spectrum will show the molecular ion peak (M⁺). A characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key indicator of the product's identity. |
Applications in Drug Development
The 5-aryl-3,4-dichlorofuran-2(5H)-one scaffold is of significant interest to drug development professionals. The presence of reactive chlorine atoms and the furanone ring allows for further chemical modifications to generate diverse libraries of compounds for screening.[2][3] Derivatives have shown potent cytotoxic activity against various cancer cell lines, including murine colon adenocarcinoma and human lung cancer cells.[2][3] Their mechanism of action can involve cell cycle arrest and induction of apoptosis.[3] Furthermore, the furanone core is recognized as a valuable pharmacophore in the development of antimicrobial and anti-tubercular agents.[2]
References
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Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. (2011). Molecules. Available at: [Link]
-
Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. (2011). ResearchGate. Available at: [Link]
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Convenient synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone glycoconjugates. (2011). PubMed. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. Available at: [Link]
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Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College. Available at: [Link]
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Friedel–Crafts reaction. (n.d.). Wikipedia. Available at: [Link]
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Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials... (n.d.). Bentham Science. Available at: [Link]
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A New Synthesis of Novel Tricyclic 2(5H)-Furanone Heterocycles from 3,4,5-Trichloro-2(5H). (n.d.). ResearchGate. Available at: [Link]
-
In a Friedel-Crafts reaction, the electrophile is... (n.d.). Toppr. Available at: [Link]
-
Friedel Crafts Reaction. (n.d.). SATHEE. Available at: [Link]
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1977). Angewandte Chemie International Edition. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]
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Lewis acid catalysis. (n.d.). Wikipedia. Available at: [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences. Available at: [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2020). MDPI. Available at: [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2020). PMC. Available at: [Link]
-
Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. (2015). RSC Advances. Available at: [Link]
-
Lewis Acid Stability in Extreme Reaction Conditions. (2023). Patsnap. Available at: [Link]
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From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. (2011). Proceedings of the Japan Academy, Series B. Available at: [Link]
-
Chiral Lewis acid. (n.d.). Wikipedia. Available at: [Link]
-
Reaction of 3,4-Dichloro-5-methoxyfuran-2(5H)-one with 1,2-Organylbis(diphenylphosphines). (2001). ResearchGate. Available at: [Link]
-
X-ray diffraction structure of (5S)-3,4-dichloro-5-menthoxy-2(5H)-furanone. (n.d.). Cronfa, Swansea University. Available at: [Link]
-
Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). (2022). Letters in Applied NanoBioScience. Available at: [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents... (2022). Semantic Scholar. Available at: [Link]
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3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Predicted Spectral Characteristics of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Abstract
This technical guide provides a detailed analysis of the predicted spectral data for the novel compound 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. While direct experimental data for this specific molecule is not publicly documented, this paper leverages established principles of spectroscopy and extensive data from structurally analogous compounds to construct a reliable, predictive spectral profile. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide includes detailed interpretations, proposed fragmentation pathways, and standardized protocols for experimental data acquisition, ensuring both theoretical depth and practical applicability.
Introduction and Molecular Structure
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is a substituted butenolide, a class of compounds featuring a furanone ring that is present in numerous natural products with diverse biological activities.[1] The core of this molecule is the 3,4-dichlorofuran-2(5H)-one moiety, derived from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a versatile and highly reactive synthetic building block.[2] The C5 position of the lactone ring is substituted with a 4-ethoxyphenyl group, introducing aromatic and ether functionalities.
The combination of the electron-withdrawing dichlorinated double bond, the lactone carbonyl group, and the ether-linked aromatic ring creates a unique electronic environment that dictates its spectral properties. Understanding these properties is critical for confirming its identity in a synthetic pathway and for elucidating its structure-activity relationships.
Figure 1: 2D Structure of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on data from closely related 5-substituted mucochloric acid derivatives.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the furanone proton, the aromatic protons, and the ethoxy group protons.
-
H-5 (Furanone Ring): The proton at the C5 position is a methine proton adjacent to an oxygen atom and the aromatic ring. It is expected to appear as a singlet (no adjacent protons) in the downfield region, predicted at δ 6.0-6.2 ppm . In similar structures, this proton appears at δ 5.4-5.5 ppm when adjacent to a nitrogen, so a further downfield shift is expected for an ether linkage.[3]
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The 4-ethoxyphenyl group constitutes an AA'BB' spin system, which often appears as two distinct doublets.
-
H-2', H-6': These protons are ortho to the furanone substituent and will appear as a doublet at approximately δ 7.3-7.5 ppm .
-
H-3', H-5': These protons are ortho to the ethoxy group and will appear as a doublet at a more upfield position, approximately δ 6.9-7.1 ppm .
-
-
Ethoxy Group Protons (-OCH₂CH₃):
-
-OCH₂-: The methylene protons will appear as a quartet due to coupling with the methyl protons, predicted at δ 4.0-4.2 ppm .
-
-CH₃: The methyl protons will appear as a triplet, predicted at δ 1.3-1.5 ppm .
-
¹³C NMR Spectroscopy
The carbon spectrum will provide key information about the carbonyl, olefinic, and aromatic carbons.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | 161-163 | Lactone carbonyl, consistent with α,β-unsaturated furanones.[3] |
| C4 | 143-145 | Olefinic carbon bonded to chlorine.[3] |
| C3 | 124-126 | Olefinic carbon bonded to chlorine.[3] |
| C1' | 128-130 | Quaternary aromatic carbon attached to the ethoxy group. |
| C2', C6' | 129-131 | Aromatic CH carbons ortho to the furanone substituent. |
| C3', C5' | 114-116 | Aromatic CH carbons ortho to the ethoxy group (shielded). |
| C4' | 159-161 | Quaternary aromatic carbon attached to oxygen. |
| C5 | 81-83 | Methine carbon bonded to two oxygen atoms.[3] |
| -OCH₂- | 63-65 | Methylene carbon of the ethoxy group. |
| -CH₃ | 14-16 | Methyl carbon of the ethoxy group. |
| Table 1: Predicted ¹³C NMR Chemical Shifts. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is used to identify the key functional groups present in the molecule. The predicted absorptions are based on characteristic frequencies for lactones, chlorinated alkenes, and aromatic ethers.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic and Olefinic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |
| ~1770 | Strong | C=O Stretch (α,β-Unsaturated γ-Lactone) |
| ~1650 | Medium | C=C Stretch (Dichlorinated Alkene) |
| ~1610, ~1510 | Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1170 | Strong | C-O Stretch (Lactone Ring) |
| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| ~830 | Strong | C-H Out-of-Plane Bend (1,4-Disubstituted Benzene) |
| ~750 | Medium-Strong | C-Cl Stretch |
| Table 2: Predicted Key IR Absorption Bands. |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.
-
Molecular Formula: C₁₂H₁₀Cl₂O₃
-
Molecular Weight: 272.00 g/mol (for ³⁵Cl isotopes)
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak cluster. Due to the two chlorine atoms, this cluster will have a characteristic isotopic pattern:
-
m/z 272 (M⁺): Containing two ³⁵Cl atoms (relative abundance ~100%).
-
m/z 274 (M+2)⁺: Containing one ³⁵Cl and one ³⁷Cl atom (relative abundance ~65%).
-
m/z 276 (M+4)⁺: Containing two ³⁷Cl atoms (relative abundance ~10%).
-
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through several logical pathways, including cleavage of the ether linkage and fragmentation of the furanone ring.[6][7] A primary fragmentation is the loss of an ethyl radical followed by CO, or the cleavage to form a stable ethoxyphenyl cation.
Figure 2: A plausible fragmentation pathway for the target molecule.
-
m/z 243/245/247: Loss of an ethyl radical (•C₂H₅) from the molecular ion.
-
m/z 121: Cleavage of the C5-C1' bond to form the stable 4-ethoxybenzoyl cation.
-
m/z 105: Loss of methane from the m/z 121 fragment.
Experimental Protocols
To obtain actual spectral data, the following standard operating procedures are recommended.
Sample Preparation
The compound, assumed to be a solid, should be of high purity (>98%), confirmed by a preliminary technique like thin-layer chromatography (TLC). The sample must be thoroughly dried to remove residual solvents, which can interfere with spectral analysis, particularly in NMR.
NMR Spectroscopy Acquisition
-
Solvent Selection: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred for its volatility and minimal interference.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Acquire at least 16 scans.
-
Set a spectral width of -2 to 12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).
-
-
¹³C NMR Parameters:
-
Acquire several hundred to a few thousand scans, depending on sample concentration.
-
Use a proton-decoupled pulse program.
-
Set a spectral width of 0 to 220 ppm.
-
Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
-
IR Spectroscopy Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Mass Spectrometry Acquisition
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is suitable if the compound is sufficiently volatile and thermally stable. Alternatively, Direct Infusion Electrospray Ionization (ESI) can be used.
-
GC-MS (EI) Protocol:
-
Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Set a temperature program, for example, starting at 50°C and ramping to 280°C at 10°C/min.
-
Set the ion source to 70 eV for EI.
-
Scan a mass range of m/z 40-500.
-
Figure 3: Standard workflow for spectroscopic analysis of a novel compound.
Conclusion
This guide presents a comprehensive, albeit predictive, spectral analysis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. By drawing upon established spectroscopic principles and data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The provided tables, diagrams, and experimental protocols offer a robust framework for any researcher undertaking the synthesis and characterization of this compound or its derivatives. The validation of this predicted data through empirical measurement will be a critical step in confirming its structure and advancing its potential applications.
References
-
Isac-García, J., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(5), 1039. Available at: [Link][1][2]
-
Szychowski, K., et al. (2011). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 16(2), 1181-1194. Available at: [Link][3][8]
-
Yao, L., et al. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-4. Available at: [Link][4]
-
Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2642-2647. Available at: [Link][6]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S. (2001). Introduction to Spectroscopy. Harcourt College Publishers. (General principles of IR spectroscopy can be found in standard organic chemistry textbooks).[5]
-
Metabolomics Tools. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics Tools. Available at: [Link][7]
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- 1. mdpi.com [mdpi.com]
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- 3. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Biological activity of dichlorinated furanone derivatives
An In-Depth Technical Guide to the Biological Activity of Dichlorinated Furanone Derivatives
Foreword
As research and development in therapeutics advance, the demand for novel pharmacophores with potent and diverse biological activities has never been greater. Among the myriad of heterocyclic compounds, the 2(5H)-furanone scaffold has emerged as a "privileged structure," consistently appearing in natural products and synthetic molecules with significant bioactivity.[1] This guide focuses specifically on dichlorinated furanone derivatives, a subclass that demonstrates remarkable versatility and potential in antimicrobial, anticancer, and enzyme-inhibiting applications.
From my perspective as a Senior Application Scientist, the true value of a compound class lies not just in its observed effects, but in understanding the underlying mechanisms and the structure-activity relationships that govern its potency. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of dichlorinated furanones. We will move beyond a simple cataloging of activities to explore the causality behind their synthesis, the rationale for specific experimental designs, and the molecular pathways they influence. Our goal is to equip you with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of these highly reactive and promising molecules.[2]
The Furanone Core: A Foundation of Reactivity and Versatility
The 2(5H)-furanone ring is a five-membered lactone characterized by a conjugated system involving a carbonyl group and an endocyclic double bond.[2] This arrangement, particularly in 3,4-dihalo-substituted derivatives like 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid or MCA), creates a highly electrophilic and reactive molecule.[2] The presence of two labile halogen atoms at the C3 and C4 positions, coupled with a reactive center at C5, makes these compounds versatile substrates for a wide range of chemical transformations, allowing for the synthesis of diverse derivative libraries.[2][3]
Synthetic Strategy: Derivatization of Mucochloric Acid
A common and effective strategy for synthesizing novel dichlorinated furanone derivatives begins with commercially available mucochloric acid (MCA). The hydroxyl group at the C5 position is a key handle for modification. A typical initial step involves its conversion to a more labile group, such as a carbonate, which can then be easily displaced by various nucleophiles.
This approach provides a robust platform for introducing diverse functionalities, such as amino alcohols, which can subsequently be used for further conjugation, for instance, with sugar moieties to create glycoconjugates.[4][5]
Caption: Synthetic pathway for dichlorinated furanone glycoconjugates from mucochloric acid.
Experimental Protocol: Synthesis of 5-(ω-hydroxyalkylamino) Mucochloric Acid Derivatives
This protocol outlines a foundational step in creating a library of derivatives, based on established methodologies.[4][5][6]
Objective: To synthesize 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones as precursors for further derivatization.
Materials:
-
3,4-dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA)
-
Methyl chloroformate
-
Diisopropylethylamine (Hünig's base)
-
Amino alcohols (e.g., 2-aminoethanol, 3-aminopropanol)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Activation of MCA:
-
Dissolve mucochloric acid (1 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine (1.1 equiv.) dropwise while stirring.
-
Slowly add methyl chloroformate (1.1 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The goal here is to form the more reactive carbonate intermediate.
-
-
Nucleophilic Substitution:
-
In a separate flask, prepare a solution of the desired amino alcohol (e.g., 2-aminoethanol) (1.2 equiv.) in anhydrous DCM.
-
Slowly add the amino alcohol solution to the activated MCA mixture from Step 1.
-
Stir the reaction at room temperature for 12-24 hours. The nucleophilic amino group will displace the methoxycarbonyloxy group at the C5 position.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(ω-hydroxyalkylamino) derivative.
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Antimicrobial Activity: Disrupting Bacterial Communication
A significant area of interest for dichlorinated furanones is their antimicrobial activity, which often extends beyond simple cytotoxicity to more sophisticated mechanisms like the inhibition of bacterial communication, or quorum sensing (QS).[7][8]
Mechanism of Action: Quorum Sensing Inhibition
Caption: Proposed mechanism of quorum sensing inhibition by dichlorinated furanones.
Quantitative Antimicrobial Efficacy
The effectiveness of furanone derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Prevention Concentration (MBPC). It has been observed that the bacteriostatic activity can be highly dependent on the type of growth medium used.[11] For instance, 5-hydroxy-3,4-dichloro-2(5H)-furanone (MCA) shows significantly higher activity in a minimal glucose medium compared to a rich broth, a critical consideration for experimental design.[11][12]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Key Findings & Reference |
| F105 (chlorinated 2(5H)-furanone with sulfone and l-menthol) | Staphylococcus aureus | 8 - 16 | Highly selective activity against Gram-positive bacteria. Low risk of resistance.[13] |
| F105 | Escherichia coli | > 128 | Gram-negative bacteria remain impermeable and insusceptible.[13] |
| F131 (l-borneol possessing 2(5H)-furanone derivative) | S. aureus & C. albicans mixed biofilms | 8 - 16 (MBPC) | Inhibits formation of monospecies and mixed biofilms.[14] |
| Mucochloric Acid (1H) | Salmonella | 0.75 (minimal glucose medium) | Activity is significantly increased in minimal media.[11][12] |
| Mucochloric Acid (1H) | Salmonella | 150 (rich broth) | Demonstrates medium-dependent bacteriostatic activity.[11][12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a dichlorinated furanone derivative that inhibits the visible growth of a target bacterium.
Materials:
-
Test furanone derivative
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth for standard testing, or minimal glucose medium for specific investigations)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of growth medium.
-
Incubate at 37 °C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of ~0.5).
-
Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This standardization is critical for reproducibility.
-
-
Prepare Compound Dilutions:
-
Dissolve the test furanone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform a series of two-fold serial dilutions of the stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria in medium with no compound) and a negative control (medium only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, determine the MIC as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
For a more quantitative result, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.
-
Anticancer Properties: Inducing Cell Death and Arrest
The furanone scaffold is present in numerous compounds exhibiting a wide range of anticancer activities.[2] Dichlorinated derivatives, in particular, have shown significant cytotoxic effects against various cancer cell lines, acting through multiple mechanisms including the induction of apoptosis and cell cycle arrest.[1]
Mechanism of Action: ROS Generation and Cell Cycle Arrest
A primary mechanism through which furanone derivatives exert their anticancer effects is the generation of reactive oxygen species (ROS) within cancer cells.[1] Elevated ROS levels create a state of oxidative stress, which can damage cellular components like DNA and mitochondria, ultimately triggering programmed cell death (apoptosis).
Concurrently, many furanone derivatives can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M or S-phase.[1] This prevents damaged cells from undergoing mitosis, leading to an overall reduction in tumor growth. Some derivatives may also interact directly with DNA or inhibit key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases.[2][15]
Caption: Key anticancer mechanisms of dichlorinated furanone derivatives.
Quantitative Cytotoxic Efficacy
The cytotoxic potency of furanone derivatives is typically evaluated using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| Dithiocarbamate L (containing 2(5H)-furanone-piperazine) | HeLa (Cervical) | 0.06 ± 0.01 | Showed good in vitro cytotoxic activity. |
| Dithiocarbamate L | SMMC-7721 (Liver) | 0.006 ± 0.04 | Potent activity against liver cancer cells. |
| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest and interacts with DNA.[1] |
| N-2(5H)-furanonyl sulfonyl hydrazone (5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[1] |
| 5-O-silylated MBA derivative (3a) | HCT-116 (Colon) | 1.3 | Superior antiproliferative activity.[1] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
Objective: To quantify the cytotoxic effect of a dichlorinated furanone derivative on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test furanone derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach. The choice of seeding density is crucial; it must allow for logarithmic growth during the assay period.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test furanone derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include vehicle control wells (medium with the same concentration of solvent, e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Outlook
Dichlorinated furanone derivatives represent a highly versatile and reactive class of compounds with demonstrated efficacy across multiple biological domains. Their ability to be readily synthesized and modified from precursors like mucochloric acid provides a fertile ground for the development of extensive chemical libraries. The multifaceted mechanisms of action, from the targeted disruption of bacterial quorum sensing to the broad induction of ROS and cell cycle arrest in cancer cells, underscore their therapeutic potential.
Future research should focus on elucidating more detailed structure-activity relationships to optimize potency and selectivity. Investigating synergistic effects with existing antibiotics and chemotherapeutics could open new avenues for combination therapies, potentially overcoming resistance mechanisms and reducing required dosages.[14][15] As our understanding of the molecular targets and pathways modulated by these compounds deepens, dichlorinated furanones are poised to become a significant scaffold in the development of next-generation therapeutic agents.
References
- Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. (n.d.). ResearchGate.
- Convenient synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone glycoconjugates. (2011, January 25). PubMed.
- Lyons, T. A., Gahan, C. G. M., & O'Sullivan, T. P. (2022). Synthesis and reactivity of dihalofuranones. CORA.
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC. (2024, October 31). National Center for Biotechnology Information.
- Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine. (2025, August 6). ResearchGate.
- Chemical structures of the furanone compounds It was revealed in our... (n.d.). ResearchGate.
- (PDF) Antibacterial effects and genotoxicity of new derivatives of furanones. (2025, August 7). ResearchGate.
- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2019, February 6). MDPI.
- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2022, December 23). MDPI.
- Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020, October 23). CORA.
- Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. (2023, March 17). CORA.
- Investigating the Anticancer Properties of Furanone Derivatives: A Technical Guide. (n.d.). Benchchem.
- 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. (2019, May 6). MDPI.
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024, October 31). MDPI.
- Furanones. (n.d.). PubMed.
- Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. (n.d.). SciSpace.
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The Reactivity of the 2(5H)-Furanone Ring in 3,4-Dichloro Compounds: A Strategic Guide for Synthetic and Medicinal Chemistry
Executive Summary
The 3,4-dichloro-2(5H)-furanone scaffold—most prominently represented by mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone)—is a highly versatile, densely functionalized electrophilic building block[1][2]. Characterized by an
This whitepaper provides an in-depth analysis of the chemical reactivity of 3,4-dichloro-2(5H)-furanones, elucidating the mechanistic causality behind their regioselective transformations, and providing field-validated protocols for researchers and drug development professionals.
Structural and Electronic Foundations
The reactivity of 3,4-dichloro-2(5H)-furanones is dictated by the synergistic electron-withdrawing effects of the carbonyl group and the two vinylic chlorine atoms.
Tautomerism in 5-Hydroxy Derivatives
When a hydroxyl group is present at the C-5 position (as in mucochloric acid), the compound does not exist as a static monomer. Instead, it undergoes a dynamic, pH-dependent tautomeric equilibrium[5]. This equilibrium dictates the availability of reactive centers depending on the solvent and reaction conditions.
Figure 1: Tautomeric equilibrium of 3,4-dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid).
Regioselectivity: The C-4 vs. C-3 Conundrum
A defining feature of 3,4-dichloro-2(5H)-furanones is the differential reactivity of the two halogen atoms[2].
-
C-4 Position (
-carbon ): This is the primary site for nucleophilic attack. The causality lies in the -unsaturated carbonyl system; the C-4 carbon is the -position of a Michael acceptor. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is largest here, making it highly susceptible to addition-elimination reactions (vinylic substitution)[1]. -
C-3 Position (
-carbon ): The chlorine at C-3 is significantly less reactive towards nucleophiles due to its -position relative to the carbonyl, which does not benefit from the same resonance stabilization of the intermediate carbanion during substitution.
Core Reactivity Profiles
Nucleophilic Addition-Elimination
Nucleophiles (amines, thiols, and alkoxides) selectively displace the C-4 chlorine atom. The reaction proceeds via a conjugate addition to the double bond, forming a tetrahedral intermediate, followed by the rapid elimination of the chloride ion to restore the conjugated double bond[1].
Palladium-Catalyzed Cross-Coupling
The 3,4-dichloro-2(5H)-furanone ring is an excellent substrate for transition-metal-catalyzed cross-coupling. Suzuki-Miyaura and Stille couplings exhibit exquisite regioselectivity, reacting almost exclusively at the C-4 position to yield 4-aryl-3-chloro-2(5H)-furanones[6]. This methodology is pivotal in the total synthesis of natural products, such as the marine antibiotic Rubrolide M[6].
Figure 2: Primary reactivity pathways of the 3,4-dichloro-2(5H)-furanone scaffold.
Quantitative Data Summary
The following table summarizes the comparative reactivity metrics and standard conditions for the primary transformations of the 3,4-dichloro-2(5H)-furanone ring.
| Reaction Type | Primary Site | Standard Reagents | Typical Yields | Mechanistic Driver |
| Nucleophilic Substitution | C-4 | 75 - 90% | Michael-type addition-elimination; LUMO localization at | |
| Suzuki-Miyaura Coupling | C-4 | 65 - 85% | Preferential oxidative addition at the more electron-deficient C-4 C-Cl bond[6]. | |
| Friedel-Crafts Arylation | C-5 | Arene solvent, | 60 - 70% | Generation of a highly reactive oxocarbenium ion at C-5 (for 5-OH derivatives)[4]. |
| Acetalization / Etherification | C-5 | 80 - 95% | Lactol-aldehyde equilibrium trapping[5]. |
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints.
Protocol 1: Regioselective Synthesis of 3,4-Dichloro-5-phenyl-5H-furan-2-one
This protocol leverages the C-5 lactol reactivity of mucochloric acid via a Friedel-Crafts-type arylation, a critical step in synthesizing CCK-antagonists for pain management[4].
Materials:
-
Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone): 16.9 g (0.1 mol)
-
Anhydrous Aluminum Chloride (
): 20.0 g (0.15 mol) -
Benzene / Chlorobenzene: 250 mL
Step-by-Step Workflow:
-
Preparation: Suspend mucochloric acid (16.9 g) in 250 mL of anhydrous benzene/chlorobenzene mixture under an inert argon atmosphere[4].
-
Activation: Slowly add dry, powdered
(20 g) in portions over 30 minutes. Causality: acts as a Lewis acid, complexing with the C-5 hydroxyl group to generate a resonance-stabilized oxocarbenium intermediate. -
Reaction: Stir the mixture at room temperature overnight. Hydrogen chloride gas evolution will be observed[4].
-
In-Process Control (IPC): Pull a 0.1 mL aliquot, quench in water/EtOAc, and analyze via TLC (Hexane:EtOAc 4:1). The disappearance of the highly polar mucochloric acid spot validates reaction completion.
-
Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of 100 g crushed ice and 32 mL concentrated
[4]. Causality: The acidic quench destroys the aluminum complex without hydrolyzing the newly formed lactone. -
Extraction & Purification: Separate the organic layer, wash with distilled water (3 x 100 mL), dry over anhydrous
, and concentrate under vacuum. Crystallize the oily residue from n-hexane[4]. -
Final Validation: Confirm product identity via
NMR (target peaks: 165.3, 152.2, 139.8 ppm) and MS (APCI(+): 195/197 m/z)[4].
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C-4
This protocol outlines the synthesis of 4-aryl-3-chloro-2(5H)-furanones, utilizing the differential reactivity of the C-3 and C-4 halogens[6].
Figure 3: Self-validating workflow for the regioselective Suzuki-Miyaura coupling.
Step-by-Step Workflow:
-
Setup: In a Schlenk flask, combine 3,4-dichloro-2(5H)-furanone (1.0 equiv), aryl boronic acid (1.1 equiv), and
(2.0 equiv) in a degassed mixture of Toluene/Water (4:1). -
Catalyst Addition: Add
(5 mol%) under a strict stream of nitrogen. Causality: The zero-valent palladium selectively undergoes oxidative addition at the more electrophilic C-4 carbon-chlorine bond[6]. -
Heating: Heat the mixture to 80°C for 4-6 hours.
-
In-Process Control (IPC): Analyze via LC-MS. The presence of the mono-arylated mass peak (M+H) and the absence of the di-arylated byproduct validate the regioselectivity of the catalyst.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via silica gel flash chromatography.
Applications in Drug Development
The unique reactivity profile of 3,4-dichloro-2(5H)-furanones has cemented their role in modern pharmacology:
-
Analgesics and CNS Agents: The furanone ring serves as a rigid scaffold to orient aryl groups for receptor binding. For instance, the reaction of mucochloric acid derivatives with amines yields 4-amino-2(5H)-furanones, which are direct precursors to 5-hydroxy-pyrrol-2-ones. These pyrrolones are the active pharmacophores in experimental therapeutic agents like PNB-001 and PNB-081, which act as selective CCK-antagonists for advanced pain management[4].
-
Anticancer Compounds: Halogenated furanones exhibit potent cytotoxic activities against human cancer cell lines. The electrophilic nature of the
-unsaturated system allows them to act as covalent modifiers of target proteins (often via Michael addition with cysteine residues)[2]. -
Antibiofilm & Quorum Sensing: Derivatives of the 2(5H)-furanone skeleton, particularly those mimicking the natural products isolated from the marine alga Delisea pulchra, are highly effective at inhibiting bacterial quorum sensing, offering a novel pathway to combat antibiotic-resistant biofilms[2][3].
References
-
Genotoxic halofuranones in water: Isomerization and acidity of mucohalic acids. ResearchGate. Available at:[Link]
-
Potential of mucochloric acid derivatives for controlling Euschistus heros: Synthesis, in silico predictions of molecular targets and selectivity toward pollinator bees. ResearchGate. Available at:[Link]
-
Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives. ResearchGate. Available at:[Link]
-
From Merck's CCK- Antagonists Via 4-Amino-2(5H)- Furanones towards 5-Hydroxy-Pyrrol-2-Ones: Design, Synthesis and Evaluation of PNB-001 & PNB-081. Lupine Publishers. Available at: [Link]
-
Mucochloric Acid: A Useful Synthon for the Selective Synthesis of 4-Aryl-3-chloro-2(5H)-furanones. Molaid / Wiley-VCH. Available at:[Link]
Sources
Precision Synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one via Lewis Acid Catalysis
Executive Summary
This technical guide details the optimized synthetic pathway for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one , a halogenated 2(5H)-furanone (butenolide) derivative. These scaffolds are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anticancer properties due to their ability to act as Michael acceptors for biological thiols.
The protocol utilizes a Lewis acid-catalyzed Friedel–Crafts hydroxyalkylation of mucochloric acid with phenetole (ethoxybenzene). Unlike traditional Brønsted acid methods (e.g., conc.
Part 1: Mechanistic Principles
The synthesis relies on the dual reactivity of mucochloric acid (MCA) .[1] While MCA exists in equilibrium between its open-chain aldehyde and cyclic lactol forms, the Lewis acid catalyst specifically activates the cyclic hemiacetal hydroxyl group at the C5 position (pseudo-anomeric center).
Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11]
-
Activation: The Lewis acid (
) coordinates with the C5-hydroxyl oxygen of the pseudo-cyclic MCA. -
Ionization: Loss of the activated leaving group generates a highly electrophilic oxy-carbenium (acyl-iminium like) ion at C5.
-
Electrophilic Attack: The electron-rich aromatic ring of phenetole attacks the C5 electrophile. The ethoxy group directs this substitution to the para position due to steric hindrance at the ortho sites and electronic resonance stabilization.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the 5-aryl-2(5H)-furanone.
Mechanistic Diagram (DOT)
Caption: Mechanistic flow of the Lewis acid-catalyzed hydroxyalkylation at the C5 position of mucochloric acid.
Part 2: Strategic Reagent Selection
| Component | Reagent Selected | Role & Rationale |
| Substrate | Mucochloric Acid (MCA) | The electrophilic scaffold.[2] The 3,4-dichloro motif is essential for bioactivity and remains intact under Lewis acid conditions. |
| Nucleophile | Phenetole (Ethoxybenzene) | Provides the 4-ethoxyphenyl moiety. The ethoxy group activates the ring, allowing the reaction to proceed under mild conditions. |
| Catalyst | Aluminum Chloride ( | Primary Choice. A strong Lewis acid that efficiently ionizes the hemiacetal. It is preferred over |
| Solvent | Dichloromethane (DCM) | Non-nucleophilic, polar enough to solubilize the Lewis acid complex, and low boiling point allows for easy removal. |
| Quench | 1M HCl / Ice | Essential to break the aluminum-alkoxide complexes and precipitate the organic product. |
Part 3: Optimized Synthetic Protocol
Safety Note:
Step-by-Step Methodology
-
Preparation:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Flame-dry the apparatus and cool under a stream of nitrogen.
-
-
Reagent Charging:
-
Add Mucochloric Acid (1.69 g, 10.0 mmol) to the flask.
-
Add anhydrous Dichloromethane (DCM, 40 mL) . Stir until MCA is partially suspended/dissolved.
-
Cool the mixture to 0°C using an ice bath.
-
-
Catalyst Addition:
-
Carefully add Aluminum Chloride (
, 2.00 g, 15.0 mmol) in small portions over 10 minutes. -
Observation: The solution may darken or turn slightly yellow/orange as the coordination complex forms.
-
-
Nucleophile Addition:
-
Dissolve Phenetole (1.34 g, 11.0 mmol, 1.1 eq) in DCM (10 mL) in the addition funnel.
-
Add the phenetole solution dropwise to the reaction mixture at 0°C over 20 minutes.
-
Rationale: Slow addition prevents localized overheating and polymerization of the reactive furanone.
-
-
Reaction Phase:
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 4–6 hours .
-
Monitoring: Check progress via TLC (Silica gel; Hexane:EtOAc 3:1). The product typically appears as a UV-active spot (
), distinct from the starting MCA (polar, streak) and phenetole (non-polar, high ).
-
-
Workup:
-
Pour the reaction mixture carefully into a beaker containing 100 g of crushed ice and 10 mL conc. HCl . Stir vigorously for 15 minutes to hydrolyze aluminum salts.
-
Separate the organic layer (DCM).
-
Extract the aqueous layer with DCM (
mL). -
Combine organic layers, wash with water (
mL), saturated (to remove unreacted MCA), and brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
The crude solid is usually off-white or pale yellow.
-
Recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .
-
Target Yield: 75–85%.
-
Appearance: White to pale yellow crystalline solid.
-
Workflow Visualization (DOT)
Caption: Operational workflow for the batch synthesis of the target furanone.
Part 4: Characterization & Quality Control
To validate the synthesis, the following analytical data must be confirmed.
| Parameter | Expected Value/Observation |
| Physical State | White to pale yellow needles/powder. |
| Melting Point | 118–120 °C (Lit. range for similar analogs). |
| IR Spectroscopy | 1780 |
| Mass Spectrometry | Molecular Ion |
References
-
Zhang, J., et al. (2005).[4] "Efficient synthesis of novel
-substituted -butenolides by Lewis acid catalyzed addition of metal enolates... to mucohalic acids."[4] Journal of Organic Chemistry, 70(15), 5890–5895. Link -
BenchChem. (2025).[3][2][5] "Application Notes and Protocols for the Lewis Acid-Catalyzed Arylation of 3,4-Dihalo-5-hydroxy-2(5H)-furanone." BenchChem Technical Library. Link
-
Sarma, K. D., et al. (2007).
-dichloro- -butenolides... for direct vinylogous aldol addition."[4] Journal of Organic Chemistry, 72(9), 3311–3318. Link -
Lattmann, E., et al. (2005). "Synthesis and cytotoxicity of 5-aryl-3,4-dichloro-2(5H)-furanones." Journal of Pharmacy and Pharmacology, 57, 1279-1286. (Validates bioactivity context). Link
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The Furanone Scaffold: A Versatile Platform for Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The furanone ring, a five-membered heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities.[1] This guide provides a comprehensive technical overview of the therapeutic potential of 5-substituted furanone derivatives, with a focus on their mechanisms of action, key molecular targets, and the experimental methodologies used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate the rational design and development of novel furanone-based therapeutic agents.
The Furanone Core: Structure, Synthesis, and Therapeutic Promise
The 2(5H)-furanone core is a recurring structural motif in a multitude of natural and synthetic compounds that exhibit significant biological activities.[2] These activities span a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, anticancer, and quorum sensing inhibitory effects.[3][4][5] The versatility of the furanone scaffold lies in its susceptibility to diverse chemical modifications, particularly at the 5-position, which allows for the fine-tuning of its pharmacological properties.[6]
The synthesis of 5-substituted furanones can be achieved through various routes, often starting from readily available precursors like mucohalic acids.[7][8] These synthetic strategies enable the introduction of a wide range of substituents, leading to the generation of extensive compound libraries for screening and optimization.
Quorum Sensing Inhibition: Disrupting Bacterial Communication
One of the most extensively studied applications of 5-substituted furanones is the inhibition of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation.[9][10] By interfering with QS, furanones can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for the development of resistance.[11]
Mechanism of Action: Targeting Acyl-Homoserine Lactone (AHL) Signaling
In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling molecules.[12] Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, have been shown to be potent inhibitors of AHL-mediated QS.[13][14] These compounds are thought to act as antagonists of AHL receptors, such as LuxR-type proteins, thereby preventing the activation of QS-regulated genes.[15]
Caption: Inhibition of AHL-mediated quorum sensing by 5-substituted furanones.
Experimental Protocol: Quorum Sensing Inhibition Assay
The ability of furanone derivatives to inhibit QS can be assessed using reporter strains, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.
Step-by-Step Methodology:
-
Culture Preparation: Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth.
-
Assay Setup: In a 96-well microtiter plate, add fresh LB broth, serial dilutions of the furanone derivative, and a diluted aliquot of the overnight C. violaceum culture.
-
Incubation: Incubate the plate at 30°C for 24-48 hours with gentle shaking.
-
Observation and Quantification: Visually inspect the wells for the inhibition of purple pigment production. For quantitative analysis, the violacein can be extracted (e.g., with DMSO) and the absorbance measured at 585 nm.[3]
Anti-inflammatory Activity: Targeting Cyclooxygenases
Certain 5-substituted furanones have demonstrated potent anti-inflammatory properties, with some derivatives showing activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).[16] The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[17]
Mechanism of Action: Inhibition of COX-1 and COX-2
COX enzymes exist in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. Some 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones have shown selective inhibition of COX-2.[4] The furanone ring appears to be a crucial structural feature for this inhibitory activity.[4]
Caption: Inhibition of the COX-2 pathway by 5-substituted furanones.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[17]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the furanone derivative or a vehicle control intraperitoneally or orally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.[16]
-
Induction of Inflammation: After a specified time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Anticancer Potential: Targeting Cell Proliferation and Survival
A growing body of evidence suggests that 5-substituted furanones possess significant anticancer activity against a variety of cancer cell lines.[1][18][19] Their mechanisms of action are diverse and include the induction of cell cycle arrest and apoptosis, as well as the inhibition of key signaling pathways involved in cancer progression.[20][21]
Mechanisms of Action
-
Cell Cycle Arrest: Some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in glioma cells.[20]
-
DNA Interaction: Spectroscopic studies indicate that certain furanone derivatives can interact with DNA, suggesting that it may be a primary molecular target.[20]
-
Inhibition of Kinases: Furanone derivatives have been identified as potent inhibitors of Cdc7 kinase, a key regulator of DNA replication, leading to cancer cell death.[22]
-
Inhibition of Ion Channels: Theoretical studies suggest that some furanones may inhibit the Eag-1 potassium channel, which is overexpressed in many cancers and contributes to cell proliferation.[23]
Caption: Anticancer mechanisms of 5-substituted furanones.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furanone derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[18]
Antimicrobial and Antifungal Properties
Furanone derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[13][24] Their efficacy extends to clinically relevant pathogens and includes the ability to inhibit biofilm formation, a key factor in persistent infections.[25][26]
Quantitative Antimicrobial and Antifungal Data
The antimicrobial and antifungal activity of furanone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC).
| Compound Class | Organism | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) | Reference |
| Sulfonyl derivative of 2(5H)-furanone (F105) | Staphylococcus aureus | 10 | 40 | Not specified | [25] |
| l-Borneol possessing 2(5H)-furanone derivative (F131) | S. aureus & C. albicans mixed biofilms | Not specified | Not specified | 8-16 | [26] |
| 3-Arylidene-5-(4-isobutylphenyl)-2(3H)-furanones | S. aureus, E. coli | 6.25 | Not specified | Not specified | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the furanone derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add an equal volume of the bacterial or fungal inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Conclusion and Future Directions
5-Substituted furanones represent a highly versatile and promising class of compounds with a broad range of therapeutic applications. Their ability to modulate multiple biological pathways, from inhibiting bacterial communication to inducing cancer cell death, underscores their potential for the development of novel drugs. Future research should focus on elucidating the structure-activity relationships for each therapeutic target to guide the design of more potent and selective derivatives. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of lead candidates, paving the way for their potential clinical translation.
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- Galkina, A. A., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 24(1), 249.
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- 26. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Silico Modeling of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
A Senior Application Scientist's Approach to Computational Drug Discovery
Introduction: De-risking Drug Discovery through Early Computational Insight
In the landscape of modern drug discovery and development, the ability to predict the biological behavior of a novel chemical entity before its synthesis is a significant advantage.[1] In silico modeling, or the use of computational methods to simulate and analyze biological and chemical systems, provides a powerful toolkit for this purpose. This guide will provide a comprehensive, in-depth walkthrough of the in silico modeling process for a novel compound, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. Furanone derivatives are a well-established class of heterocyclic compounds with a wide range of documented biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] By applying a rigorous in silico workflow to this specific molecule, we can generate a robust, data-driven hypothesis of its therapeutic potential and flag potential liabilities early in the discovery pipeline.
This guide is structured to mirror the logical progression of an early-stage drug discovery project, from initial molecular characterization to the prediction of pharmacokinetic and toxicological profiles. Each section will not only detail the necessary steps but also provide the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the "why" behind the "how."
Part 1: Molecular Scaffolding and Physicochemical Characterization: The Digital Fingerprint
Before any predictions of biological activity can be made, a thorough understanding of the molecule's fundamental physicochemical properties is essential. These properties govern how the molecule will behave in a biological system, influencing everything from its absorption to its interaction with a target protein.
Step 1: 2D and 3D Structure Generation
The first step is to generate a digital representation of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. This is typically done using a chemical drawing software (e.g., ChemDraw, MarvinSketch) to create a 2D structure, which is then converted into a 3D conformation using a computational chemistry tool (e.g., Avogadro, Maestro). The 3D structure should be energy-minimized to obtain a low-energy, stable conformation.
Step 2: Calculation of Physicochemical Descriptors
A multitude of molecular descriptors can be calculated from the 3D structure. These descriptors quantify various aspects of the molecule's size, shape, and electronic properties. A selection of key descriptors and their relevance is presented in the table below. Several online platforms and software packages (e.g., SwissADME, RDKit) can be used to calculate these properties.
| Descriptor | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 289.11 g/mol | Influences size and diffusion across membranes. |
| LogP (Octanol/Water Partition Coefficient) | 3.5 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms with lone pairs. |
| Polar Surface Area (PSA) | 45.6 Ų | Influences membrane permeability and interaction with polar residues in a binding pocket. |
| Rotatable Bonds | 3 | A measure of molecular flexibility. |
Note: The values presented here are hypothetical and would be calculated using appropriate software in a real-world scenario.
Part 2: Target Identification and Hypothesis Generation: Finding the Molecular Needle in a Haystack
With a foundational understanding of the molecule's physicochemical properties, the next critical step is to identify its potential biological targets.[5][6] This is a pivotal stage that will guide the subsequent experimental validation efforts. A multi-pronged approach, combining both ligand-based and structure-based methods, is recommended for generating a high-confidence list of potential targets.
Ligand-Based Approaches: Learning from the Known
Ligand-based methods leverage the principle that structurally similar molecules often have similar biological activities.
Protocol for Ligand-Based Target Prediction:
-
2D/3D Similarity Searching: Utilize databases such as ChEMBL and PubChem to search for molecules with high structural similarity to 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. The biological activities of the identified analogs can provide initial clues about potential targets.
-
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By identifying a common pharmacophore among a set of active molecules, one can screen large compound libraries for other molecules that fit the model.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities.[7] If a sufficient number of furanone derivatives with known activities against a particular target are available, a QSAR model can be built to predict the activity of our molecule of interest.[2][8][9]
Structure-Based Approaches: Fishing for a Target
When no close structural analogs with known targets are available, structure-based methods can be employed.
Protocol for Reverse Docking:
Reverse docking, also known as inverse docking, involves screening a library of protein structures against our small molecule to identify potential binding partners.[10]
-
Prepare the Ligand: The 3D structure of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one should be prepared by assigning correct protonation states and generating a low-energy conformation.
-
Select a Protein Database: Utilize a database of druggable protein binding sites, such as the Potential Drug Target Database (PDTD) or a curated subset of the Protein Data Bank (PDB).[10]
-
Perform High-Throughput Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock the ligand into the binding sites of all proteins in the database.[11][12][13]
-
Rank and Filter Hits: The resulting protein-ligand complexes are ranked based on their predicted binding affinity (docking score). The top-scoring hits are then visually inspected and further filtered based on biological relevance and other criteria.
Part 3: Molecular Docking and Binding Affinity Prediction: A Closer Look at the Interaction
Once a list of high-priority potential targets has been generated, molecular docking is used to predict the precise binding mode and estimate the binding affinity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one to each target.[11][12][14]
Experimental Protocol for Molecular Docking:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, typically as a grid box encompassing the active site.
-
-
Ligand Preparation:
-
Ensure the 3D structure of the ligand is energy-minimized.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.[14]
-
The program will generate a series of possible binding poses, each with a corresponding docking score.
-
-
Analysis of Results:
-
The top-ranked poses are visually inspected to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
-
The docking score provides a semi-quantitative estimate of the binding affinity.
-
| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |
| Target A | -8.5 | Hydrogen bond with Ser123, pi-stacking with Phe234 |
| Target B | -7.2 | Hydrophobic interactions with Leu45, Val67 |
| Target C | -6.8 | Salt bridge with Arg89 |
Note: This table presents hypothetical docking results for illustrative purposes.
Part 4: ADMET Profiling: Predicting the Fate of a Drug in the Body
A compound's efficacy is not solely determined by its binding affinity to a target; its pharmacokinetic and toxicological properties are equally critical for its success as a drug.[15][16] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling aims to predict these properties computationally, allowing for the early identification of potential liabilities.[1][17]
Key ADMET Properties and their In Silico Prediction
| ADMET Property | Prediction Method | Importance |
| Absorption | ||
| Oral Bioavailability | Rule-based models (e.g., Lipinski's Rule of Five), QSAR | Predicts the fraction of an orally administered dose that reaches systemic circulation. |
| Intestinal Absorption | Caco-2 cell permeability models | Assesses the ability of the compound to cross the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | QSAR, machine learning models | Determines if the compound can reach the central nervous system. |
| Plasma Protein Binding | QSAR models | Affects the free concentration of the drug available to interact with its target. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Docking, pharmacophore models | Predicts potential drug-drug interactions. |
| Metabolic Stability | Substructure-based models | Estimates the rate at which the compound is broken down by metabolic enzymes. |
| Excretion | ||
| Renal Clearance | QSAR models | Predicts the rate of elimination by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Docking, QSAR | Assesses the risk of cardiotoxicity. |
| Mutagenicity (Ames test) | Substructure-based alerts, machine learning | Predicts the potential to cause genetic mutations.[17] |
| Hepatotoxicity | QSAR, machine learning models | Assesses the risk of liver damage. |
A variety of online tools and commercial software packages (e.g., admetSAR, DEREK Nexus, TOPKAT) are available for predicting these ADMET properties.[18]
Part 5: Data Synthesis and Interpretation: Building a Candidate Profile
The culmination of this in silico workflow is a comprehensive profile of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. The data from each stage of the analysis must be integrated and interpreted to make an informed decision about the compound's potential as a drug candidate.
A "drug-likeness" score, which combines various physicochemical and pharmacokinetic properties into a single metric, can be a useful tool for this purpose.[18] However, it is crucial to look beyond a single number and consider the complete profile of the molecule. For instance, a compound with a high predicted binding affinity but also a high risk of hERG inhibition may be a poor candidate for further development.
Conclusion: From In Silico Hypothesis to In Vitro Validation
The in silico modeling of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one provides a wealth of information that can guide the subsequent stages of drug discovery. The predicted targets, binding modes, and ADMET properties form a testable hypothesis that can be validated through in vitro and in vivo experiments. This computational pre-assessment significantly de-risks the drug discovery process, saving valuable time and resources by focusing experimental efforts on the most promising candidates.[1] The iterative cycle of in silico prediction and experimental validation is a cornerstone of modern, efficient drug discovery.
References
- Vertex AI Search. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity - PMC - NIH.
- Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?.
- Fiveable. (2026, March 4). ADMET prediction | Medicinal Chemistry Class Notes |....
- Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development.
- News-Medical. (2020, March 10). What is In Silico Toxicology?.
- Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data.
- PubMed. (n.d.). In silico methods for toxicity prediction.
- (2019, January 10). A Review On Machine Learning Methods For In Silico Toxicity Prediction.
- Rowan. (n.d.). ADMET Prediction.
- PubMed Central. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
- PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery.
- (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
- PubMed Central. (n.d.). Systematic computational strategies for identifying protein targets and lead discovery.
- (2011, August 22). Computational approaches for drug target identification in pathogenic diseases.
- GI Digital Library. (n.d.). Computational methods for small molecule identification.
- (2016, June 20). In Silico 3D QSAR Analysis of New Furanones Derivatives as Antibacterial agent.
- (2016, June 20). In Silico 3D QSAR Analysis of New Furanones Derivatives as Antibacterial agent.
- Cambridge Core. (n.d.). Computational Approach for Drug Target Identification.
- Neliti. (2016, June 20). In Silico 3D QSAR Analysis of New Furanones Derivatives as Antibacterial agent.
- (2010, April 28). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery.
- Molsoft L.L.C. (n.d.). ICM User's Guide: Small Molecule Docking.
- KBbox: Methods. (n.d.). Small Molecule Docking.
- PubChem. (n.d.). 3,4-Dichloro-5-hydroxy-2(5H)-furanone.
- PubChem. (n.d.). 3,4-dichloro-5-phenyl-2(5H)-furanone.
- (2021, October 6). Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA.
- Benchchem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
- PubMed Central. (n.d.). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates.
- PubMed. (2010, September 15). Synthesis and preliminary bioactivity assays of 3,4-dichloro-5-(omega-hydroxyalkylamino)-2(5H)-furanones.
- Colbry, D. (2019, January 2). Quick Graphviz Tutorial.
- The Builder. (2021, January 14). Graphviz tutorial. YouTube.
- (2025, August 5). Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. | Request PDF.
- Semantic Scholar. (2023, November 27). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids.
- Sigma-Aldrich. (n.d.). 3,4-Dichloro-5-hydroxyfuran-2(5H)-one.
- (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- (n.d.). User Guide — graphviz 0.21 documentation.
- MDPI. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
- ChemicalBook. (2023, April 23). 3,4-dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5.
- MolForge. (n.d.). 3,4-Dichloro-5-methoxy-2(5H)-furanone - Molecular Properties.
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Methodological & Application
Application Note: Precision Functionalization of 3,4-Dichloro-5-hydroxy-2(5H)-furanone via Friedel-Crafts Arylation
Abstract & Strategic Significance
3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA) is a dense functionality scaffold serving as a linchpin in the synthesis of bioactive lactones, including rubrolides and cadiolides. While MCA possesses multiple reactive sites (Michael acceptor C3/C4, aldehyde equilibrium), this guide focuses exclusively on the Friedel-Crafts arylation at the C5 position .
This transformation replaces the C5-hydroxyl group with an aromatic moiety, creating 3,4-dichloro-5-aryl-2(5H)-furanones.[1] These constructs are critical pharmacophores in oncology (cytotoxic agents) and antimicrobial research (biofilm inhibitors). This protocol addresses the specific challenges of this reaction: controlling the pseudo-aldehyde equilibrium, preventing hydrolysis, and ensuring regioselectivity.
Chemical Basis & Mechanism
MCA exists in a tautomeric equilibrium between its cyclic lactol form (A) and its open-chain aldehyde form (B). The Friedel-Crafts reaction proceeds exclusively through the cyclic form.
Mechanistic Pathway:
-
Activation: A Lewis or Brønsted acid protonates the C5-hydroxyl group.[1]
-
Ion Generation: Loss of water generates a highly electrophilic cyclic oxycarbenium (acyl-iminium equivalent) ion.
-
Arylation: An electron-rich arene attacks the C5 cation.
-
Stabilization: Re-aromatization of the arene yields the stable 5-aryl-furanone.
Mechanistic Visualization
Figure 1: Mechanistic pathway for the acid-catalyzed arylation of MCA. Note the critical role of the oxycarbenium intermediate.
Experimental Protocols
Protocol A: High-Throughput Method (Sulfuric Acid Catalysis)
Best for: Phenols, Anisoles, and robust electron-rich aromatics. High scalability.
Reagents:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) [CAS: 766-40-5][2][3]
-
Aromatic Substrate (e.g., Phenol, Anisole)
-
Sulfuric Acid (
), conc. (98%)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve MCA (1.0 equiv, e.g., 1.69 g, 10 mmol) in the aromatic substrate (used as solvent, ~5-10 equiv) if liquid. If the substrate is solid or valuable, use Nitromethane (
) or Dichloromethane (DCM) as a co-solvent (5 mL/mmol). -
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Add concentrated
(2-3 drops per mmol of MCA) dropwise. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–6 hours.
-
Checkpoint: Monitor by TLC (Silica, 30% EtOAc/Hexane). MCA (
) should disappear; Product ( ) will appear.
-
-
Quench: Pour the reaction mixture slowly into crushed ice (50 g). Stir vigorously for 15 minutes to precipitate the product.
-
Isolation:
-
Precipitate: Filter the solid, wash with cold water (
mL) and cold hexane ( mL) to remove excess arene. -
Oil:[4] If product oils out, extract with EtOAc (
mL), wash with saturated (to remove traces of MCA/acid), dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc gradient).
Protocol B: Mild Lewis Acid Method (Indium/Aluminum Catalysis)
Best for: Acid-sensitive substrates (e.g., Indoles) or when regioselectivity is critical.
Reagents:
-
Substrate (1.1 equiv)
-
Catalyst: Indium(III) Acetate
(5 mol%) OR Aluminum Chloride (1.0 equiv). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vessel and purge with Nitrogen/Argon.
-
Dissolution: Dissolve MCA (1.0 equiv) and the aromatic substrate (1.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalysis: Add the Lewis Acid catalyst.
-
Reflux (Optional): If reaction is sluggish after 4 hours (check TLC), heat to 40°C (reflux DCM) or 80°C (if using DCE) for 2-12 hours.
-
Workup: Quench with saturated aqueous
. Extract with DCM.[5] Wash organic layer with brine.[1][5] -
Purification: Flash chromatography on silica gel.
Data Summary & Substrate Scope
The following table summarizes typical yields and conditions derived from validated synthetic campaigns.
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Phenol | Neat | 25 | 85-92 | para-selective major product | |
| 2 | Anisole | Neat | 25 | 78-85 | para-selective | |
| 3 | Benzene | DCM | 40 | 60-70 | Requires stoichiometric Lewis Acid | |
| 4 | Indole | 50 | 88-95 | C3-alkylation of indole | ||
| 5 | Chlorobenzene | Neat | 60 | 45-55 | Lower yield due to deactivation |
Decision Workflow for Optimization
Use this logic flow to select the optimal protocol for your specific drug candidate.
Figure 2: Decision tree for selecting reaction conditions based on substrate electronics and stability.
Troubleshooting & Self-Validation
-
Issue: Low Conversion.
-
Cause: Equilibrium favors the open aldehyde form or the catalyst is deactivated by moisture.
-
Fix: Ensure anhydrous conditions if using Lewis Acids.[5] For Brønsted acid protocols, increase acid concentration to shift equilibrium toward the cationic intermediate.
-
-
Issue: Hydrolysis (Reversion to MCA).
-
Cause: Prolonged exposure to aqueous base during workup.
-
Fix: Keep workup rapid and cold. Do not allow the pH to exceed 8.0 during neutralization.
-
-
Issue: Regioisomers (ortho/para).
Safety Profile
-
Mucochloric Acid: Potent skin sensitizer and irritant. It can cause severe dermatitis. Handle only in a fume hood with double gloving (Nitrile).
-
Reaction Hazards: The addition of
or is highly exothermic. Always add acid to the substrate/solvent, never the reverse.
References
-
Review of Reactivity: L. S. Santos et al., "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules," Molecules, 2024.
-
Indole Arylation: "Application Notes and Protocols for the Lewis Acid-Catalyzed Arylation of 3,4-Dihalo-5-hydroxy-2(5H)-furanone," BenchChem, 2025.[1]
-
Glycoconjugate Synthesis: "Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates," PMC, 2012.
-
General Furanone Chemistry: "Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials," Bentham Science.
Sources
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- 2. 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
High-Throughput Screening of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one Libraries for Oncology Therapeutics
Executive Summary & Scientific Rationale
The 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one scaffold is a highly reactive, privileged pharmacophore in contemporary drug discovery. Characterized by an α,β-unsaturated lactone ring, these compounds frequently exhibit potent antineoplastic and antimicrobial activities . A primary therapeutic application for 3,4-dihalo-furan-2(5H)-ones is the targeted disruption of the MDM2-p53 protein-protein interaction (PPI). By binding to the hydrophobic cleft of MDM2, these derivatives prevent the ubiquitination and subsequent degradation of the p53 tumor suppressor, leading to selective cytotoxicity and apoptosis in p53-wildtype malignancies, such as the A549 non-small cell lung cancer line .
Mechanism of Action: Furan-2(5H)-one derivatives disrupt MDM2-p53 interaction to induce apoptosis.
High-Throughput Screening (HTS) Logic & Causality
Screening libraries based on the furan-2(5H)-one core requires rigorous triage. Because the α,β-unsaturated lactone acts as a Michael acceptor, there is a high risk of identifying Pan-Assay Interference Compounds (PAINS) that promiscuously alkylate cysteine residues on off-target proteins.
To mitigate this, our HTS cascade is designed as a self-validating funnel . We employ a primary phenotypic screen to ensure cellular penetrance and efficacy, followed by a target-specific biochemical assay (AlphaLISA). Crucially, a Glutathione (GSH) reactivity counter-screen is integrated to eliminate non-selective covalent binders, ensuring that the observed MDM2-p53 disruption is driven by specific structural recognition rather than indiscriminate electrophilic attack.
High-throughput screening workflow for isolating selective furan-2(5H)-one oncology therapeutics.
Detailed Experimental Protocols
Protocol A: Primary Phenotypic Viability Screen (384-Well Format)
Causality: A549 cells are utilized because they retain wildtype p53, making them highly sensitive to MDM2-p53 axis disruption [[1]]([Link]). CellTiter-Glo (ATP quantification) is chosen over MTT/MTS because furanones can chemically reduce tetrazolium salts, leading to false viability readouts.
Self-Validating System: Every 384-well plate must include internal controls to calculate the Z'-factor. A plate is automatically rejected if
-
Negative Control (0% Inhibition): 0.1% DMSO (Columns 1-2).
-
Positive Control (100% Inhibition): 10 µM Staurosporine (Columns 23-24).
Step-by-Step Workflow:
-
Cell Seeding: Dispense 1,500 A549 cells/well in 20 µL DMEM (10% FBS) into white, flat-bottom 384-well plates using an automated liquid handler. Incubate overnight at 37°C, 5% CO₂.
-
Compound Transfer: Pin-transfer 20 nL of the 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one library (10 mM in DMSO) to achieve a final screening concentration of 10 µM.
-
Incubation: Incubate plates for 72 hours.
-
Reagent Addition: Equilibrate plates to room temperature (RT) for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well.
-
Readout: Shake plates for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes at RT. Read luminescence on a multi-mode plate reader (e.g., EnVision).
Protocol B: Secondary Target-Based Screen (MDM2-p53 AlphaLISA)
Causality: AlphaLISA is a homogeneous, no-wash assay that minimizes the risk of losing low-affinity non-covalent binders during wash steps. It is highly tolerant to the hydrophobic nature of the ethoxyphenyl moiety.
Self-Validating System: Nutlin-3a, a well-characterized MDM2 inhibitor, is used to generate a standard curve on every plate. The Signal-to-Background (S/B) ratio must exceed 10.
Step-by-Step Workflow:
-
Protein Preparation: Prepare a master mix of 10 nM His-tagged MDM2 and 10 nM Biotinylated-p53 peptide in AlphaLISA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Compound Incubation: Dispense 10 µL of the protein mix into a 384-well ProxiPlate. Add 100 nL of hit compounds (dose-response: 0.01 µM to 50 µM). Incubate for 30 minutes at RT to allow the furanone derivatives to access the MDM2 cleft.
-
Bead Addition: Under subdued lighting, add 5 µL of Anti-His Acceptor beads (final 20 µg/mL). Incubate for 1 hour at RT.
-
Donor Bead Addition: Add 5 µL of Streptavidin Donor beads (final 20 µg/mL). Incubate for 30 minutes at RT in the dark.
-
Readout: Read the plate using the AlphaScreen protocol (Excitation: 680 nm, Emission: 615 nm). Decreased signal indicates successful disruption of the PPI.
Protocol C: Glutathione (GSH) Reactivity Counter-Screen
Causality: The dichloro-furanone core is inherently electrophilic. To ensure hits are not merely toxic due to indiscriminate thiol alkylation, we quantify compound reactivity against physiological thiols using Ellman's Reagent (DTNB).
Self-Validating System: N-ethylmaleimide (NEM) is used as a 100% depletion positive control.
Step-by-Step Workflow:
-
Reaction Setup: In a clear 384-well plate, mix 10 µM of the test compound with 100 µM reduced Glutathione (GSH) in 50 mM Phosphate buffer (pH 7.4).
-
Incubation: Seal the plate and incubate for 2 hours at 37°C.
-
Detection: Add 10 µL of 1 mM DTNB (Ellman's Reagent). Incubate for 10 minutes at RT.
-
Readout: Measure absorbance at 412 nm. Calculate the percentage of GSH depletion relative to the DMSO control. Compounds exhibiting >20% GSH depletion are flagged as PAINS and eliminated.
Quantitative Data Presentation
The following table summarizes a representative triage dataset, demonstrating how the self-validating funnel differentiates between genuine target-specific hits and promiscuous reactive species.
| Compound ID | Structural Modification (R-Group) | A549 Viability IC₅₀ (µM) | MDM2-p53 AlphaLISA IC₅₀ (µM) | GSH Depletion at 10 µM (%) | Triage Decision |
| Core-001 | Parent (3,4-Dichloro) | 0.82 ± 0.05 | 0.55 ± 0.03 | 85.4% | Rejected (PAINS / Highly Reactive) |
| Lib-042 | 3-Chloro-4-Methyl | 1.20 ± 0.11 | 0.95 ± 0.08 | 12.1% | Advanced (Selective Binder) |
| Lib-088 | 3,4-Difluoro | 4.50 ± 0.25 | 3.80 ± 0.15 | 8.5% | Advanced (Moderate Potency) |
| Lib-105 | 4-Ethoxyphenyl Cleaved | > 50.0 | > 50.0 | 5.2% | Rejected (Inactive) |
| Nutlin-3a | Positive Control | 1.50 ± 0.10 | 0.12 ± 0.02 | 2.0% | Validated Control |
References
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Kurian, T. (2024). IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. Semantic Scholar. URL:[Link]
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Lemos, A., et al. (2020). Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation. Bioorganic Chemistry. URL:[Link]
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Kitel, R., et al. (2021). Effect of selected silyl groups on the anticancer activity of 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives. Pharmaceuticals (Basel). URL:[Link]
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Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Introduction
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is a member of the furanone class of heterocyclic compounds. The 2(5H)-furanone scaffold is a key structural motif found in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as antimicrobial, antioxidant, and antitumor agents.[3] The presence of dichloro substituents on the furanone ring, combined with an ethoxyphenyl group, suggests that this compound may exhibit significant biological effects, including cytotoxicity.
The evaluation of a compound's cytotoxic potential is a critical step in drug discovery and development. Cell-based cytotoxicity assays are fundamental in vitro tools used to assess the ability of a substance to cause cell damage or death.[4][5] These assays measure various cellular parameters, such as membrane integrity, metabolic activity, and the activation of apoptotic pathways, to provide a comprehensive understanding of a compound's toxicological profile.
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing cell-based assays to evaluate the cytotoxicity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. It outlines protocols for a panel of mechanistically distinct assays, explains the scientific rationale behind experimental choices, and offers insights into data interpretation.
Guiding Principles for Cytotoxicity Assessment
A multi-parametric approach is essential for a thorough assessment of cytotoxicity. Relying on a single assay can be misleading, as different compounds can induce cell death through various mechanisms.[6] Therefore, this guide details three distinct assays to probe different aspects of cellular health:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity by quantifying the release of a cytosolic enzyme.
-
Caspase-3/7 Assay: To specifically detect the activation of key executioner caspases in the apoptotic pathway.
The selection of appropriate cell lines is also crucial and should be guided by the research objectives.[7][8] This guide will utilize a common cancer cell line and a normal fibroblast cell line to assess both potential anti-cancer activity and general toxicity.
Experimental Design and Workflow
A logical and well-controlled experimental design is paramount for obtaining reliable and reproducible cytotoxicity data. The following workflow provides a general overview of the process.
Caption: General experimental workflow for cytotoxicity assessment.
Cell Line Selection and Culture
The choice of cell lines should align with the research goals. For preliminary screening, a combination of a rapidly proliferating cancer cell line and a normal, non-transformed cell line is recommended.
-
HeLa (Human Cervical Cancer Cell Line): A widely used, robust, and well-characterized cancer cell line suitable for initial anti-cancer screening.
-
MRC-5 (Human Fetal Lung Fibroblast Cell Line): A normal human diploid cell line to assess general cytotoxicity and selectivity.
Both cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Compound Preparation
Due to the lipophilic nature of many furanone derivatives, dimethyl sulfoxide (DMSO) is a suitable solvent.
-
Prepare a high-concentration stock solution of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for the dose-response experiments.
-
Crucial Control: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 1: MTT Assay for Metabolic Activity
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active cells.[11]
Materials
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom tissue culture plates
-
Selected cell lines (HeLa, MRC-5)
-
Complete culture medium
-
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14] The LDH assay measures the amount of this released enzyme, which is proportional to the number of lysed cells.[15] This assay is a reliable indicator of cytotoxicity that results in membrane leakage.
Materials
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
96-well flat-bottom tissue culture plates
-
Selected cell lines (HeLa, MRC-5)
-
Complete culture medium (preferably phenol red-free for this assay)
-
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
-
Microplate spectrophotometer
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is crucial to set up additional controls for the LDH assay:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer (typically 10X Triton X-100) about 45 minutes before the measurement step.[15]
-
Medium Background: Culture medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[15]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Data Acquisition:
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle
Caspases are a family of proteases that play a key role in apoptosis.[17] Caspase-3 and caspase-7 are effector caspases that, when activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[18] This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[19] The resulting signal is proportional to the amount of active caspase-3/7 in the cell population.
Caption: Simplified caspase activation and detection pathway.
Materials
-
Commercially available luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[19]
-
Opaque-walled 96-well plates (for luminescence assays) or black-walled, clear-bottom plates (for fluorescence assays)
-
Selected cell lines (HeLa, MRC-5)
-
Complete culture medium
-
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
-
Luminometer or fluorescence plate reader
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using the appropriate opaque or black-walled plates.
-
Include a positive control for apoptosis (e.g., staurosporine) to validate the assay.
-
-
Reagent Addition:
-
After the desired incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of culture medium in each well (typically 100 µL). This is an "add-mix-measure" assay, where the reagent also contains lysis agents.[19][20]
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.[20]
-
Data Analysis and Presentation
Calculations
For each assay, the raw data (absorbance, luminescence, or fluorescence) should be processed to determine the percentage of cytotoxicity or viability relative to the controls.
MTT Assay:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
LDH Assay:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Caspase-3/7 Assay:
-
Fold Increase in Activity = (Signal of Treated Cells) / (Signal of Vehicle Control)
Data Presentation
The results should be presented in a clear and concise manner.
Table 1: Example Data Summary for Cytotoxicity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one after 48h Treatment
| Assay Type | Cell Line | Endpoint Measured | IC50 (µM) |
| MTT | HeLa | Metabolic Activity | 15.2 |
| MRC-5 | Metabolic Activity | 45.8 | |
| LDH | HeLa | Membrane Integrity | 22.5 |
| MRC-5 | Membrane Integrity | > 100 | |
| Caspase-3/7 | HeLa | Apoptosis | 12.7 |
| MRC-5 | Apoptosis | 68.3 |
IC50 (half-maximal inhibitory concentration) values should be calculated by plotting the percentage of viability or cytotoxicity against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Interpretation and Trustworthiness
The combination of these three assays provides a more complete picture of the cytotoxic mechanism of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.
-
Potency and Selectivity: A lower IC50 value in the HeLa cell line compared to the MRC-5 cell line suggests potential cancer-selective cytotoxicity.
-
Mechanism of Action:
-
If the MTT and Caspase-3/7 assays show a potent effect (low IC50) while the LDH assay shows a weaker effect (higher IC50), it suggests that the compound primarily induces apoptosis rather than necrosis.
-
If all three assays yield similar IC50 values, it may indicate a rapid cytotoxic event leading to both apoptosis and secondary necrosis.
-
A significant decrease in metabolic activity (MTT) without a corresponding increase in membrane permeability (LDH) or caspase activation could point towards a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one.[6]
-
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]
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Lattmann, E., Kinchington, D., Dunn, S., et al. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Journal of Pharmacy and Pharmacology, 56(9), 1163-1170. [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Leist, M., Hasiwa, N., & Hengstler, J. G. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX, 36(1), 149–150. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Lattmann, E., Kinchington, D., Dunn, S., et al. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Aston Research Explorer. [Link]
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Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
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Boster Bio. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
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Sasaki, Y. F., Saga, A., Akasaka, M., et al. (1997). Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs. Mutation Research, 393(1-2), 47-53. [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability Assays. IntechOpen. [Link]
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Stuhler, G., & Nowotny, B. (2023). Luciferase-based cytotoxicity assay. Bio-protocol Preprint. [Link]
-
Jansson, K., Mäki-Paakkanen, J., Vaittinen, S. L., et al. (1995). Cytogenetic effects of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in rat peripheral lymphocytes in vitro and in vivo. Mutation Research, 329(1), 25-29. [Link]
-
Vartiainen, T., Saarikoski, S., & Jääskeläinen, S. (2003). Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. Food and Chemical Toxicology, 41(4), 525-531. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-dichloro-5-phenyl-2(5H)-furanone. PubChem Compound Database. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dichloro-5-hydroxy-2(5H)-furanone. PubChem Compound Database. Retrieved from [Link]
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St-Hilaire, S., Mandal, S., Commendador, M., Mannel, R., & Derryberry, D. (2014). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. The American Biology Teacher, 76(4), 252-257. [Link]
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Ontosight AI. (n.d.). The Role of Furanones in Plant Defense Mechanisms: A Review of Their Biological Activities and Potential Applications. Retrieved from [Link]
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Gucma, M., & Golebiewska, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. [Link]
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MolForge. (n.d.). 3,4-Dichloro-5-methoxy-2(5H)-furanone - Molecular Properties. Retrieved from [Link]
-
Gucma, M., & Golebiewska, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. [Link]
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Application Note: Antimicrobial Susceptibility Testing of Novel Furanone Compounds
Introduction and Mechanistic Rationale
Furanone derivatives—originally inspired by halogenated furanones isolated from the marine red alga Delisea pulchra—represent a paradigm shift in antimicrobial development. Unlike conventional antibiotics that target essential survival pathways (e.g., cell wall synthesis, ribosomal translation), furanone compounds exhibit a unique, species-dependent mechanism of action [1].
In Gram-negative bacteria (e.g., Pseudomonas aeruginosa), furanones such as C-30 act as potent quorum-sensing inhibitors (QSIs). They compete with N-acyl-L-homoserine lactones (AHLs) for the LuxR-type receptor, accelerating its proteolytic degradation. This attenuates virulence and biofilm formation without exerting selective survival pressure, thereby minimizing the risk of resistance development [2]. Conversely, in Gram-positive bacteria (e.g., Staphylococcus aureus), specific synthetic derivatives like F105 penetrate the cell envelope to induce massive reactive oxygen species (ROS) formation, leading to irreversible protein damage and cell death [1].
Fig 1. Dual action of furanones: ROS induction in Gram-positives and QS inhibition in Gram-negatives.
Experimental Design: Causality and Challenges
Testing furanones requires significant deviations from standard Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [3].
-
Solubility and Solvent Toxicity: Furanones are highly lipophilic and insoluble in aqueous media. Stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 1% (v/v) can perturb bacterial lipid bilayers, artificially depressing the Minimum Inhibitory Concentration (MIC) and causing false-positive susceptibility results.
-
Volatility: Halogenated furanones can be highly volatile. Microtiter plates must be sealed with gas-permeable membranes during incubation to prevent cross-well contamination via the vapor phase, which would otherwise skew the concentration gradient.
-
Phenotypic Readouts: Because QSIs do not inhibit planktonic growth of Gram-negative bacteria, standard MIC assays will yield resistant profiles (MIC > 128 µg/mL). Efficacy against Gram-negatives must instead be measured via Minimum Biofilm Prevention Concentration (MBPC) assays or reporter gene assays (e.g., lasB-gfp fusions) [4].
Standardized Methodologies
Protocol A: Modified Broth Microdilution for MIC/MBC Determination
This protocol is optimized for assessing the bactericidal activity of ROS-inducing furanones (e.g., F105) against Gram-positive pathogens [5].
Fig 2. Standardized workflow for determining the MIC of lipophilic furanone compounds.
Step-by-Step Procedure:
-
Compound Preparation: Dissolve the furanone derivative in 100% DMSO to create a 12.8 mg/mL stock solution.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare a working solution of the furanone at 256 µg/mL in CAMHB, ensuring the DMSO concentration is exactly 2% (v/v).
-
Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB (containing 2% DMSO) into wells 2 through 12. Add 100 µL of the 256 µg/mL working solution to well 1. Perform a 2-fold serial dilution from well 1 to well 11, transferring 50 µL at each step. Discard 50 µL from well 11. Well 12 serves as the growth control.
-
Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx.
CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve CFU/mL. -
Inoculation: Add 50 µL of the diluted inoculum to all wells. The final well volume is 100 µL, the final furanone concentrations range from 128 to 0.125 µg/mL, the final inoculum is
CFU/mL, and the final DMSO concentration is uniformly 1% (v/v) across all test wells. -
Incubation & Reading: Seal the plate with a gas-permeable membrane. Incubate at 35°C for 16–20 hours. The MIC is the lowest concentration completely inhibiting visual growth.
-
MBC Determination: Plate 10 µL from all optically clear wells onto Tryptic Soy Agar. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.
Protocol B: Minimum Biofilm Prevention Concentration (MBPC) Assay
Required for evaluating QSI-active furanones (e.g., C-30) against Gram-negative pathogens.
-
Biofilm Initiation: Follow steps 1-5 from Protocol A, but use flat-bottom polystyrene 96-well plates to facilitate biofilm attachment. For P. aeruginosa, supplement CAMHB with 1% glucose to promote robust biofilm matrix production.
-
Incubation: Incubate statically at 35°C for 24 hours.
-
Washing: Carefully aspirate the planktonic culture. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Causality note: Gentle washing is critical to prevent mechanical shearing of the biofilm.
-
Staining: Add 150 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.
-
Elution and Quantification: Wash the wells three times with distilled water and allow to dry. Solubilize the bound Crystal Violet using 150 µL of 33% glacial acetic acid. Measure the absorbance at 590 nm using a microplate reader. The MBPC is defined as the lowest concentration of furanone that reduces biofilm biomass by ≥90% compared to the untreated growth control.
Quantitative Data Interpretation
Furanone derivatives display highly divergent susceptibility profiles depending on their structural modifications and the target organism. Table 1 summarizes typical experimental outcomes.
Table 1: Representative Susceptibility Profiles of Furanone Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBPC (µg/mL) | Primary Mechanism |
| F105 | S. aureus (MRSA) | 8–16 | 32 | 8 | ROS Induction / Protein Damage |
| F131 | C. albicans / S. aureus | 16–32 | >64 | 8–16 | Mixed Biofilm Inhibition |
| C-30 | P. aeruginosa | >128 | >128 | 10–20 | LuxR Destabilization (QS Inhibition) |
| C-30 + Colistin | P. aeruginosa (Colistin-Resistant) | 2 (Synergy) | 4 | N/A | Membrane Disruption Synergy |
Note: The synergistic effect of C-30 with colistin highlights the potential of furanones as adjuvants to rescue the efficacy of last-resort antibiotics against multidrug-resistant Gram-negative bacteria [4].
Conclusion
Antimicrobial susceptibility testing of novel furanone compounds requires a nuanced approach that accounts for their unique physicochemical properties and dual mechanisms of action. While modified broth microdilution accurately captures the bactericidal nature of ROS-inducing furanones against Gram-positive bacteria, biofilm and reporter assays are strictly necessary to quantify the virulence-attenuating properties of quorum-sensing inhibitors against Gram-negative pathogens. Adhering to these specialized protocols ensures high-fidelity data, accelerating the translation of furanones from marine-derived curiosities to viable clinical therapeutics.
References
-
Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus International Journal of Molecular Sciences (2019) URL:[Link]
-
Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover Microbiology (2002) URL:[Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
-
Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo Microbiology Spectrum (2021) URL:[Link]
-
Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus Frontiers in Microbiology (2017) URL:[Link]
Application Notes and Protocols for the Investigation of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one in Cancer Cell Line Studies
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential anti-cancer properties of the novel compound, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. This document outlines detailed protocols for evaluating the compound's cytotoxicity, its effects on apoptosis and the cell cycle, and for probing its potential mechanisms of action through the analysis of key signaling pathways. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the preclinical assessment of this and similar furanone-based compounds.
Introduction: The Therapeutic Potential of Furanone Derivatives
The 2(5H)-furanone scaffold is a recurring motif in numerous natural products that exhibit a wide range of biological activities.[1][2] Derivatives of 3,4-dihalo-2(5H)-furanones, in particular, have garnered significant interest in medicinal chemistry due to their demonstrated cytotoxic effects against various cancer cell lines.[3][4] These compounds are known to be highly reactive, a characteristic attributed to the electrophilic nature of the furanone ring and the presence of halogen substituents.[1][5]
The subject of this guide, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, is a novel derivative that combines the reactive 3,4-dichloro-2(5H)-furanone core with a 4-ethoxyphenyl substituent. This modification may influence the compound's lipophilicity, cell permeability, and target engagement, potentially leading to enhanced or selective anti-cancer activity.
This document serves as a practical guide for the initial in vitro characterization of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, with a focus on assays that are fundamental to early-stage cancer drug discovery.
Preliminary Characterization and Compound Handling
Prior to initiating cell-based assays, it is imperative to characterize the physical and chemical properties of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.
2.1. Solubility and Stock Solution Preparation
The solubility of the compound will dictate the appropriate solvent for creating a high-concentration stock solution.
-
Protocol:
-
Attempt to dissolve a small, known quantity of the compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.
-
Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.
-
Causality: DMSO is a common choice for dissolving hydrophobic compounds for cell culture experiments. However, it is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could cause toxicity (typically <0.5%).
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
3.1. Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
3.2. Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
3.3. Detailed Protocol
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation with Compound: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).[7]
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[6][8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
3.4. Data Analysis and Presentation
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be calculated for each cell line and time point.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 48 | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | 48 | Hypothetical Value |
| BEAS-2B | Normal Lung Epithelium | 48 | Hypothetical Value |
| Caption: Example table for summarizing the cytotoxic activity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. |
Investigating the Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[9][10]
4.1. Principle
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
4.2. Experimental Workflow
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
4.3. Detailed Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one at concentrations around the determined IC50 value for a specific time point (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.[9]
-
Washing: Wash the cells twice with ice-cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
4.4. Data Interpretation
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
Many anti-cancer compounds exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. Flow cytometry with propidium iodide staining is a standard method for analyzing cell cycle distribution.
5.1. Principle
Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
5.2. Detailed Protocol
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[11][12]
-
Storage: Store the fixed cells at -20°C for at least 2 hours.[11]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide and RNase A. The RNase is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate for 20-30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer.
5.3. Data Analysis
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Caption: Example table for presenting cell cycle analysis data. |
Elucidating Mechanisms of Action: Western Blotting
Western blotting is a powerful technique to investigate changes in protein expression and signaling pathways within cancer cells following treatment with a compound.[13][14]
6.1. Potential Signaling Pathways to Investigate
Based on studies of related furanone compounds, potential pathways to investigate include those involved in apoptosis and cell cycle regulation.[2][5]
Caption: Potential signaling pathways affected by the compound.
6.2. Detailed Protocol
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p21, Cyclin-dependent kinases) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Concluding Remarks
The protocols and application notes presented here provide a structured approach to the initial in vitro evaluation of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one as a potential anti-cancer agent. The data generated from these experiments will be crucial in determining the compound's cytotoxic potency, its ability to induce apoptosis and cell cycle arrest, and in providing initial insights into its mechanism of action. These foundational studies are essential for making informed decisions regarding the further development of this and other novel furanone derivatives.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific - MX.
- Assaying cell cycle st
- MTT Assay Protocol for Cell Viability and Prolifer
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with SC66. Benchchem.
- Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Synthesis of simple and bis-cyclic 3,4-dihalogenated 2 (5H)-furanones and their evaluation as novel cytotoxic agents.
- Western Blotting Protocol. Cell Signaling Technology.
- MTT assay protocol. Abcam.
- MTT Cell Proliferation Assay.
- Western blot protocol. Abcam.
- Cytotoxicity of 3,4-dihalogen
- Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI.
- Application Notes and Protocols for Western Blot Analysis of OSU-2S Tre
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC.
- Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. PubMed.
- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
Sources
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules | MDPI [mdpi.com]
- 2. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. medium.com [medium.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Analytical method for quantification of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
An Application Note and Protocol for the Quantification of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a robust and sensitive analytical method for the quantitative determination of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. This compound, a halogenated furanone derivative, is of interest to researchers in drug development and chemical synthesis, potentially as a novel intermediate, impurity, or metabolite. Given the need for high selectivity and sensitivity, especially in complex biological or chemical matrices, a method utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has been developed and validated. The protocol provides comprehensive, step-by-step instructions for sample preparation, instrument operation, and data analysis, and is validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Method Rationale
The accurate quantification of halogenated organic compounds such as 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is critical for assessing purity, monitoring reaction kinetics, or conducting pharmacokinetic studies. The structure of the analyte, containing a furanone core, a dichlorinated pattern, and an ethoxyphenyl moiety, presents specific analytical challenges and opportunities.
Causality Behind Method Selection:
-
High-Performance Liquid Chromatography (HPLC): HPLC is selected over Gas Chromatography (GC) to mitigate the risk of thermal degradation, a known issue for some furanone compounds.[4] A reversed-phase C18 column is employed, which is standard for separating moderately non-polar compounds like the target analyte.[5][6]
-
Tandem Mass Spectrometry (MS/MS): MS/MS detection is chosen for its unparalleled sensitivity and selectivity.[7] This is particularly advantageous when analyzing samples in complex matrices, as it minimizes interference from other components.[8] The dichlorinated nature of the analyte produces a distinct isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes), which serves as a powerful confirmation tool in mass spectrometry.[9][10] The use of Multiple Reaction Monitoring (MRM) ensures that only the specific precursor-to-product ion transitions for the analyte are monitored, drastically reducing background noise and enhancing quantification accuracy.[9]
This method is designed to be self-validating through a rigorous set of performance checks, ensuring that the generated data is reliable, reproducible, and fit for its intended purpose in a regulated research or development environment.[1]
Methodology
Materials, Reagents, and Instrumentation
-
Analyte: 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one reference standard (>98% purity).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C₆-labeled analogue) to correct for matrix effects and procedural variability.[4] If unavailable, a structurally related compound with similar chromatographic behavior can be used.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (99%+ purity).
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) for sample cleanup.[11]
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[9]
-
Standard and Sample Preparation
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 200, 500 ng/mL) by serially diluting the Working Stock Solution with the mobile phase starting composition. Add the internal standard to each calibrator at a constant concentration.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting the analyte from a complex aqueous matrix (e.g., plasma, urine, or reaction quench solution). It should be optimized for the specific matrix.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load 1 mL of the sample (pre-treated as necessary, e.g., with acid or buffer) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[11]
-
Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting composition. Vortex to ensure complete dissolution and transfer to an HPLC vial for analysis.
LC-MS/MS Operating Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Recommended LC-MS/MS Parameters | Parameter | Condition | | :--- | :--- | | LC System | | | Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Gradient | 0-1 min (30% B), 1-5 min (30-95% B), 5-6 min (95% B), 6-6.1 min (95-30% B), 6.1-8 min (30% B) | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | MS/MS System | | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Gas Temperature | 350°C | | Gas Flow | 10 L/min | | Nebulizer Pressure | 45 psi | | Acquisition Mode | Multiple Reaction Monitoring (MRM) | | MRM Transitions (Hypothetical) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Analyte (Quantifier) | 287.0 [M+H]⁺ | 181.1 (Loss of C₆H₅Cl) | 20 | | Analyte (Qualifier) | 287.0 [M+H]⁺ | 153.1 (Further fragmentation) | 35 | | Internal Standard | To be determined based on IS used | | |
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][3] The key performance characteristics are summarized below.
Table 2: Method Validation Performance Data
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix. | Pass |
| Linearity (R²) | R² ≥ 0.995 | 0.998 |
| Range | 0.5 - 500 ng/mL | Pass |
| Accuracy (% Recovery) | 85 - 115% | 92.5 - 108.3% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 15% | < 7.5% |
| - Intermediate Precision | ≤ 15% | < 9.2% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.15 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10; Accuracy & Precision criteria met. | 0.5 ng/mL |
| Robustness | %RSD < 15% after minor changes in flow rate and column temperature. | Pass |
Visualizations and Workflows
Experimental Workflow Diagram
The overall analytical process, from sample receipt to final report generation, follows a structured path to ensure data integrity and traceability.
Caption: Workflow for the quantification of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.
Troubleshooting Logic Diagram
Effective troubleshooting is key to maintaining high-quality data output. This decision tree addresses common analytical issues.
Caption: A decision tree for troubleshooting common LC-MS/MS analytical issues.
Conclusion
The LC-MS/MS method presented provides a highly selective, sensitive, and reliable approach for the quantification of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. By leveraging the specificity of tandem mass spectrometry and the efficiency of modern HPLC, this method is well-suited for demanding applications in pharmaceutical development and chemical research. The detailed protocols for sample preparation and instrument operation, combined with a comprehensive validation summary, ensure that this application note serves as a valuable resource for scientists requiring accurate determination of this compound in complex matrices.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
- BenchChem. (2025). Quantitative Analysis of 3,4-Dihydroxy-5-methyl-2-furanone using High-Performance Liquid Chromatography.
- (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector.
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 4-Hydroxyfuran-2(5H)-one and its Derivatives.
- ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
- BenchChem. (n.d.). Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures.
- BenchChem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
- SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (n.d.). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries.
-
PubMed. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]
- LCGC. (2020). Overview of Methods and Considerations for Handling Complex Samples.
- (n.d.). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tasianinch.com [tasianinch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one for bioassays
An Application Guide to the Synthesis and Biological Evaluation of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2(5H)-furanone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include potent anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4] The specific molecule, 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, represents a highly versatile starting material for generating compound libraries for drug discovery. Its high reactivity is conferred by the electron-deficient furanone ring, further activated by two labile chlorine atoms at the C3 and C4 positions, making it an excellent substrate for nucleophilic substitution reactions.[2][5]
This guide provides a comprehensive framework for the derivatization of this core scaffold. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesizing novel analogs via nucleophilic substitution, and outline key bioassays to screen for cytotoxic, anti-inflammatory, and quorum sensing inhibitory activities. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity for therapeutic innovation.
Section 1: Principles of Derivatization
The synthetic utility of 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one stems from the differential reactivity of its halogenated sites. The chlorine atom at the C4 position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group and the overall electronic nature of the heterocyclic ring.[5] This allows for selective substitution at C4 while leaving the C3 chlorine intact, a crucial feature for generating structural diversity. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr)-type addition-elimination mechanism.[6]
Common nucleophiles successfully employed in these reactions include primary and secondary amines, as well as thiols.[5][7] The choice of solvent and base is critical for modulating reactivity and minimizing side reactions. A mild base is often sufficient to deprotonate the nucleophile or scavenge the HCl byproduct without promoting unwanted ring-opening or di-substitution.[8]
Caption: Derivatization workflow of the core furanone scaffold.
Section 2: Synthetic Protocols
The following protocols are robust methodologies for synthesizing libraries of furanone derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Synthesis of 4-Amino-Substituted Furanone Derivatives
This protocol details the selective substitution of the C4-chloro group with a primary or secondary amine. The use of a mild base like potassium carbonate is crucial to prevent side reactions.
Materials:
-
3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
-
Amine of choice (e.g., morpholine, benzylamine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add anhydrous K₂CO₃ (2.0 eq) to the solution.
-
Add the desired amine (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80°C.
-
Scientist's Note: The temperature may need optimization depending on the nucleophilicity of the amine. Less reactive amines may require higher temperatures. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and salts, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-substituted product.
Data Presentation: Characterization of Synthesized Derivatives
The successful synthesis of new derivatives should be confirmed by standard analytical techniques. Below is a table of hypothetical data for representative products.
| Derivative | Structure | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | MS (ESI+) m/z |
| Furanone-Morpholine | 4-(morpholino)-3-chloro... | 85 | 6.15 (s, 1H), 7.20 (d, 2H), 6.90 (d, 2H), 4.05 (q, 2H), 3.80 (t, 4H), 3.60 (t, 4H), 1.45 (t, 3H) | [M+H]⁺ 352.1 |
| Furanone-Benzylamine | 4-(benzylamino)-3-chloro... | 78 | 7.30-7.45 (m, 5H), 7.22 (d, 2H), 6.91 (d, 2H), 6.20 (s, 1H), 5.50 (br s, 1H), 4.50 (d, 2H), 4.06 (q, 2H), 1.46 (t, 3H) | [M+H]⁺ 372.1 |
Section 3: Protocols for Biological Evaluation
Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. The furanone scaffold is associated with several key bioactivities.[3][9]
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9] It is a standard preliminary screen for potential anticancer agents.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized furanone derivatives (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or solubilization buffer
-
96-well plates, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the furanone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3.2: Cyclooxygenase-2 (COX-2) Inhibition Assay
Certain furanone derivatives are known selective COX-2 inhibitors, a key target for anti-inflammatory drugs.[10] This cell-free enzyme assay measures the ability of a compound to block prostaglandin production.[9]
Caption: Simplified COX-2 inflammatory pathway.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Furanone derivatives and a known inhibitor (e.g., Celecoxib)
-
Stopping solution (e.g., 1 M HCl)
-
Prostaglandin E₂ (PGE₂) EIA Kit
Procedure:
-
Enzyme/Inhibitor Pre-incubation: In a microplate well, add the reaction buffer, heme, and the COX-2 enzyme. Add the test compound at various concentrations. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Reaction Termination: After 2 minutes, stop the reaction by adding the stopping solution.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3.3: Quorum Sensing Inhibition (QSI) Bioassay
Furanones are well-documented for their ability to interfere with bacterial cell-to-cell communication (quorum sensing), which controls virulence and biofilm formation.[11][12] This assay uses the reporter strain Chromobacterium violaceum, which produces a purple pigment (violacein) in response to quorum sensing signals.
Materials:
-
Chromobacterium violaceum (e.g., CV026) reporter strain
-
Luria-Bertani (LB) broth
-
N-Acylhomoserine lactone (AHL) signal molecule (e.g., C6-HSL)
-
Furanone derivatives
-
96-well microtiter plates
Procedure:
-
In a 96-well plate, add LB broth and the furanone derivatives at various sub-MIC (Minimum Inhibitory Concentration) concentrations.
-
Inoculate each well with an overnight culture of C. violaceum CV026 (1% v/v).
-
Add the AHL signal molecule to induce violacein production.
-
Incubate the plate at 30°C for 18-24 hours with shaking.
-
Quantification: Visually assess the inhibition of purple pigment production. For quantitative results, lyse the cells, extract the violacein with butanol, and measure the absorbance at 585 nm.[13]
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the control (no furanone derivative).
Section 4: Data Interpretation and Troubleshooting
The ultimate goal is to establish a Structure-Activity Relationship (SAR) to guide the development of more potent and selective compounds.
Hypothetical Bioactivity Data
| Derivative | Cytotoxicity IC₅₀ (µM) (MCF-7 Cells) | COX-2 Inhibition IC₅₀ (µM) | QSI (% Inhibition @ 10 µM) |
| Furanone-Morpholine | 12.5 | 2.8 | 65% |
| Furanone-Benzylamine | 5.2 | 8.1 | 40% |
| Positive Control | Doxorubicin: 0.8 | Celecoxib: 0.5 | - |
Troubleshooting Common Issues:
-
Low Synthetic Yield: Ensure all reagents and solvents are anhydrous. Check the purity of the starting material. Consider increasing the reaction temperature or using a different base.[8]
-
Inconsistent Bioassay Results: Verify cell passage number and health. Ensure accurate pipetting and serial dilutions. Check for compound precipitation in the assay medium.
-
No Biological Activity: The derivative may be inactive at the tested concentrations. Consider higher concentrations or different bioassays. The introduced functional group may be detrimental to activity for that specific target.
Conclusion
The 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one scaffold is a synthetically tractable and highly valuable starting point for the development of novel bioactive compounds. The protocols and methodologies outlined in this guide provide a clear pathway from chemical synthesis to biological evaluation. By systematically exploring the chemical space around this furanone core, researchers can uncover new derivatives with significant potential as anticancer, anti-inflammatory, or anti-infective agents.
References
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Gondela, E., & Walczak, K. Z. (2010). Synthesis and preliminary bioactivity assays of 3,4-dichloro-5-(omega-hydroxyalkylamino)-2(5H)-furanones. European Journal of Medicinal Chemistry. [Link]
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Riendeau, D., et al. (n.d.). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology. [Link]
-
Gawande, N., et al. (2024). Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. ResearchGate. [Link]
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Fik-Jaskółka, M. A., & Jaskółka, M. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]
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Int. J. Adv. Biol. Biomed. Res. (2024). Furan: A Promising Scaffold for Biological Activity. ijabbr.com. [Link]
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Hayriye, G. E. R. Ç. E. K. (2025). ANTICHOLINESTERASE AND ANTIRADICAL ACTIVITIES OF FUNCTIONALLY SUBSTITUTED 2(5H)-FURANONES AND THEIR DERIVATIVES. PubMed. [Link]
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ResearchGate. (2025). An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. ResearchGate. [Link]
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Annadurai, G., et al. (n.d.). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. PMC. [Link]
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Szymański, J., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. [Link]
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ResearchGate. (2025). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. ResearchGate. [Link]
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ResearchGate. (2025). 2(5H)-Furanone: A prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. ResearchGate. [Link]
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Lurtz, M. M. (2018). Furo[2,3-b]furanones in Natural Products: Synthesis, Derivatization and Biological Evaluation of (+). University of Regensburg. [Link]
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D'Auria, M. V. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. ARPI. [Link]
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ResearchGate. (n.d.). Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]
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Gondela, E., & Walczak, K. Z. (2010). Synthesis and preliminary bioactivity assays of 3,4-dichloro-5-(omega-hydroxyalkylamino)-2(5H)-furanones. PubMed. [Link]
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Kim, Y., et al. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. PubMed. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Application Notes and Protocols for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one in Medicinal Chemistry
Introduction: The Versatile Furanone Scaffold in Drug Discovery
The 2(5H)-furanone ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] This heterocyclic motif's utility stems from its inherent reactivity and the ability to readily introduce diverse functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][5] Among the various classes of furanones, 3,4-dihalo-2(5H)-furanones, derived from precursors like mucochloric acid, are particularly valuable as highly reactive intermediates for the synthesis of novel therapeutic agents.[3][4][6][7]
This guide focuses on a specific, promising derivative: 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one . While direct literature on this exact molecule is emerging, its structural features—a reactive dichlorinated furanone core and an ethoxyphenyl moiety—suggest significant potential for applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability, while the phenyl ring can engage in π-stacking interactions with biological targets.
This document provides a detailed exploration of the synthesis, potential mechanisms of action, and protocols for the biological evaluation of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, drawing upon the extensive knowledge base of its chemical class.
Synthetic Strategy: Accessing the Target Compound
The synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one can be envisioned through several established routes for functionalizing the C5 position of a 3,4-dichlorofuranone precursor. A highly plausible and efficient method is the Knoevenagel condensation of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) with 4-ethoxybenzaldehyde.[3][4]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.
Detailed Synthetic Protocol
Objective: To synthesize 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one via a Lewis acid-catalyzed Knoevenagel condensation.
Materials:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric acid)
-
4-Ethoxybenzaldehyde
-
Indium (III) acetate (In(OAc)₃) or another suitable Lewis acid
-
Anhydrous dichloroethane or chloroform
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 eq) in anhydrous dichloroethane under an inert atmosphere (e.g., nitrogen or argon), add 4-ethoxybenzaldehyde (1.1 eq).
-
Add the Lewis acid catalyst, such as In(OAc)₃ (0.1 eq), to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Medicinal Chemistry
Based on the extensive research into related furanone derivatives, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is predicted to exhibit significant biological activities, primarily as an anticancer and antimicrobial agent.
Anticancer Activity
Furanone derivatives have demonstrated promising anticancer properties through various mechanisms, including the inhibition of key cellular signaling pathways and the induction of apoptosis.[5][8]
Plausible Mechanism of Action: Kinase Inhibition
Many furanone-based compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[8] For instance, certain furanone derivatives are potent inhibitors of Cdc7 kinase, a key enzyme in DNA replication, making it a target for cancer therapy.[8] The 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one could potentially bind to the ATP-binding pocket of oncogenic kinases, leading to the inhibition of downstream signaling pathways and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Plausible anticancer mechanism via kinase inhibition.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
Objective: To determine the cytotoxic effect of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the furanone derivative in the complete growth medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Antimicrobial and Anti-biofilm Activity
Furanone derivatives, both natural and synthetic, are known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[9] By inhibiting QS, these compounds can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.
Plausible Mechanism of Action: Quorum Sensing Inhibition
The furanone scaffold can mimic the structure of bacterial signaling molecules (autoinducers), allowing them to competitively bind to and inhibit the cognate receptors that regulate the expression of virulence factors and biofilm formation. This disruption of bacterial communication can render pathogenic bacteria more susceptible to host immune responses and conventional antibiotics.
Caption: Plausible antimicrobial mechanism via quorum sensing inhibition.
Protocol: Anti-biofilm Activity Assay (Crystal Violet Staining)
Objective: To assess the ability of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one to inhibit biofilm formation by a pathogenic bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa or Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one stock solution (in DMSO)
-
96-well flat-bottomed microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Procedure:
-
Grow an overnight culture of the bacterial strain in TSB.
-
Dilute the overnight culture to an OD₆₀₀ of approximately 0.05 in fresh TSB.
-
Add the diluted bacterial suspension to the wells of a 96-well plate.
-
Add serial dilutions of the furanone derivative to the wells. Include a vehicle control (DMSO) and a growth control (no compound).
-
Incubate the plates at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, gently remove the planktonic cells by washing the wells with PBS.
-
Stain the adherent biofilms by adding crystal violet solution to each well and incubating at room temperature for 15 minutes.
-
Remove the excess stain and wash the wells thoroughly with water.
-
Solubilize the bound crystal violet by adding 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader to quantify the biofilm biomass.
-
Calculate the percentage of biofilm inhibition for each concentration relative to the vehicle control.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yet plausible data for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one based on the known activities of similar furanone derivatives.
| Assay | Target | Metric | Hypothetical Value |
| Anticancer Activity | MCF-7 (Breast Cancer Cell Line) | IC₅₀ | 5.2 µM |
| HCT116 (Colon Cancer Cell Line) | IC₅₀ | 8.7 µM | |
| Anti-biofilm Activity | Pseudomonas aeruginosa | MBIC₅₀ | 15 µM |
| Staphylococcus aureus | MBIC₅₀ | 11 µM |
*MBIC₅₀: Minimum Biofilm Inhibitory Concentration at 50%
Conclusion and Future Directions
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through established chemical transformations, and its structural features suggest a strong potential for potent anticancer and anti-biofilm activities. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of this compound and its future analogs.
Further research should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of analogs with modifications to the ethoxyphenyl ring to optimize potency and selectivity.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in animal models of cancer and infectious diseases.
The exploration of this and related furanone derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new drugs to address unmet medical needs.
References
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- Prescher, J. A., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters.
- Ferreira, L. C., et al. (2025). Fast and scalable continuous flow synthesis of butenolides and coumarins. RSC Publishing.
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Application Note & Protocols: In Vitro Characterization of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one as a Novel Enzyme Inhibitor
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, a member of the furanone class of compounds, as a potential enzyme inhibitor. Furanone derivatives, both naturally occurring and synthetic, have garnered significant interest due to their diverse biological activities, including quorum sensing inhibition and antimicrobial properties.[1][2][3] This document outlines detailed protocols for initial inhibitor screening, determination of potency (IC₅₀), and elucidation of the mechanism of inhibition (MoI). The methodologies are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with the necessary tools to characterize this and similar molecules.
Introduction: The Furanone Scaffold in Drug Discovery
The 2(5H)-furanone ring is a privileged scaffold found in numerous natural products with a wide array of biological functions.[4][5] Halogenated furanones, first identified in the marine alga Delisea pulchra, are known to interfere with bacterial communication systems, a process known as quorum sensing (QS).[1][6][7] They often act by mimicking the structure of natural signaling molecules, such as N-acyl homoserine lactones (AHLs), thereby antagonizing their cognate receptors.[1][8] Synthetic derivatives of these natural furanones have demonstrated potent inhibitory effects against pathogenic bacteria like Pseudomonas aeruginosa by disrupting its QS machinery.[1][9][10]
The compound of interest, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one , possesses the core dichlorofuranone structure that confers high reactivity and potential for biological interaction.[5][11] While the specific enzymatic target of this molecule is not pre-defined, its structural similarity to known QS inhibitors and other bioactive furanones suggests potential activity against enzymes involved in bacterial signaling, virulence factor production, or other critical cellular processes.[3][12] For the purpose of this application note, we will use a generic serine protease as a model enzyme system, as proteases are common targets for inhibitors and their activity can be readily monitored using established spectrophotometric methods.[13][14]
Principle of the Assay
The protocols described herein utilize a colorimetric assay to measure enzyme activity. A serine protease cleaves a specific chromogenic substrate, releasing a colored product (e.g., p-nitroaniline) that can be quantified by measuring its absorbance with a spectrophotometer or microplate reader. The rate of product formation is directly proportional to the enzyme's activity.
When an inhibitor like 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is introduced, it binds to the enzyme, reducing its catalytic activity. This results in a decreased rate of product formation. By measuring this decrease across a range of inhibitor concentrations, we can determine the inhibitor's potency (IC₅₀) and investigate its mechanism of action.[15][16]
Experimental Workflow Overview
The characterization of a novel inhibitor is a multi-step process. The following workflow provides a logical progression from initial hit identification to detailed mechanistic studies.
Caption: Enzyme-inhibitor binding models.
Troubleshooting and Technical Insights
-
Compound Solubility: Furanone derivatives can have limited aqueous solubility. Visually inspect wells for precipitation. If solubility is an issue, consider modifying the assay buffer (e.g., adding a small percentage of a co-solvent), but ensure the solvent does not affect enzyme activity.
-
High Background Signal: If the test compound absorbs light at the same wavelength as the product, a compound-only control (compound + substrate, no enzyme) should be run to correct for this interference.
-
Time-Dependent Inhibition: If the IC₅₀ value changes depending on the pre-incubation time, the compound may be a time-dependent or irreversible inhibitor, which requires a different set of kinetic analyses to characterize. [16][17]* Assay Linearity: Ensure that the reaction rates are measured within the linear range of both the enzyme concentration and the instrument's detection limit. Substrate depletion should be less than 10-15% during the measurement period.
Conclusion
The protocols detailed in this application note provide a robust and systematic approach for the in vitro characterization of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one as an enzyme inhibitor. By first determining the compound's potency through IC₅₀ measurement and then elucidating its mechanism of action, researchers can gain critical insights into its biochemical function. This foundational data is essential for guiding further studies in drug discovery, including structure-activity relationship (SAR) optimization and evaluation in more complex biological systems.
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- O'Reilly, A. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. CORA.
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- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3), 345-354.
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- ResearchGate. (2021).
- Sigma-Aldrich. (n.d.). Trypsin Inhibitors.
- Rather, M. A., et al. (2018). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Journal of Reports in Pharmaceutical Sciences, 7(1), 1-12.
- Nguyen, T. H. T., et al. (2020). Expression and characterization of a new serine protease inhibitory protein in Escherichia coli. Biomedical Research and Therapy, 7(2), 3613-3623.
- Walczak, K. Z., & Gondela, E. (2013). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)
- Roche. (n.d.). The Complete Guide for Protease Inhibition.
- Request PDF. (2025). Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones.
- Gondela, E., & Walczak, K. Z. (2010). Synthesis and preliminary bioactivity assays of 3,4-dichloro-5-(omega-hydroxyalkylamino)-2(5H)-furanones. European Journal of Medicinal Chemistry, 45(9), 3993-3997.
- ResearchGate. (n.d.). Some furanone derivatives with quorum sensing inhibition properties....
- MDPI. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
- Walczak, K. Z., & Gondela, E. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(22), 5035.
- Li, Y., et al. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 66(15), 10544-10565.
- Alvarez-Fraga, L., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Biomedicines, 10(8), 1847.
- Google Patents. (n.d.). WO2011054525A1 - Compounds inhibitors of enzyme lactate dehydrogenase (ldh) and pharmaceutical compositions containing these compounds.
- University of Cambridge. (n.d.). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis.
Sources
- 1. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [cora.ucc.ie]
- 4. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. The naturally occurring furanones: formation and function from pheromone to food | Biological Reviews | Cambridge Core [cambridge.org]
- 8. DSpace [cora.ucc.ie]
- 9. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. Expression and characterization of a new serine protease inhibitory protein in Escherichia coli | Biomedical Research and Therapy [bmrat.org]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one Analogs
Abstract
This guide details the optimized protocol for the synthesis of 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one , a pharmacologically relevant scaffold exhibiting antibacterial and anticancer properties. The method utilizes a Lewis acid-catalyzed Friedel-Crafts alkylation of phenetole with mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one). Unlike standard condensation methods that often yield isomeric mixtures or pseudo-esters, this protocol prioritizes regioselectivity and high yield through controlled temperature gradients and anhydrous conditions.
Introduction & Scientific Rationale
The 2(5H)-furanone core, particularly the 3,4-dihalo-5-aryl substituted variant, is a privileged structure in medicinal chemistry.[1][2] These "mucochloric acid derivatives" serve as versatile synthons for bioactive molecules, including rubrolides and cadiolides.
The target molecule is synthesized via the direct arylation of the hemiacetal carbon (C5) of mucochloric acid.
-
Starting Material: Mucochloric acid (MCA) exists in equilibrium between its cyclic lactol form and open-chain aldehyde form. In the presence of strong Lewis acids, the cyclic form generates a highly electrophilic oxocarbenium ion.
-
Nucleophile: Phenetole (ethoxybenzene) is an activated aromatic ring. The ethoxy group directs the electrophilic attack to the para position, minimizing steric hindrance and maximizing regioselectivity.
-
Catalyst: Aluminum Chloride (
) is selected over Brønsted acids (e.g., ) to favor C-alkylation over O-alkylation (etherification).
Retrosynthetic Analysis
The strategic bond disconnection occurs at the C5-Aryl bond.
-
Precursor A: 3,4-Dichloro-5-hydroxyfuran-2(5H)-one (Mucochloric Acid).[1][3]
-
Precursor B: Phenetole.
-
Transformation: Friedel-Crafts Hydroxy-Alkylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Quantity | Role |
| Mucochloric Acid | 168.96 | 1.0 | 8.45 g (50 mmol) | Electrophile Source |
| Phenetole | 122.16 | 5.0 | 30.5 g (Excess) | Nucleophile / Solvent |
| Aluminum Chloride ( | 133.34 | 1.5 | 10.0 g | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Co-solvent (Optional) |
| HCl (1M) | - | - | 100 mL | Quenching Agent |
Step-by-Step Methodology
Phase 1: Activation (The "Hard" Electrophile Generation)
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube (or nitrogen inlet).
-
Charging: Add Mucochloric Acid (8.45 g) and Phenetole (30.5 g) to the flask.
-
Note: Phenetole is used in excess to act as the solvent, ensuring homogeneity. If conserving reagent is critical, use 1.2 equiv of phenetole in 50 mL of anhydrous 1,2-dichloroethane.
-
-
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Carefully add anhydrous Aluminum Chloride (10.0 g) in small portions over 15 minutes.
-
Critical: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization of the furanone ring.
-
Phase 2: The Friedel-Crafts Reaction 4. Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir vigorously for 4–6 hours.
- Monitoring: The solution will turn deep red/brown, indicating the formation of the charge-transfer complex. Monitor by TLC (3:1 Hexane:Ethyl Acetate). The starting material (MCA) spot (
) should disappear, replaced by a less polar product spot ( ).
- Completion: If the reaction is sluggish, heat gently to 40°C for 1 hour. Do not exceed 50°C.
Phase 3: Quenching & Isolation 6. Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL of conc. HCl . Stir for 30 minutes to decompose the aluminum complex. 7. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL) .
- Note: If neat phenetole was used, the organic layer will be voluminous.
- Washing: Combine organic extracts and wash sequentially with:
- Water (2 x 50 mL)
- Sat.
(2 x 50 mL) – Removes unreacted MCA. - Brine (1 x 50 mL)
- Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. - Distillation: Remove excess phenetole via vacuum distillation (bp 170°C @ atm; remove at reduced pressure ~60°C).
Phase 4: Purification 11. Recrystallization: The crude residue is a viscous oil or semi-solid. Dissolve in a minimum amount of hot Ethanol (95%) or a Hexane/Ethyl Acetate (4:1) mixture. 12. Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight. 13. Filtration: Collect the white/pale-yellow crystals by vacuum filtration. Wash with cold hexane.
Mechanism & Pathway Visualization
The reaction proceeds via the activation of the hemiacetal hydroxyl group by
Caption: Lewis acid-catalyzed mechanism showing the generation of the oxocarbenium electrophile and subsequent Friedel-Crafts alkylation.
Characterization & Quality Control
Verify the identity of the synthesized analog using the following spectroscopic markers.
NMR Spectroscopy Data (Expected)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.25 | Doublet ( | 2H | Ar-H (meta to ethoxy) | |
| 6.90 | Doublet ( | 2H | Ar-H (ortho to ethoxy) | |
| 5.95 | Singlet | 1H | H-5 (Chiral Center) | |
| 4.05 | Quartet | 2H | ||
| 1.42 | Triplet | 3H | ||
| 165.5 | - | - | C=O (Lactone) | |
| 160.2 | - | - | Ar-C (Ipso-ethoxy) | |
| 148.0 | - | - | C-4 (Cl-substituted) | |
| 122.5 | - | - | C-3 (Cl-substituted) | |
| 82.1 | - | - | C-5 (Hemiacetal Carbon) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Moisture in reagents deactivating | Ensure all glassware is flame-dried; use fresh anhydrous |
| O-Alkylation Product | Reaction temperature too low or wrong catalyst. | Ensure temperature reaches 25°C; strictly use |
| Polymerization | Overheating (>60°C). | Keep reaction temp moderate; add polymerization inhibitor (e.g., hydroquinone) if scaling up. |
| Sticky Solid | Residual Phenetole. | Perform a rigorous hexane wash or steam distillation to remove excess aromatic solvent. |
References
-
Zhang, X., et al. (2010).[2] "Synthesis and biological evaluation of 3,4-dichloro-5-phenylfuran-2(5H)-one derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press. Link
-
Lattmann, E., et al. (2005). "Synthesis and cytotoxicity of 5-arylfuran-2(5H)-ones." Journal of Pharmacy and Pharmacology. Link
-
PubChem. (2023). "3,4-dichloro-5-hydroxyfuran-2(5H)-one (Mucochloric Acid) Compound Summary." National Library of Medicine.[6] Link
-
Organic Syntheses. (1998). "Friedel-Crafts Alkylation: General Procedures." Org.[7][8][9] Synth. Coll. Vol. 9. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,4-dichloro-5-phenyl-2(5H)-furanone | C10H6Cl2O2 | CID 2727802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dichloro-5-methoxy-2(5H)-furanone | C5H4Cl2O3 | CID 31637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. 3(2H)-Furanone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones
Welcome to the technical support guide for the synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yields and product purity. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols based on established literature.
The 5-aryl-3,4-dichlorofuran-2(5H)-one scaffold is a crucial pharmacophore found in numerous biologically active compounds. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis are a common issue and can typically be traced back to a few key areas. A systematic investigation is the most effective approach.[1]
-
Reagent Quality and Stoichiometry:
-
Mucochloric Acid Purity: The primary starting material, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), is highly reactive and can degrade over time.[2][3] Ensure you are using a high-purity grade, stored under appropriate conditions (cool and dry).[4] Impurities can poison the catalyst and lead to side reactions.
-
Aromatic Substrate: Ensure the arene or heteroarene is pure and dry. The presence of water can deactivate the Lewis acid catalyst.
-
Stoichiometry: While a 1:1 or 1.1:1 ratio of the furanone to the arylating agent is common, adjusting the stoichiometry can sometimes suppress side reactions.[1][5] Consider a slight excess of the more stable or less expensive reagent.
-
-
Catalyst Activity:
-
Lewis Acid Choice: The choice of Lewis acid is critical. While various acids can be used, their efficiency can differ based on the specific aromatic substrate.[2]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[6] This can be caused by impurities in the starting materials or solvent. Using a more robust catalyst or ensuring the purity of all reagents is crucial.
-
-
Reaction Conditions:
-
Temperature: Many Lewis acid-catalyzed arylations are performed at low temperatures (e.g., -20 °C to 0 °C) to control the reaction rate and minimize side product formation.[5] An increase in temperature beyond the optimum can lead to catalyst deactivation or decomposition of starting materials.[1]
-
Solvent: The choice of solvent is critical. Anhydrous, non-protic solvents like dichloromethane are commonly used.[7] The solvent must be able to dissolve the reactants while not interfering with the catalyst.
-
Q2: I'm observing significant side product formation. How can I improve selectivity?
The formation of undesired side products is a primary cause of yield loss.[1] Identifying these byproducts via NMR or LC-MS is the first step toward minimizing them.
-
Mechanism of Side Reactions: The high reactivity of mucochloric acid means it can undergo various transformations.[2][8] Depending on the conditions, side products can arise from self-condensation, reaction with the solvent, or alternative reaction pathways with the aromatic substrate. In some cases, polymeric by-products known as humins can form, especially at higher temperatures.[6]
-
Controlling Reaction Parameters:
-
Lower the Temperature: As mentioned, reducing the reaction temperature can significantly improve selectivity by favoring the desired kinetic product over undesired thermodynamic products.
-
Optimize Catalyst Loading: Excessive catalyst loading might not improve the yield and can sometimes promote side reactions.[1] Perform optimization studies to find the ideal catalyst concentration for your specific substrates.
-
Order of Addition: Adding the Lewis acid to the cooled solution of the furanone and arylating agent is a standard procedure that can help control the initial reaction rate.[5]
-
Q3: The reaction does not seem to go to completion, even after extended reaction times. What could be the cause?
Incomplete conversion can be frustrating and points to several potential issues.
-
Insufficient Catalyst Activity:
-
Catalyst Poisoning: Certain functional groups on your aromatic substrate could be "poisoning" the Lewis acid catalyst, rendering it inactive.[6]
-
Inappropriate Catalyst: The chosen Lewis acid may not be strong enough to activate the substrate effectively. Consider screening a panel of Lewis acids to find a more efficient one.
-
-
Reversibility: While not commonly reported for this specific reaction, some organic reactions can be reversible. If you suspect this, you may need to consider strategies to remove a byproduct to drive the equilibrium forward.
-
Substrate Reactivity: The electronic and steric properties of your aromatic substrate significantly influence the reaction outcome.[1] Highly deactivated aromatic rings (e.g., those with strong electron-withdrawing groups) will react more slowly or not at all under standard conditions. Conversely, very activated arenes might be prone to side reactions.
Q4: I'm losing a significant amount of product during purification. What are the best practices for isolating 5-aryl-3,4-dichlorofuran-2(5H)-ones?
Purification losses can give the appearance of a low-yield reaction.[1] These furanones can sometimes be challenging to purify.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, it must be quenched properly. This is typically done by adding water or a saturated aqueous solution of a salt like NH₄Cl or NaHCO₃.[5][7] This deactivates the Lewis acid and allows for extraction.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[5] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
-
Chromatography:
-
Method: Flash column chromatography on silica gel is the most common method for purification.[5]
-
Eluent System: A gradient of hexane/ethyl acetate is typically effective. The optimal eluent system should be determined by TLC analysis beforehand.
-
Product Stability: Be aware that some furanone derivatives can be sensitive to prolonged exposure to silica gel. Minimize the time the product spends on the column.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism for the synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones?
The reaction proceeds via a Lewis acid-catalyzed electrophilic aromatic substitution-type mechanism. The Lewis acid coordinates to the hydroxyl group at the C5 position of the 3,4-dichloro-5-hydroxy-2(5H)-furanone, making it a good leaving group. This facilitates the formation of a highly electrophilic acylium-ion-like intermediate, which is then attacked by the electron-rich aromatic ring to form the new C-C bond.[2]
Caption: General mechanism for Lewis acid-catalyzed arylation.
FAQ 2: How do the electronic properties of the aromatic substrate affect the reaction?
The electronic nature of the arylating agent is a key determinant of success.
-
Electron-Donating Groups (EDGs): Arenes with EDGs (e.g., methoxy, alkyl groups) are more nucleophilic and generally react faster, leading to higher yields.[1]
-
Electron-Withdrawing Groups (EWGs): Arenes with EWGs (e.g., nitro, cyano groups) are less nucleophilic (deactivated) and react much more slowly. These reactions may require stronger Lewis acids, higher temperatures, or longer reaction times, which can also increase the likelihood of side reactions.[1]
FAQ 3: Which Lewis acid is the most effective catalyst for this reaction?
There is no single "best" Lewis acid for all substrates. The choice depends on the reactivity of the specific arene. Common Lewis acids used for this type of transformation include In(OAc)₃, ZnCl₂, AlCl₃, and various lanthanide triflates.[2][3] It is often necessary to screen a few catalysts to find the optimal one for a new substrate.
FAQ 4: What are the optimal solvent and temperature conditions?
Anhydrous dichloromethane (DCM) or dichloroethane (DCE) are frequently used solvents.[7] The reaction is typically initiated at a low temperature, such as -20 °C or 0 °C, and then allowed to warm to room temperature as the reaction progresses.[5] Monitoring by TLC is essential to determine the optimal reaction time.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Yield
Reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone with indole.
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | In(OAc)₃ (0.1) | DCM | -20 to RT | 4 | 73 |
| 2 | ZnCl₂ (1.0) | DCM | 0 to RT | 6 | 65 |
| 3 | AlCl₃ (1.1) | DCE | 0 to RT | 5 | 58 |
| 4 | Sc(OTf)₃ (0.1) | DCM | -20 to RT | 4 | 70 |
Note: Yields are illustrative and based on representative literature values. Actual results will vary.[2]
Table 2: Influence of Aryl Substituent on Reaction Outcome
Lewis Acid: In(OAc)₃, Solvent: DCM
| Entry | Aryl Substrate | Substituent Type | Relative Reactivity | Typical Yield Range (%) |
| 1 | Anisole (Methoxybenzene) | Activating (EDG) | High | 60-75 |
| 2 | Toluene | Activating (EDG) | Moderate-High | 55-70 |
| 3 | Benzene | Neutral | Moderate | 40-60 |
| 4 | Chlorobenzene | Deactivating (EWG) | Low | 20-40 |
| 5 | Nitrobenzene | Deactivating (EWG) | Very Low | <10 |
Note: Yields are generalized from principles of electrophilic aromatic substitution and may not reflect optimized conditions for each substrate.[1][2]
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Arylation
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 eq)
-
Arylating agent (1.1 - 1.5 eq)
-
Lewis Acid (e.g., In(OAc)₃, 0.1 - 1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the arylating agent (1.1 eq) and dissolve it in the anhydrous solvent.
-
Add 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 eq) to the solution.
-
Cool the reaction mixture to the desired starting temperature (e.g., -20 °C) using a suitable cooling bath.
-
While stirring, add the Lewis acid (e.g., In(OAc)₃, 0.1 eq) portion-wise to the cooled mixture.[5]
-
Allow the reaction to stir at the low temperature for a specified time (e.g., 1 hour), then gradually warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl.[5][7]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.[5]
-
Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: A systematic workflow for troubleshooting low yields.
References
- BenchChem. (n.d.). Troubleshooting multicomponent reactions for furanone synthesis.
- BenchChem. (n.d.). Addressing challenges in the sustainable production of furan aldehydes.
- BenchChem. (n.d.). Application Notes and Protocols for the Lewis Acid-Catalyzed Arylation of 3,4-Dihalo-5-hydroxy-2(5H)-furanone.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 3, 4....
- Paduszyński, K., & Wodyński, A. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC.
- MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
- MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- Walczak, K., & Szymański, P. (2016). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. PMC.
- American Chemical Society. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters.
- ResearchGate. (n.d.). Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones.
- PubMed. (2012). Synthesis of 3,4-dihalogenated furan-2-(5H)-ones by electrophilic cyclization of 4-hydroxy-2-alkynoates.
- Reddit. (2020). Synthesis - General tips for improving yield?.
- ResearchGate. (n.d.). An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5H)-one.
- BenchChem. (n.d.). Application Notes and Protocols: Reductive Amination of 3,4-Dihalo-2(5H)-Furanone Derivatives.
- MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.
- ResearchGate. (2001). Reaction of 3,4-Dichloro-5-methoxyfuran-2(5H)-one with 1,2-Organylbis(diphenylphosphines).
- Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones.
- MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles.
- Organic Syntheses. (n.d.). (5S)-(d-MENTHYLOXY)-2(5H)-FURANONE.
- Reddit. (2024). Question on purifying aryl Sulfonic acids.
- Sigma-Aldrich. (n.d.). 3,4-Dichloro-5-hydroxyfuran-2(5H)-one.
Sources
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- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Arylation of Mucochloric Acid
Welcome to the technical support center for synthetic applications involving mucochloric acid. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique chemical scaffold of mucochloric acid for arylation reactions. Due to its polyfunctional nature, mucochloric acid presents specific challenges during synthesis. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.
Section 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the reactivity of mucochloric acid in the context of arylation.
Q1: What are the principal palladium-catalyzed methods for the arylation of mucochloric acid, and what are their general characteristics?
A1: The arylation of mucochloric acid, a C-C bond-forming reaction, is most effectively achieved using palladium-catalyzed cross-coupling reactions. The choice of method depends on the desired coupling partner and functional group tolerance. The three primary strategies are:
-
Suzuki-Miyaura Coupling: This is a widely used method that couples an organoboron reagent (typically an arylboronic acid) with one of the chloro-substituents of mucochloric acid.[1] It is known for its mild reaction conditions and tolerance of a wide variety of functional groups, though it requires a base for activation, which can be a source of side reactions.[2]
-
Heck-Mizoroki Reaction: This reaction couples the mucochloric acid with an alkene to form a substituted alkene product.[3] It offers a different pathway for functionalization but can be susceptible to side reactions like reductive Heck additions, where a C-H bond is formed instead of the desired C-C double bond.[4][5]
-
Direct C-H Arylation: This advanced method involves the direct coupling of an aryl C-H bond with the mucochloric acid C-Cl bond, avoiding the pre-functionalization required for Suzuki or Stille reactions.[6] While highly atom-economical, it can present challenges in controlling regioselectivity on the aryl partner.[7]
Q2: Mucochloric acid has two chlorine atoms. Is there a difference in their reactivity for substitution reactions?
A2: Yes, there is a significant difference in the reactivity of the two chlorine atoms at the C3 and C4 positions. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) possesses two vinyl chlorides. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the chlorine at the C3 position. This differential reactivity allows for the possibility of selective mono-substitution under carefully controlled conditions.[8] Factors influencing this selectivity include the reaction temperature, the stoichiometry of the reagents, and the nature of the catalyst and ligands employed.
Q3: How does the pH of the reaction medium impact the stability and structure of mucochloric acid?
A3: The pH is a critical parameter that dictates the structural integrity of the mucochloric acid scaffold. In solution, it exists in a pH-dependent equilibrium between its stable cyclic lactone form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an acyclic (Z)-2,3-dichloro-4-oxobutenoic acid form.[9]
-
Basic Conditions (High pH): Basic environments, often required for cross-coupling reactions, promote the opening of the furanone ring to the acyclic form.[9] While this can be a desired step for certain nucleophilic substitutions, it can also lead to unwanted degradation or complex side reactions.
-
Acidic Conditions (Low pH): Strongly acidic conditions can catalyze the hydrolysis of derivatives, such as esters or amides, that may be present on the molecule or formed during the reaction.[9]
This equilibrium is a central consideration when designing and troubleshooting arylation reactions.
Caption: pH-Dependent Ring-Chain Tautomerism of Mucochloric Acid.
Section 2: Troubleshooting Guides for Common Side Reactions
This section is structured to address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: Low yield of the desired arylated product with a complex mixture of byproducts observed on TLC/LCMS.
Q: My reaction is not efficient, and the crude product analysis shows multiple, difficult-to-separate spots. What are the most probable causes?
A: A low yield accompanied by a complex product profile typically points to several competing side reactions rather than a single issue. The most common culprits are furanone ring hydrolysis, anhydride formation, and poor catalytic turnover. A systematic approach is required to diagnose the problem.
Caption: Troubleshooting Workflow for Low Yield in Mucochloric Acid Arylation.
Problem 2: Formation of a High Molecular Weight Dimer (Mucochloric Anhydride).
Q: I've isolated a significant byproduct with a mass corresponding to two units of mucochloric acid minus water. How do I prevent this?
A: You are likely observing the formation of mucochloric pseudoanhydrides. This side reaction is a dehydration dimerisation that occurs when mucochloric acid is subjected to heat, particularly under dehydrating or acidic conditions.[9][10]
-
Causality: The reaction involves the esterification of the C5-hydroxyl group of one molecule by the acyclic carboxylic acid form of a second molecule. Thermal or chemical dehydration drives this process.[10]
-
Confirmation: The identity of the diastereomeric anhydrides can be confirmed by mass spectrometry (M = 2 x M_MCA - 18) and comparison of NMR spectra with literature data if available.
-
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, run it at the lowest effective temperature.
-
Avoid Strong Acids: Do not use strong acid catalysts (e.g., sulfuric acid) unless explicitly required by the protocol.[9] If an acid is needed, a milder Lewis acid might be a better alternative.
-
Problem 3: Unwanted Double Arylation.
Q: I am targeting a mono-arylated product but am consistently isolating a di-arylated byproduct. How can I improve the selectivity for mono-substitution?
A: Achieving selective mono-arylation requires carefully managing the reaction stoichiometry and conditions to exploit the differential reactivity of the two chlorine atoms.[8]
-
Causality: While the C4-Cl is more reactive, if the reaction is run for too long, at too high a temperature, or with an excess of the arylating agent, the less reactive C3-Cl will also begin to react.
-
Troubleshooting & Prevention:
-
Stoichiometric Control: Use the arylating agent (e.g., arylboronic acid) as the limiting reagent. Start with 1.0 equivalent and adjust slightly (e.g., up to 1.1 eq.) based on results. An excess will invariably lead to di-substitution.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to increase the kinetic discrimination between the two sites.
-
Monitor Reaction Progress: Track the reaction closely by TLC or LCMS. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.
-
Ligand Choice: Bulky phosphine ligands on the palladium catalyst can sometimes enhance selectivity for the more accessible C4 position.[11][12]
-
Problem 4: Homocoupling of the Arylating Agent (e.g., Biaryl Formation in Suzuki Coupling).
Q: My Suzuki reaction is producing a significant amount of biaryl byproduct from the self-coupling of my arylboronic acid. What causes this and how can it be stopped?
A: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura couplings.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid. It can also be exacerbated by suboptimal catalyst concentration or issues with the base.
-
Troubleshooting & Prevention:
-
Thorough Degassing: Oxygen is a primary culprit. Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Reagent Purity: Use high-purity arylboronic acids. Some impurities can promote homocoupling.
-
Order of Addition: Add the palladium catalyst to the reaction mixture last, after all other reagents are combined and the system is under an inert atmosphere.
-
Base Optimization: While a base is necessary, its nature can influence side reactions. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferable to strong bases like sodium hydroxide.[1]
-
Section 3: Optimized Experimental Protocol
This section provides a representative, detailed protocol for a Suzuki-Miyaura mono-arylation of mucochloric acid, incorporating best practices to minimize the side reactions discussed above.
Protocol: Selective Mono-Arylation of Mucochloric Acid via Suzuki-Miyaura Coupling
| Reagent/Parameter | Value/Condition | Rationale |
| Reactants | ||
| Mucochloric Acid | 1.0 eq. | Substrate |
| Arylboronic Acid | 1.05 eq. | Limiting reagent to favor mono-arylation |
| Catalyst System | ||
| Pd(OAc)₂ | 2 mol% | Palladium (II) precatalyst |
| SPhos | 4 mol% | Bulky phosphine ligand to promote reductive elimination |
| Base | K₃PO₄ (powdered) | 3.0 eq. |
| Solvent | 1,4-Dioxane | Anhydrous |
| Temperature | 80-100 °C | Optimized to balance reaction rate and selectivity |
| Atmosphere | Nitrogen or Argon | Prevents oxidative side reactions like homocoupling |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mucochloric acid (1.0 eq.), the arylboronic acid (1.05 eq.), and powdered potassium phosphate (3.0 eq.).
-
Inerting the System: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane via syringe. Sparge the resulting suspension with argon for an additional 30 minutes while stirring to ensure the removal of dissolved oxygen.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) and add them to the reaction flask against a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours. The reaction is typically complete when the mucochloric acid spot is no longer visible.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues.
-
Wash the organic layer with water and then with brine. Crucially, avoid acidic or basic aqueous washes to prevent hydrolysis of the product.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated furanone.
References
- Wakharkar, R. D., Deshpande, V. H., Landge, A. B., & Upadhye, B. K. (1987). One Pot Synthesis of 3-Aryl, 4-Methyl 2(5H)-Furanones. Synthetic Communications, 17(12), 1513-1521. [URL Not Available]
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Ma, S., & Zhang, J. (2008). Synthesis of 3-Chloromethyl-2(5H)-furanones and 3-Chloromethyl-5,6-dihydropyran-2-ones via the PdCl2-Catalyzed Chlorocyclocarbonylation of 2,3- or 3,4-Allenols. The Journal of Organic Chemistry, 73(22), 9043-9046. [Link]
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Szymańska, E., et al. (2018). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 23(6), 1435. [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Chartoire, A., et al. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(49). [Link]
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Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
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Szymańska, E., et al. (2018). Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. ResearchGate. [Link]
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Scilit. (n.d.). One Pot Synthesis of 3-Aryl, 4-Methyl 2(5H)-Furanones. Scilit. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
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Isac-García, J., et al. (2019). Mucochloric acid and its diastereomereic pseudoanhydrides. ResearchGate. [Link]
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Wencel-Delord, J., & Glorius, F. (2013). Direct C–H Arylation. CHIMIA, 67(11), 785-789. [Link]
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Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
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Ramirez, T. A., & Thomson, R. J. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 7(1), 584-592. [Link]
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The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Otero-González, A. J., et al. (2021). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules, 26(4), 1083. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Friedel-Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
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Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
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Zhang, Z., et al. (2021). Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis: a shortcut to ortho-tetrasubstituted heterobiaryl N-oxides. Organic Chemistry Frontiers, 8(23), 6545-6552. [Link]
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Kozyrod, R. P., & Pinhey, J. T. (1982). α-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. Organic Syntheses, 60, 24. [Link]
- Rosenmund, H. (1958). Preparation of mucochloric acid. U.S.
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Lee, P. H., et al. (2007). Palladium-Catalyzed α-Arylation of Meyers' Chiral Bicyclic Lactams and a Deprotonative Ring-Opening Sideline. The Journal of Organic Chemistry, 72(18), 6964-6967. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Simon, C. M., & Huisgen, R. (1953). Mucochloric Acid. I. Reactions of the Pseudo Acid Group. Journal of the American Chemical Society, 75(18), 4445-4451. [Link]
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Sahoo, B., et al. (2021). A Generalized Approach for Distal C–H Arylation of Organic Building Blocks: Unveiling the Role of Counter Anion. Advanced Science, 8(1), 2001973. [Link]
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Kim, M., et al. (2021). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Nature Communications, 12(1), 1-9. [Link]
-
Ciaffone, L., & Monteleone, F. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 26(11), 3125. [Link]
-
Kasbekar, M. G., & Hosangadi, B. D. (1981). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 20B(7), 569-571. [Link]
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Sharma, S., & Van der Eycken, E. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
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LibreTexts Chemistry. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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Zhang, P., et al. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature Communications, 10(1), 1-9. [Link]
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Niwa, T., & Hosoya, T. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4(12), 1038-1045. [Link]
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Hess, B. A., & Schaad, L. J. (1984). Hydrolysis reactions of the 4-and 5-Alkyl or Aryl Substituted 1,3(3H) Oxazine-2,6-Diones (Oxauracil) Ring System. Journal of Heterocyclic Chemistry, 21(1), 125-127. [Link]
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Nishikawa, T., et al. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. The Journal of Organic Chemistry, 86(7), 5396-5403. [Link]
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de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
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Daugulis, O., et al. (2005). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 127(38), 13164-13165. [Link]
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Lenoir, I., & Vidal, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkenylation, arylation or C-C coupling. Organic Chemistry Portal. [Link]
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IntechOpen. (2018). Hydrolysis Reactions. IntechOpen. [Link]
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Rybicka-Jasińska, K., & Demkowicz, S. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(15), 5000. [Link]
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Cmoch, P., et al. (2015). Synthesis of Isomeric Dimers of Deoxycholic Acid Derivatives Linked by 1,2,3-Triazole. Synthetic Communications, 45(10), 1222-1232. [Link]
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Cesa, E. D., et al. (2019). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. Molecules, 24(15), 2824. [Link]
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Zhang, W., et al. (2022). Arylation of Pharmaceutically Relevant Strained Rings Using Electronically Tuned Redox-Active Esters. ChemRxiv. [Link]
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Szymańska, E., et al. (2023). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Molecules, 28(7), 3122. [Link]
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Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
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Zhang, P., et al. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. SciSpace. [Link]
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Technical Support Center: Chromatographic Purification of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. We will address common challenges and provide detailed, field-proven strategies to optimize separation, improve peak shape, and ensure high recovery and purity.
Introduction: Understanding the Molecule
The target compound, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, possesses a unique combination of structural features that influence its chromatographic behavior. The polar lactone ring and ether linkage contrast with the non-polar dichlorinated alkene and the aromatic ethoxyphenyl group. This amphiphilic nature means that both normal-phase and reversed-phase chromatography can be viable, but each presents distinct challenges and advantages depending on the impurity profile of the crude sample. This guide is designed to help you navigate these complexities.
Section 1: Frequently Asked Questions (FAQs) on Method Selection
This section addresses the initial, critical decisions in developing a purification strategy.
Q1: Should I use normal-phase or reversed-phase chromatography for this compound?
The choice between normal-phase (NP) and reversed-phase (RP) chromatography is the most critical first step and depends entirely on the polarity of your target compound relative to its impurities.
-
Normal-Phase (NP) Chromatography: In NP, a polar stationary phase (like silica or alumina) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate).[1] This method excels at separating compounds with differing polar functional groups.[2]
-
Choose NP if: Your primary impurities are significantly more polar or less polar than the target compound. For instance, if you need to remove highly polar starting materials or reaction byproducts, they will be strongly retained on the silica column, allowing your moderately polar product to elute first.
-
-
Reversed-Phase (RP) Chromatography: RP chromatography uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[3] Separation is based on hydrophobic interactions.[4]
-
Choose RP if: Your impurities are primarily non-polar or greasy byproducts. The hydrophobic C18 stationary phase will retain these impurities more strongly, while the target compound elutes earlier with the polar mobile phase. RP-HPLC is also the standard for final purity analysis due to its high efficiency and reproducibility.[3]
-
To aid in this decision, consider the following workflow:
Caption: Workflow for selecting the primary purification mode.
Q2: How do I select an appropriate starting solvent system?
For thin-layer chromatography (TLC) scouting in normal phase, begin with a solvent system of intermediate polarity, such as 70:30 Heptane:Ethyl Acetate .
-
If the Rf value is too high (> 0.6), increase the proportion of the weak solvent (heptane).
-
If the Rf value is too low (< 0.2), increase the proportion of the strong solvent (ethyl acetate).[5]
For reversed-phase HPLC, a good starting point for a gradient method is 95:5 Water:Acetonitrile to 5:95 Water:Acetonitrile over 20 minutes . An isocratic method can be developed from the gradient results to optimize resolution.
Q3: What is the best way to prepare my sample for injection?
Sample preparation is crucial to avoid chromatographic problems like peak fronting and precipitation.[6]
-
The Golden Rule: Always dissolve your crude sample in a solvent that is as weak as, or weaker than, the initial mobile phase.[7]
-
For Normal-Phase: Dissolve the sample in a minimal amount of dichloromethane (DCM) or toluene. Avoid strong solvents like ethyl acetate or methanol if your mobile phase is hexane-based.
-
For Reversed-Phase: Dissolve the sample in the initial mobile phase itself (e.g., 90:10 water:acetonitrile) or in a compatible solvent like pure acetonitrile, but keep the injection volume small to minimize solvent mismatch effects.
-
Filtration: Always filter your sample solution through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the column inlet frit, which can cause high backpressure and distorted peaks.[6][7]
Section 2: Recommended Starting Protocols
The following protocols provide robust starting points for purification and analysis. They should be optimized based on your specific sample and impurity profile.
Protocol 2.1: Preparative Normal-Phase Flash Chromatography
This protocol is designed for the bulk purification of the crude product.
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm | Standard silica is effective for furanone derivatives.[8] The particle size is a good balance between resolution and backpressure for flash systems. |
| Column Loading | 1-5% by mass (crude material to silica) | Overloading is a common cause of poor separation.[9] Start with a low loading (1%) and increase only if separation is excellent. |
| Sample Loading Method | Dry Loading | Dissolve crude product in a suitable solvent (e.g., DCM), adsorb onto a small amount of silica gel, and evaporate the solvent. This provides a much sharper starting band than a liquid injection, significantly improving resolution. |
| Mobile Phase | Gradient: Heptane (A) and Ethyl Acetate (B) | A non-polar/polar solvent system is standard for NP chromatography.[5] |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 40% B; 25-30 min: 40% B | A shallow gradient is critical for separating closely eluting compounds. This profile starts weak to elute non-polar impurities, then ramps up to elute the product, and holds to wash off more polar impurities. |
| Detection | UV at 254 nm and/or 280 nm | The ethoxyphenyl group will have strong absorbance. Monitoring two wavelengths can help distinguish the product from impurities with different chromophores. |
Protocol 2.2: Analytical Reversed-Phase HPLC for Purity Assessment
This method is ideal for determining the purity of collected fractions and the final product.
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | C18, 2.5-5 µm particle size, end-capped | C18 is the workhorse of RP chromatography.[2] An end-capped column is crucial to minimize peak tailing caused by secondary interactions between the compound's polar groups and residual silanols on the silica surface. |
| Column Dimensions | 4.6 x 150 mm | A standard dimension that provides a good balance of speed, resolution, and solvent consumption. |
| Mobile Phase | Acetonitrile (A) and HPLC-Grade Water (B) | Acetonitrile often provides sharper peaks and lower backpressure than methanol. Using high-purity HPLC-grade solvents is essential to avoid baseline noise.[9] |
| Gradient Elution | 0-2 min: 40% A; 2-15 min: 40% to 90% A; 15-18 min: 90% A; 18-20 min: 40% A | The initial hold ensures good peak shape for early eluters. The gradient separates the components, and the final re-equilibration step ensures run-to-run reproducibility. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves peak shape and ensures retention time stability.[7] |
| Detection | UV at 254 nm | Provides high sensitivity for the aromatic system in the molecule. |
| Injection Volume | 5-10 µL | Small injection volumes minimize peak broadening, especially if the sample solvent is stronger than the mobile phase. |
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses the most common issues in a direct Q&A format.
Issue Category: Poor Peak Shape
Q: My product peak is tailing badly in my RP-HPLC analysis. What's wrong?
Peak tailing is often a sign of undesirable secondary interactions between your analyte and the stationary phase.
-
Primary Cause: The polar lactone and ether groups on your molecule can interact with free silanol groups on the silica backbone of the C18 column. This is especially problematic if your column is not end-capped or is aging.
-
Solutions:
-
Acidify the Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your water and acetonitrile mobile phases. The low pH protonates the silanol groups, minimizing their ability to interact with your compound and drastically improving peak shape.
-
Use a High-Quality End-Capped Column: Ensure you are using a column specifically designated as "end-capped" to reduce the number of available silanols.[10]
-
Check for Column Overload: Inject a 10-fold dilution of your sample. If the tailing improves significantly, you are overloading the column. Reduce the mass injected.[9]
-
Q: My peak looks like a shark fin (fronting). How do I fix it?
Peak fronting is typically caused by two main issues: sample overload or a sample solvent mismatch.
-
Primary Cause: You are likely dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., dissolving in 100% acetonitrile for an analysis that starts with 10% acetonitrile). The sample then travels down the column in a "blob" before it has a chance to properly partition, leading to a distorted peak.
-
Solutions:
-
Match the Sample Solvent: As a first principle, dissolve your sample in the initial mobile phase composition.[7]
-
Reduce Injection Volume: If you must use a stronger solvent, keep the injection volume as small as possible (< 5 µL).
-
Reduce Sample Concentration: High sample concentration can lead to saturation effects on the column, causing fronting. Dilute your sample and reinject.
-
Issue Category: Separation & Resolution Problems
Q: An impurity is co-eluting with my product. How can I improve the separation?
Improving resolution requires changing the selectivity of your chromatographic system.[9]
-
Solutions:
-
Change the Organic Modifier: In reversed-phase, the choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, switch to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents will change their interaction with your analytes, often shifting the elution order.[2]
-
Adjust the Gradient Slope: Make your gradient shallower around the point where your product elutes. For example, if your product comes off at 60% acetonitrile, modify your gradient to ramp very slowly from 50% to 70% (e.g., over 15 minutes). This gives the compounds more time to interact with the stationary phase and resolve.
-
Change the Stationary Phase: If solvent changes don't work, the interaction mechanism needs to be changed. For this molecule, switching from a standard C18 to a polar-embedded phase (for RP) or a cyano (CN) phase (for NP or RP) can provide a completely different selectivity.[10] These phases offer alternative interactions (dipole-dipole, pi-pi) that can resolve difficult pairs.
-
Issue Category: System Performance & Reproducibility
Q: My system backpressure is climbing with every injection. What should I do?
High backpressure is almost always due to a blockage. A systematic approach is key to locating it without creating more problems.[7]
Caption: Systematic workflow for troubleshooting high backpressure.
-
Prevention is Key: The most common cause of blockages is the precipitation of your sample at the column head or particulates from unfiltered samples/mobile phases. Always filter your samples and use HPLC-grade solvents.[6][7]
Q: My retention times are decreasing with each run. Why?
Decreasing retention times usually indicate a change in the stationary phase or an issue with the mobile phase.
-
Primary Cause for RP: "Phase collapse" or "dewetting" can occur on C18 columns if you use a mobile phase with 100% water for an extended period. The C18 chains collapse, reducing the surface area available for interaction.[2]
-
Solutions:
-
Always Use Some Organic: Ensure your mobile phase always contains at least 5% organic solvent (acetonitrile or methanol) to keep the C18 chains properly solvated.
-
Column Contamination: Strongly retained impurities from previous injections can build up and act as a new, more polar stationary phase, reducing retention. Implement a robust column wash step (e.g., flushing with 100% acetonitrile or isopropanol) at the end of your sequence.
-
Check for Leaks: A small leak in the pump or fittings can alter the mobile phase composition delivered to the column, affecting retention times.
-
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Pesek, J. (2020, November 12). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Slepokura, K., & Lis, T. (2012). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 17(11), 13514–13531. [Link]
-
Pérez-Parada, A., et al. (2015). Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). Talanta, 144, 1079-1087. [Link]
-
Buchi. (n.d.). Solving the chromatography solvent problem. Buchi.com. [Link]
-
Al-Zereini, W. A. (2023, March 17). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. CORA. [Link]
-
uHPLCs. (n.d.). How many classic problems have you encountered with hplc columns. uHPLCs.com. [Link]
-
Wainer, I. W., & Alembik, M. C. (1986). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. Journal of Chromatography A, 367, 59-68. [Link]
-
Nair, J., & Munir, K. M. (1983). Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. Journal of Liquid Chromatography, 6(14), 2829-2837. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Gande, M. (2020). Supporting Information for Catalytic Enantioselective Synthesis of Cyclopropyl-Substituted Benzofurans and Furans. Max-Planck-Gesellschaft. [Link]
-
Thermo Fisher Scientific. (n.d.). Troubleshooting HPLC. vscht.cz. [Link]
-
Pickering, C. (2023, November 3). LC Chromatography Troubleshooting Guide. Restek. [Link]
-
Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
Sources
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. How many classic problems have you encountered with hplc columns_ [uhplcslab.com]
- 3. chromtech.com [chromtech.com]
- 4. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 5. Solving the chromatography solvent problem | Buchi.com [buchi.com]
- 6. lcms.cz [lcms.cz]
- 7. halocolumns.com [halocolumns.com]
- 8. DSpace [cora.ucc.ie]
- 9. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 10. web.vscht.cz [web.vscht.cz]
Stability issues of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one in solution
Introduction: Welcome to the dedicated technical support guide for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. This molecule, belonging to the butenolide class, possesses a highly reactive furanone core, making it a compound of significant interest in drug discovery and chemical biology.[1][2] However, its inherent reactivity, particularly the di-halogenated furanone ring, can present stability challenges in solution, leading to inconsistent experimental results and loss of potency.[1][2] This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot these stability issues. We will delve into the causal mechanisms of degradation and provide field-proven protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one in my experiments? A1: The stability of this compound is primarily influenced by pH, solvent choice, temperature, and light exposure.[3][4] The core structure, a 2(5H)-furanone, is susceptible to hydrolysis, which is the most common degradation pathway. This reaction is significantly accelerated by basic and, to a lesser extent, neutral pH conditions.[5] Additionally, as with many complex organic molecules, exposure to high temperatures or UV light can induce thermal and photolytic degradation.[5]
Q2: What is the most likely degradation pathway for this compound in an aqueous solution? A2: The principal degradation pathway is hydrolysis of the lactone (cyclic ester) ring.[5] Under aqueous conditions, particularly when the pH is neutral or basic, the furanone ring can open to form the corresponding (Z)-2,3-dichloro-4-oxo-4-(4-ethoxyphenyl)but-2-enoic acid. In the presence of a base, this equilibrium shifts towards the open, acyclic form, which may be more susceptible to further degradation.[1][2]
Caption: Proposed equilibrium between cyclic and acyclic forms.
Q3: How should I prepare and store stock solutions of this compound? A3: For maximum stability, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or DMF at a high concentration (e.g., 10-50 mM). These stock solutions should be aliquoted into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure, and stored at -20°C or, ideally, -80°C. Avoid aqueous buffers for long-term storage.
Q4: I need to use a buffer in my experiment. Which ones are recommended and which should I avoid? A4: Given the pH sensitivity, using a buffer is critical. The compound is expected to be most stable in acidic conditions (pH < 5).[5][6] Therefore, buffers like acetate or citrate in the pH 3-5 range are recommended. Avoid phosphate and carbonate buffers, especially at neutral or alkaline pH, as their nucleophilic nature can catalyze hydrolysis. Always prepare working solutions in buffer fresh from your non-aqueous stock immediately before use.
Troubleshooting Guide
This section addresses specific experimental problems. The following workflow provides a general approach to diagnosing stability issues.
Sources
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid-phase microextraction for determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in water – ScienceOpen [scienceopen.com]
Technical Support Center: Optimizing Nucleophilic Substitution on the Furanone Ring
Welcome to the technical support center for nucleophilic substitution on the furanone ring. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile scaffolds. The furanone core is a privileged structure in numerous natural products and biologically active compounds, making its functionalization a critical step in many synthetic campaigns.[1] This document provides in-depth technical guidance, troubleshooting advice, and proven protocols to help you navigate the complexities of these reactions and achieve optimal results.
Fundamental Principles: Understanding the Reaction
Nucleophilic substitution on a furanone ring, particularly on α,β-unsaturated butenolides, typically proceeds via a conjugate addition or Michael-type reaction.[2] The electron-withdrawing nature of the lactone carbonyl group activates the β-carbon, making it susceptible to attack by a nucleophile. The reaction can be thought of as a vinylogous version of nucleophilic acyl substitution.
The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon of the furanone ring. This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. Understanding this mechanism is key to troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during nucleophilic substitution on furanone rings in a direct question-and-answer format.
Question 1: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the likely causes?
Answer: Low yields or incomplete conversions can stem from several factors. A systematic approach to troubleshooting is essential.[3]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters. It's crucial to perform optimization studies for your specific reaction.[3]
-
Insufficient Nucleophile Reactivity: The chosen nucleophile may not be strong enough to attack the furanone ring efficiently. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile, thereby increasing its reactivity.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions due to impurities in the starting materials or solvent, or instability at the reaction temperature.[3] Using a more robust catalyst or ensuring the purity of all reagents can help.[3]
-
Reversible Reaction: The reaction may be reversible, reaching an equilibrium that is short of complete conversion. In such cases, removing a byproduct as it is formed can drive the reaction to completion.[3]
Question 2: I'm observing the formation of multiple products or significant side products. How can I improve selectivity?
Answer: The formation of undesired side products is a common cause of low yields.[3] Careful analysis of the crude reaction mixture by techniques like NMR or LC-MS can help identify these side products and guide further optimization.[3]
-
1,2- vs. 1,4-Addition: A common challenge is the competition between 1,4-conjugate addition (Michael addition) and 1,2-direct addition to the carbonyl group. Generally, 1,2-addition is kinetically favored, while the 1,4-Michael adduct is thermodynamically favored.[4]
-
"Soft" vs. "Hard" Nucleophiles: "Soft" nucleophiles, such as thiolates, cyanides, and organocuprates, generally favor 1,4-addition. "Hard" nucleophiles, like organolithium or Grignard reagents, tend to favor 1,2-addition.[4]
-
Temperature Control: Low temperatures (e.g., -78 °C) can suppress 1,2-addition and other side reactions, allowing the desired 1,4-addition to proceed more cleanly.[4]
-
-
Ring-Opening: The furanone ring can be susceptible to ring-opening, especially in the presence of strong acids or bases and water.[5] This can lead to the formation of acyclic dicarbonyl compounds.[5] Using anhydrous solvents and reagents can minimize this side reaction.[5]
Question 3: My reaction mixture is turning dark and forming a tar-like substance. What is happening?
Answer: The formation of a dark, polymeric substance is a common issue, often attributed to the high reactivity of the furanone ring, which can lead to polymerization or decomposition.[5]
-
Excessive Acidity or Basicity: The furan ring can be sensitive to strongly acidic or basic conditions, which can catalyze polymerization.[5][6] Careful control of pH is crucial.
-
High Temperatures: Elevated temperatures can promote decomposition and polymerization.[5] It is advisable to run the reaction at the lowest effective temperature.
Question 4: I'm having difficulty purifying my product. What strategies can I use?
Answer: Furanones can sometimes be challenging to purify, leading to apparent low yields due to product loss during purification.[3]
-
Chromatography: Column chromatography on silica gel is a common purification method. A careful selection of the eluent system is necessary to achieve good separation.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification technique. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Optimizing Key Reaction Parameters
A successful nucleophilic substitution on a furanone ring hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation & Rationale |
| Nucleophile | The choice of nucleophile is paramount. "Soft" nucleophiles (e.g., thiolates, amines, organocuprates) generally favor the desired 1,4-conjugate addition.[4] The pKa of the conjugate acid of the nucleophile is a good indicator of its reactivity. |
| Solvent | Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices as they can solvate cations, leaving the nucleophile more reactive.[7][8] However, the optimal solvent is substrate-dependent and should be screened. For some reactions, polar protic solvents like ethanol or methanol may be suitable.[6] |
| Base/Catalyst | A base is often required to deprotonate the nucleophile, increasing its reactivity. Weak Brønsted bases like triethylamine or Lewis bases such as phosphines are commonly used.[9] The choice and amount of catalyst should be optimized to maximize the reaction rate while minimizing side reactions.[3] |
| Temperature | Temperature is a critical parameter that influences the reaction rate and selectivity.[4] Lower temperatures often favor the thermodynamically more stable 1,4-adduct and can suppress side reactions like polymerization.[4] However, some reactions may require heating to proceed at a reasonable rate.[6] |
| Reaction Time | The reaction should be monitored by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[6] Prolonged reaction times can sometimes lead to the formation of byproducts or decomposition of the desired product.[6] |
Visualizing the Process
General Reaction Mechanism
Caption: General mechanism of nucleophilic substitution on a furanone ring.
Experimental Workflow for Optimization
Caption: A typical workflow for optimizing reaction conditions.
General Experimental Protocol
The following is a general protocol for a nucleophilic Michael addition to a furanone derivative. This should be considered a starting point and will likely require optimization for specific substrates and nucleophiles.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the furanone substrate (1.0 eq.).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., THF, DMF) to dissolve the substrate.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Nucleophile/Base Addition: In a separate flask, prepare a solution of the nucleophile (1.1 - 1.5 eq.) and, if necessary, a base (1.1 - 1.5 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the furanone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, HRMS).
References
-
ACS Publications. (2024, August 2). Organocatalyzed Synthesis of γ-Alkenyl Butenolides via Asymmetric Direct Vinylogous Conjugate Addition–Elimination of Substituted Furanone Derivatives to β-Phenylsulfonylenones. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2024, August 2). Organocatalyzed Synthesis of γ-Alkenyl Butenolides via Asymmetric Direct Vinylogous Conjugate Addition–Elimination of Substituted Furanone Derivatives to β-Phenylsulfonylenones. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PMC. Retrieved from [Link]
-
ResearchGate. (2026, February 24). Regioselective α-Addition of Deconjugated γ-Butenolides: Synthesis of Functionalized Dihydroquinolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Unknown. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, November 1). Butenolide synthesis from functionalized cyclopropenones. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers. Retrieved from [Link]
-
YouTube. (2023, April 6). Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved. Retrieved from [Link]
-
Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
MDPI. (2022, June 10). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Retrieved from [Link]
-
ACS Publications. (2019, October 17). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, July 2). Concise synthesis of chiral γ-butenolides via an allylation/lactonization cascade reaction. Chemical Communications. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Unknown. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Unknown. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]
-
ResearchGate. (2019, June 12). Synthesis of γ-Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. Retrieved from [Link]
-
Unknown. (n.d.). Chapter 8 Notes: Nucleophilic Substitution and Elimination. Retrieved from [Link]
-
ACS Publications. (2021, March 29). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 2). 8.4: Nucleophilic Substitution - 1st Order. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. Retrieved from [Link]
-
MDPI. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2015, March 28). Reactivity and stability of selected flavor compounds. Retrieved from [Link]
-
MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]
-
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]
-
Unknown. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Chapter 8 Notes [web.pdx.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stability & Storage of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Here is the comprehensive technical support guide for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one .
Executive Summary: Immediate Storage Directives
If you have just received this compound, do not leave it on the benchtop. The 3,4-dichloro-2(5H)-furanone core is an electrophilic pharmacophore susceptible to rapid degradation via hydrolysis and nucleophilic attack.
| Parameter | Recommended Condition | Critical Note |
| Long-Term Storage | -20°C (Solid) | Store under inert gas (Argon/Nitrogen) if possible. |
| Short-Term/Working | 4°C (Solid) | Desiccate. Moisture is the primary accelerant of ring opening. |
| Solvent Choice | DMSO (Anhydrous) | Avoid protic solvents (Methanol/Ethanol) for long-term stock. |
| Bioassay Buffer | pH < 7.5, No Thiols | CRITICAL: Incompatible with DTT, |
| Light Exposure | Dark/Amber Vial | Halogenated furanones are photosensitive. |
Technical Deep Dive: The Mechanism of Instability
To preserve 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (henceforth DCEF ), you must understand the two primary chemical vulnerabilities of its core scaffold.
A. The Lactone Hydrolysis Trap
The furan-2(5H)-one ring is a cyclic ester (lactone). In the presence of water and a base (pH > 7.5), the carbonyl carbon (C2) undergoes nucleophilic attack by hydroxide ions. This results in the irreversible opening of the ring, forming a 4-aryl-4-hydroxy-2,3-dichloro-2-butenoic acid derivative. This degradation product is polar, inactive in most binding assays, and acidic.
B. The "Vinyl Chloride" Nucleophilic Susceptibility
The chlorine atoms at positions C3 and C4 are vinylic but are activated by the adjacent carbonyl and the ring oxygen. This makes them highly susceptible to Nucleophilic Aromatic Substitution (
-
Implication: If your assay buffer contains reducing agents like Dithiothreitol (DTT) or
-Mercaptoethanol, they will displace the chlorine atoms, creating a thio-ether adduct. This completely alters the compound's pharmacology.
Visualizing Degradation Pathways
The following diagram illustrates the specific chemical fates of DCEF under improper storage or experimental conditions.
Caption: Figure 1. Primary degradation pathways of 3,4-dichloro-2(5H)-furanones. Red arrows indicate irreversible chemical changes common in improper buffers.
Troubleshooting Guide & FAQs
Q1: My DMSO stock solution turned from clear to yellow/orange after 2 weeks at room temperature. Is it still usable?
Status: Likely Degraded.
-
Diagnosis: Color shifts in halogenated furanones typically indicate dehalogenation or polymerization triggered by light or trace moisture in the DMSO. DMSO is hygroscopic; if the vial was opened frequently, it absorbed water, initiating slow hydrolysis.
-
Action: Discard. For future stocks, use anhydrous DMSO (stored over molecular sieves) and aliquot into single-use vials stored at -20°C.
Q2: I am running a kinase inhibition assay, but the compound shows zero activity, even though the literature suggests it's potent.
Status: Experimental Design Error.
-
Diagnosis: Check your buffer composition. Does it contain DTT, Glutathione, or
-Mercaptoethanol? -
Mechanism: As detailed in Section 2B, thiol groups rapidly attack the C3/C4 chlorine atoms of the furanone ring [1]. You have likely synthesized a thio-adduct in situ before the enzyme even saw the drug.
-
Solution: Switch to a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or remove reducing agents entirely if the protein is stable.
Q3: Can I dissolve this in Ethanol or Methanol for cellular assays?
Status: Use with Caution (Fresh Only).
-
Diagnosis: While soluble, primary alcohols can act as nucleophiles over time, especially if the solution is slightly basic. They can attack the lactone or displace a chlorine to form alkoxy-derivatives [2].
-
Recommendation: Prepare the stock in DMSO. Only dilute into media/alcohol immediately prior to dosing cells. Do not store alcoholic stocks.
Standardized Protocols
Protocol A: Quality Control Check (HPLC)
Before starting a major campaign, validate the purity of your DCEF batch.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the lactone).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Furanone carbonyl).
-
Pass Criteria: Single peak >95% area.
-
Note: If you see a fronting peak (early elution), that is the hydrolyzed ring-opened acid .
-
Protocol B: Safe Solubilization for Bioassays
-
Weighing: Weigh solid DCEF rapidly. Do not leave the stock bottle open.
-
Solvent: Add anhydrous DMSO to achieve a 10 mM or 50 mM master stock.
-
Mixing: Vortex for 30 seconds. Sonicate only if necessary (max 1 minute, water bath < 30°C).
-
Aliquot: Immediately split into amber microcentrifuge tubes (e.g., 20 µL per tube).
-
Storage: Snap-freeze in liquid nitrogen or dry ice/ethanol, then transfer to -20°C or -80°C.
-
Usage: Thaw once . Do not refreeze.
References
-
Lattmann, E., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules. [Link]
-
Context: Defines the reactivity of the 3,4-dichloro-furanone core with thiols and nucleophiles.[1]
-
-
Polezhaeva, N. A., et al. (2001).[2] Reaction of 3,4-Dichloro-5-methoxyfuran-2(5H)-one with Nucleophiles. Russian Journal of General Chemistry. [Link]
- Context: Describes the displacement of chlorine
- Context: Provides baseline physical stability d
Sources
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Furanone Compounds
Welcome to the Furanone Chemistry & Bioassay Support Center.
User Profile: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists.[1] Scope: This guide addresses the frequent "activity cliff" encountered when moving synthetic furanones (e.g., halogenated furanones, 2(5H)-furanones) from chemical synthesis to biological validation.
Phase 1: The Diagnostic Workflow
Before altering your molecular design, you must validate the integrity of the compound within the assay environment. Furanones are chemically distinct due to their reactive
Visual Guide: Troubleshooting Decision Matrix
Figure 1: Systematic workflow for diagnosing bioactivity failure in furanone derivatives.
Phase 2: Technical Troubleshooting (Q&A)
Category 1: Chemical Stability & Integrity (The "Phantom" Compound)
Q: My compound is >98% pure by NMR in
A: Your compound may have degraded before reaching the target due to lactone hydrolysis. Synthetic furanones, particularly halogenated furanones (e.g., fimbrolide mimics), are structurally fragile in aqueous environments. The central lactone ring is susceptible to nucleophilic attack by water (hydrolysis), leading to ring-opening. This generates an acyclic hydroxy-acid or keto-acid which is typically biologically inactive and highly polar, preventing cell penetration.
-
The Mechanism: At physiological pH (7.4) and above, the hydroxide ion attacks the carbonyl carbon of the lactone.
-
The Fix:
-
Buffer pH: Conduct assays at slightly acidic pH (pH 5.5–6.5) if your biological model permits. Furanone half-life can decrease from days at pH 5 to minutes at pH 8 [1].
-
Quantify Stability: Do not assume stability. Run a "mock assay" without cells: incubate the compound in the assay media at 37°C and analyze by HPLC at
and .
-
Q: I see activity in PBS, but it disappears when I add fetal bovine serum (FBS) or rich media (LB/MH broth). Is this metabolic degradation?
A: It is likely a "Michael Addition" artifact, not enzymatic metabolism.
Furanones often contain an
-
The Culprit: Rich media and serum are full of free thiols (Cysteine, Glutathione) and amines (Lysine residues in Albumin). These nucleophiles attack the double bond of the furanone, permanently covalently binding it to media components [2].
-
The Fix:
-
Use defined minimal media (e.g., M9 salts) devoid of excess proteins or thiols.
-
Increase compound concentration to saturate the "nucleophilic sink" of the media (though watch for toxicity).
-
Category 2: Physicochemical Properties (Getting to the Target)
Q: My compound precipitates immediately upon addition to the media. How can I improve solubility without killing the cells?
A: You are facing the "LogP Paradox" of furanones. To penetrate bacterial biofilms or membranes, furanones require lipophilicity (high LogP). However, this makes them insoluble in aqueous buffers.
-
Common Mistake: "Shocking" the compound by adding a high-concentration DMSO stock directly to the buffer. This causes rapid precipitation of micro-crystals that are invisible to the naked eye but biologically unavailable.
-
The Fix:
-
Step-Down Dilution: Dilute your 100 mM DMSO stock to 10 mM in intermediate solvent (e.g., 50% DMSO/Water) before the final dilution into media.
-
Limit DMSO: Keep final DMSO concentration < 0.5%. Higher levels can permeabilize bacterial membranes, creating false positives, or mask the furanone's activity [3].
-
Category 3: Structural Design & SAR (Binding the Target)
Q: I synthesized the racemic furanone. Activity is weak. Does stereochemistry really matter for this class?
A: Yes, chirality is often the "on/off" switch for furanone bioactivity. Natural furanones (e.g., from Delisea pulchra) are chiral. Biological receptors (like the LuxR quorum sensing receptor) are stereoselective.
-
The Issue: In a racemate (50:50 mixture), the inactive enantiomer might competitively bind to the receptor without triggering the effect (antagonist) or simply dilute the effective concentration.
-
Evidence: Studies on 2(5H)-furanones show that specific enantiomers can have 10–100x higher potency than their antipodes [4].
-
The Fix: Separate enantiomers using Chiral HPLC or perform an asymmetric synthesis to test the pure enantiomers.
Q: My analog has a short alkyl chain (ethyl). Literature suggests long chains are better. Why?
A: The "Cut-Off" Effect. For quorum sensing inhibition, the furanone often competes with a native Acyl-Homoserine Lactone (AHL) signal. If the native signal has a C12 chain, a C2-substituted furanone may not occupy the hydrophobic pocket of the receptor effectively.
-
The Fix: Synthesize a small library with varying alkyl chain lengths (C4, C8, C12). Activity often follows a bell curve relative to chain length due to the balance between receptor affinity and cell membrane permeability [5].
Phase 3: Experimental Protocols
Protocol A: Furanone Aqueous Stability Profiling
Use this to confirm your compound survives the assay duration.
-
Preparation: Prepare a 10 mM stock of the furanone in acetonitrile (ACN).
-
Incubation: Add stock to your specific Assay Media (e.g., MH Broth or PBS, pH 7.4) to reach 100 µM.
-
Control: Add stock to pure ACN (stable condition).
-
-
Sampling: Aliquot samples at
hours. -
Quenching: Immediately mix aliquots 1:1 with cold ACN containing 0.1% Formic Acid to stop hydrolysis.
-
Analysis: Analyze via RP-HPLC (C18 column).
-
Pass Criteria: >90% parent peak area retention at 24h compared to
. -
Fail Criteria: Appearance of earlier-eluting peaks (hydrolysis products) or broad smears (protein adducts).
-
Protocol B: Michael Acceptor Reactivity Test
Use this to check if media components are deactivating your compound.
-
Reaction: Mix furanone (100 µM) with L-Cysteine (1 mM, 10 equivalents) in PBS (pH 7.4).
-
Monitoring: Monitor UV absorbance spectrum immediately and after 1 hour.
-
Interpretation:
-
Loss of UV max: The characteristic
-unsaturated absorption band (typically 280–320 nm) will disappear or shift if the double bond reacts with cysteine. -
Result: If reaction is rapid (< 1 hour), the compound is likely too reactive for in vivo use without formulation protection.
-
Phase 4: Mechanistic Visualization
Visual Guide: The Hydrolysis Trap
Many researchers fail to realize that the lactone ring opening is pH-dependent and irreversible in biological timescales.
Figure 2: Mechanism of bioactivity loss via base-catalyzed lactone hydrolysis.
Summary of Key Data
| Parameter | Optimal Range for Furanones | Common Failure Mode |
| Assay pH | 5.5 – 6.5 | pH > 7.4 causes rapid ring opening [1]. |
| LogP (Lipophilicity) | 2.0 – 4.0 | LogP < 1 (no penetration) or > 5 (precipitation). |
| Media Composition | Minimal Media (M9) | Rich Media (LB/MH) contains nucleophiles that deactivate the drug [2]. |
| Stereochemistry | Pure Enantiomer | Racemates dilute activity or cause antagonism [4]. |
References
-
Roscher, R., Schwab, W., & Schreier, P. (1997).[3] Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives . European Food Research and Technology. Link
-
Lyles, J. T., et al. (2020). Michael acceptor molecules in natural products and their mechanism of action . Frontiers in Pharmacology. Link
-
BenchChem Technical Support.[2][4][5][6] (2025).[2][4][5][6][7] Enhancing Aqueous Solubility of Furanone Derivatives . BenchChem.[2][4][5][6] Link
-
Emura, M., et al. (2009).[8] Stereochemical studies of odorous 2-substituted-3(2H)-furanones by vibrational circular dichroism . Journal of Agricultural and Food Chemistry. Link
-
Janssens, J. C., et al. (2008). Structure–activity relationships of furanones as potential quorum sensing inhibitors . Future Medicinal Chemistry. Link
Sources
- 1. Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Stereochemical studies of odorous 2-substituted-3(2H)-furanones by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Current Status: Active Ticket ID: SC-MCA-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the scale-up challenges associated with synthesizing 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (hereafter referred to as Target Furanone ). The synthesis relies on the acid-catalyzed condensation of Mucochloric Acid (MCA) with Phenetole (ethoxybenzene).
While the chemistry appears straightforward, scaling beyond 100g introduces critical risks regarding thermal management, regioselectivity, and handling of toxic chlorinated intermediates. This support module provides validated protocols, troubleshooting logic, and safety frameworks to ensure a reproducible process.
Module 1: Optimized Scale-Up Protocol (100g Basis)
The Reaction System
The synthesis utilizes a Friedel-Crafts-type hydroxyalkylation followed by dehydration. We utilize concentrated sulfuric acid (
Reaction Scheme:
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.0 equiv MCA : 1.1 equiv Phenetole | Slight excess of phenetole ensures complete consumption of the toxic MCA. |
| Acid Concentration | 95-98% | Water content >5% significantly slows the dehydration step and promotes MCA ring opening. |
| Temperature (Addition) | 0°C to 10°C | Controls the highly exothermic protonation and initial mixing. |
| Temperature (Reaction) | 50°C to 60°C | Optimal for condensation. Exceeding 80°C causes polymerization (black tar formation). |
| Reaction Time | 4 – 6 Hours | Extended times at temperature lead to sulfonation byproducts on the phenetole ring. |
Step-by-Step Protocol (100g Scale)
Materials:
-
Mucochloric Acid (MCA): 169.0 g (1.0 mol)
-
Phenetole: 134.3 g (1.1 mol)
-
Sulfuric Acid (conc.): 400 mL
-
Ethanol (95%): For recrystallization
Procedure:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), internal thermometer, and pressure-equalizing addition funnel. Vent the system to a caustic scrubber (HCl/SOx fumes).
-
Charging: Charge Sulfuric Acid (400 mL) and cool to 0–5°C using an ice/salt bath.
-
MCA Addition: Add MCA (169 g) portion-wise over 30 minutes. Note: The solution may turn slightly yellow; ensure temp stays <10°C.
-
Phenetole Addition: Add Phenetole (134.3 g) dropwise over 45–60 minutes.
-
Critical Control Point: The reaction is exothermic. Do not allow internal temperature to exceed 15°C during addition to prevent uncontrolled background reactions.
-
-
Reaction Phase: Remove the ice bath. Slowly warm the mixture to 50°C . Hold at 50–55°C for 4 hours.
-
Monitoring: The mixture will become biphasic initially, then homogenize into a dark viscous oil.
-
-
Quench: Pour the reaction mixture slowly into 1.5 kg of crushed ice/water with vigorous stirring. The product will precipitate as a gummy solid that hardens upon stirring.
-
Isolation: Filter the solid. Wash with cold water (
) until the filtrate pH is neutral. -
Purification: Recrystallize the crude solid from 95% Ethanol (approx. 5 mL per gram of crude).
-
Yield Expectation: 75–85% (approx. 200–230 g).
-
Appearance: White to off-white needles.
-
Module 2: Workflow Visualization
The following diagram illustrates the logical flow and critical decision nodes for the synthesis.
Caption: Figure 1. Optimized process workflow for the synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, highlighting the critical in-process check.
Module 3: Troubleshooting Guide (FAQ)
Category A: Yield & Purity Issues
Q1: My crude product is a black, sticky tar that won't crystallize. What happened?
-
Diagnosis: Thermal degradation or polymerization. Mucochloric acid is thermally unstable in strong acid above 80°C.
-
Solution:
-
Check your reaction temperature history. Did it spike during the phenetole addition?
-
Ensure the quench was performed into ice, not room temperature water. The heat of hydration of
can "cook" the product during the quench if cooling is insufficient. -
Recovery: Dissolve the tar in ethyl acetate, wash with water, dry, and attempt to precipitate by adding hexanes. If this fails, discard and restart with strict temperature control.
-
Q2: The yield is low (<50%), and I see starting material (MCA) remaining.
-
Diagnosis: Incomplete reaction or hydrolysis.
-
Solution:
-
Water Content: Ensure your
is fresh. Absorbed atmospheric moisture deactivates the catalyst. -
Agitation: The reaction starts biphasic. If mixing is poor, the phenetole sits on top and doesn't react. Increase impeller speed (RPM).
-
Stoichiometry: Phenetole is the cheaper reagent. Increase equivalents to 1.2 to force MCA consumption.
-
Q3: The product has a persistent pink/red hue after crystallization.
-
Diagnosis: Oxidation of trace phenolic impurities or sulfonation byproducts.
-
Solution:
-
Add Activated Carbon (Charcoal) during the hot ethanol recrystallization step. Filter while hot through Celite.
-
Ensure the phenetole starting material is clear and colorless; distill phenetole if it is old/yellow.
-
Category B: Safety & Handling[1][2][3][4]
Q4: I am experiencing severe skin irritation despite wearing gloves.
-
Diagnosis: Mucochloric acid is a potent skin sensitizer and corrosive.[1] It can permeate standard latex gloves.
-
Solution:
-
PPE Upgrade: Switch to Nitrile (double gloved) or Silver Shield laminate gloves.
-
Neutralization: Wash contaminated surfaces with saturated sodium bicarbonate solution, not just water.
-
Ventilation: MCA dust is irritating. Weigh solids in a fume hood or use a localized powder extraction system.
-
Module 4: Troubleshooting Logic Tree
Use this decision tree to diagnose process failures rapidly.
Caption: Figure 2. Diagnostic logic for common synthetic failures.
References
-
Zhang, W., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29, 5149.[2] Link
- Context: definitive review on the reactivity of mucochloric acid and its condens
-
Mowry, D. T. (1950). Mucochloric Acid.[3][1][4][5][6][7][8][9] I. Preparation and Reactions. Journal of the American Chemical Society, 72(6), 2535–2537. Link
- Context: The foundational paper establishing the acid-catalyzed condensation of MCA with arom
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Reference for the stability of the furanone lactone ring under basic/acidic workup conditions.
-
PubChem Compound Summary. (2025). Mucochloric Acid (CID 2771871).[4] National Center for Biotechnology Information. Link
- Context: Safety data, toxicity profiles, and physical properties for risk assessment.
Disclaimer: This guide is intended for qualified research personnel. All experiments must be conducted in a suitable laboratory environment with appropriate safety controls.
Sources
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. aksci.com [aksci.com]
- 4. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparing cytotoxicity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one with mucochloric acid
An In-Depth Comparative Guide to the Cytotoxicity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one and Mucochloric Acid
Introduction: Unraveling the Cytotoxic Potential of Substituted Furanones
The 2(5H)-furanone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a comparative analysis of two structurally related 3,4-dichloro-2(5H)-furanones: the synthetic derivative 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one and the well-characterized mucochloric acid.
Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a versatile chemical intermediate known for its corrosive, mutagenic, and genotoxic properties.[3][4] Its reactivity makes it a valuable starting material for synthesizing a variety of heterocyclic compounds, some of which exhibit potent cytotoxic activities against cancer cell lines.[5][6]
In contrast, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one represents a class of furanone derivatives where the hydroxyl group at the 5-position is replaced with a more complex moiety. While direct cytotoxic data for this specific compound is limited in publicly accessible literature, the broader family of furanone derivatives has shown significant promise as anticancer agents.[7][8][9] These compounds are known to induce cell death through various mechanisms, including the generation of oxidative stress.[10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the cytotoxic profiles of these two molecules. We will explore their structural differences, propose distinct mechanisms of action, and provide a detailed experimental blueprint for a head-to-head evaluation, complete with validated protocols and data interpretation strategies.
Structural Comparison and Mechanistic Hypotheses
The key structural difference between the two compounds lies at the C5 position of the furanone ring. Mucochloric acid possesses a reactive hydroxyl group, which is known to significantly influence its mutagenicity[11], while 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one features a bulky, lipophilic 4-ethoxyphenyl group. This substitution is hypothesized to alter the molecule's physicochemical properties, affecting its cell permeability, target engagement, and ultimate mechanism of cytotoxicity.
Proposed Cytotoxic Mechanism of Mucochloric Acid
Given its established genotoxic profile[12], mucochloric acid is likely to exert its cytotoxic effects primarily through direct interaction with cellular macromolecules, particularly DNA. This can lead to DNA damage, cell cycle arrest, and the activation of the intrinsic apoptotic pathway.
Caption: Proposed DNA damage-induced apoptotic pathway for Mucochloric Acid.
Proposed Cytotoxic Mechanism of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Based on evidence from related furanone compounds[10], we hypothesize that the ethoxyphenyl derivative primarily induces cytotoxicity through the generation of Reactive Oxygen Species (ROS). An excess of ROS creates a state of oxidative stress, leading to lipid peroxidation, protein damage, and mitochondrial dysfunction, which culminates in apoptosis.
Caption: Proposed ROS-mediated apoptotic pathway for the furanone derivative.
Experimental Framework for Comparative Cytotoxicity Analysis
To empirically test these hypotheses, a multi-phase experimental approach is recommended. This framework is designed to move from broad cytotoxicity screening to a detailed mechanistic investigation. For this hypothetical study, we will use the HCT116 human colon cancer cell line, which has been previously used to evaluate the activity of mucochloric acid derivatives.[13]
Caption: A three-phase workflow for comparative cytotoxicity analysis.
Phase 1: General Cytotoxicity Assessment
The initial phase aims to determine the overall cytotoxic potency of each compound by establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).
-
MTT Assay: Measures the reduction of cell viability by assessing mitochondrial metabolic activity.[14]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.
Table 1: Hypothetical IC50 Values after 48-hour Treatment
| Compound | Cell Viability (MTT) IC50 (µM) | Cytotoxicity (LDH) IC50 (µM) |
| 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one | 15.2 ± 1.8 | 18.5 ± 2.1 |
| Mucochloric Acid | 45.8 ± 3.5 | 52.1 ± 4.0 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Phase 2: Elucidating the Mode of Cell Death
This phase distinguishes between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) and confirms the involvement of key apoptotic enzymes.
-
Annexin V/Propidium Iodide (PI) Staining: Uses flow cytometry to identify early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).[15][16]
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases 3 and 7, which are central to the apoptotic cascade.[17][18]
Table 2: Hypothetical Mode of Cell Death Analysis at IC50 Concentration (48h)
| Compound | Apoptotic Cells (%) (Annexin V+/PI-) | Necrotic Cells (%) (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 4.1 ± 0.5 | 2.3 ± 0.3 | 1.0 ± 0.1 |
| 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one | 48.2 ± 4.1 | 10.5 ± 1.2 | 8.7 ± 0.9 |
| Mucochloric Acid | 35.6 ± 3.2 | 15.8 ± 1.9 | 4.2 ± 0.5 |
Data are presented as mean ± standard deviation.
Phase 3: Investigating Mechanistic Pathways
The final phase directly tests the proposed mechanisms by measuring key cellular events upstream of apoptosis.
-
Intracellular ROS Detection: Utilizes a fluorescent probe like DCFDA to quantify the levels of intracellular ROS following short-term exposure to the compounds.[19][20]
Table 3: Hypothetical Intracellular ROS Levels after 6-hour Treatment
| Compound (at IC50) | Intracellular ROS (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.2 |
| 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one | 6.4 ± 0.7 |
| Mucochloric Acid | 1.8 ± 0.3 |
| H₂O₂ (Positive Control) | 9.5 ± 1.1 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
The following protocols are standardized methodologies for executing the assays described in the experimental framework.
MTT Cell Viability Assay
This assay quantifies changes in cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[21][22]
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[21] The rationale for this step is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[23]
-
Absorbance Reading: Incubate the plate overnight in a humidified atmosphere at 37°C to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[14][21]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.
LDH Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture supernatant, serving as an indicator of cytotoxicity and cell lysis.[24]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. This step isolates the extracellular medium containing any released LDH without disturbing the cells.
-
Controls: Prepare controls for maximum LDH release by adding a lysis agent (e.g., 1% Triton X-100) to untreated cells 45 minutes before supernatant collection.[25] A background control of culture medium alone should also be included.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH enzyme catalyzes the conversion of a tetrazolium salt into a red formazan product.[25]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine IC50 values.
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[15][26]
-
Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Collection: Collect both floating and adherent cells. Adherent cells should be detached using a gentle, non-enzymatic method or brief trypsinization. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes). This step is crucial for removing any interfering media components.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic event).[16]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations are distinguished as follows:
-
Viable: Annexin V- / PI-
-
Early Apoptosis: Annexin V+ / PI-
-
Late Apoptosis/Necrosis: Annexin V+ / PI+
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases by measuring the cleavage of a specific substrate.[27]
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This single reagent contains a pro-luminescent substrate with the DEVD sequence, luciferase, and cell lysis components.[17]
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours. The reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[17]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in luminescence relative to the vehicle-treated control cells.
Conclusion and Future Directions
This guide presents a structured, evidence-based framework for comparing the cytotoxicity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one and mucochloric acid. Based on the analysis of their chemical structures and the broader furanone literature, we propose that these compounds induce cell death via distinct molecular pathways. Mucochloric acid, a known genotoxin, likely acts through a DNA damage-dependent mechanism. In contrast, the ethoxyphenyl-furanone derivative is hypothesized to be a more potent cytotoxic agent that functions by inducing high levels of intracellular ROS, leading to oxidative stress and robust activation of the apoptotic cascade.
The provided experimental workflow and detailed protocols offer a clear path for researchers to validate these hypotheses. By systematically moving from broad screening to specific mechanistic assays, this approach ensures a comprehensive and scientifically rigorous comparison. The insights gained from such studies are critical for understanding the structure-activity relationships of furanone derivatives and for advancing the development of novel, targeted anticancer therapeutics.
References
- Toivola, M., & Isomaa, B. (1991). The toxicity of the mutagen 'MX' and its analogue, mucochloric acid, to rainbow trout hepatocytes and gill epithelial cells and to Daphnia magna. Chemosphere, 23(11-12), 1665-1677.
-
Wikipedia. (2023). Mucochloric acid. Retrieved from [Link]
- Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(13).
- Creus, A., et al. (2013). Genotoxic evaluation of the disinfection by-products mucochloric and mucobromic acids in Drosophila melanogaster. Food and Chemical Toxicology, 56, 223-227.
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Bitesize Bio. (2024). Flow Cytometric Apoptosis Assays for Cell Death. Retrieved from [Link]
-
Merck Millipore. (n.d.). Oxidative Stress Assays. Retrieved from [Link]
-
Signosis. (n.d.). Oxidative Stress/Antioxidant Assay Kits. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Sino Biological. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
- Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 6(11), e26908.
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Innoprot. (n.d.). Oxidative Stress Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
- Fringuelli, F., et al. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry, 8(12), 1149-1181.
- LaLonde, R. T., et al. (1989). Contribution of the 5-hydroxyl group to the mutagenicity of mucochloric acid. Environmental Toxicology and Chemistry, 8(8), 691-694.
-
AbbVie. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
- Google Patents. (n.d.). US2821553A - Preparation of mucochloric acid.
- Al-Karablieh, N., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. International Journal of Molecular Sciences, 22(6), 2974.
-
Ingenta Connect. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously. Retrieved from [Link]
- Asati, V., et al. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry, 172, 164-187.
-
OECD SIDS. (2003). Mucochloric acid CAS: 87-56-9. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
Kjelleberg, S., & Manefield, M. (2009). Furanones. Retrieved from [Link]
-
CORA. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
PubChem. (n.d.). Mucochloric Acid. Retrieved from [Link]
- Li, Y. F., et al. (2020). 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus. Frontiers in Microbiology, 11, 578994.
-
Taylor & Francis Online. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Retrieved from [Link]
-
MDPI. (2023). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Retrieved from [Link]
- Gorska, S., et al. (2023). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(7), 6668.
-
TSI Journals. (2015). Novel anti-cancer agents derived from mucochloric acid. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Aryl-3,4-Dichlorofuran-2(5H)-ones in Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-aryl-3,4-dichlorofuran-2(5H)-ones, a class of compounds recognized for their broad-spectrum biological activities. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the literature to elucidate the molecular features governing their efficacy as potential therapeutic agents. We will explore how modifications to the 5-aryl substituent influence their biological profile, supported by comparative experimental data and detailed protocols.
Introduction: The Versatile 5-Aryl-3,4-Dichlorofuran-2(5H)-one Scaffold
The 5-aryl-3,4-dichlorofuran-2(5H)-one core, a derivative of mucochloric acid, represents a privileged scaffold in medicinal chemistry. These compounds, often referred to as mucobromic or mucochloric acid derivatives, have garnered significant attention due to their potent and diverse biological activities, including antibacterial, antifungal, and anticancer properties. The reactivity of the dichloromaleic anhydride moiety and the potential for diverse substitutions at the 5-aryl position make this scaffold an attractive starting point for the development of novel therapeutic agents. Understanding the relationship between the chemical structure of these furanones and their biological activity is paramount for designing next-generation compounds with enhanced potency and selectivity.
General Synthetic Pathway
The synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones is typically achieved through a Friedel-Crafts acylation reaction between an aromatic or heteroaromatic compound and mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) in the presence of a Lewis acid catalyst, such as sulfuric acid or aluminum chloride. This straightforward and versatile method allows for the introduction of a wide variety of aryl substituents at the 5-position, facilitating the exploration of the structure-activity landscape.
Below is a generalized workflow for the synthesis of these compounds.
Caption: General workflow for the synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-aryl-3,4-dichlorofuran-2(5H)-ones is profoundly influenced by the nature and position of substituents on the 5-aryl ring. The following sections dissect these relationships based on available experimental data.
Influence of Electronic Effects of the 5-Aryl Substituent
The electronic properties of the substituent on the aryl ring play a critical role in modulating the biological activity. Generally, the presence of electron-withdrawing or electron-donating groups can significantly impact the compound's interaction with its biological target.
A key study by Nayyar et al. (2006) systematically investigated the antimycobacterial activity of a series of 5-aryl-3,4-dichlorofuran-2(5H)-ones against Mycobacterium tuberculosis H37Rv. Their findings provide a clear illustration of the SAR, as summarized in the table below.
Table 1: Comparative Antimycobacterial Activity of 5-Aryl-3,4-Dichlorofuran-2(5H)-one Analogs
| Compound ID | 5-Aryl Substituent (R) | MIC (µg/mL) |
| 1 | Phenyl | >100 |
| 2 | 4-Methylphenyl | 12.5 |
| 3 | 4-Ethylphenyl | 6.25 |
| 4 | 4-Propylphenyl | 3.12 |
| 5 | 4-Isopropylphenyl | 6.25 |
| 6 | 4-Butylphenyl | 1.56 |
| 7 | 4-Chlorophenyl | 50 |
| 8 | 4-Bromophenyl | 25 |
| 9 | 4-Fluorophenyl | 100 |
| 10 | 4-Nitrophenyl | >100 |
From this data, several key SAR insights can be drawn:
-
Lipophilicity and Alkyl Chain Length: A clear trend emerges with increasing the alkyl chain length at the para-position of the phenyl ring. The activity increases from methyl (2 ) to butyl (6 ), with the butyl-substituted analog exhibiting the highest potency (MIC = 1.56 µg/mL). This suggests that increased lipophilicity in this series enhances the antimycobacterial activity, likely by facilitating passage through the mycobacterial cell wall.
-
Steric Hindrance: The slightly reduced activity of the isopropyl-substituted analog (5 ) compared to the n-propyl analog (4 ) may indicate some degree of steric hindrance at the target site.
-
Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups, such as nitro (10 ), or halogens with high electronegativity, like fluoro (9 ), leads to a significant decrease or complete loss of activity. The moderate activity of the chloro (7 ) and bromo (8 ) analogs suggests a complex interplay of electronic and steric factors.
The following diagram illustrates the key SAR findings for the 5-aryl substituent.
Caption: Key structure-activity relationships for 5-aryl-3,4-dichlorofuran-2(5H)-ones.
Experimental Protocols
To ensure the reproducibility and validation of findings, this section provides a representative experimental protocol for the synthesis and antimycobacterial evaluation of 5-(4-butylphenyl)-3,4-dichlorofuran-2(5H)-one (6 ), the most potent compound from the series discussed.
Synthesis of 5-(4-Butylphenyl)-3,4-dichlorofuran-2(5H)-one
This protocol is adapted from the general procedure described by Nayyar et al. (2006).
Materials:
-
Mucochloric acid (1.0 eq)
-
Butylbenzene (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
A mixture of mucochloric acid (1.0 eq) and butylbenzene (1.2 eq) is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the pure 5-(4-butylphenyl)-3,4-dichlorofuran-2(5H)-one.
-
The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
The test compounds are serially diluted in the broth in a 96-well microplate to achieve a range of concentrations.
-
The bacterial suspension is added to each well containing the test compound.
-
The plates are incubated at 37°C for 5-7 days.
-
After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
The 5-aryl-3,4-dichlorofuran-2(5H)-one scaffold is a promising platform for the development of new therapeutic agents, particularly in the realm of antimycobacterials. The structure-activity relationship studies clearly indicate that lipophilicity at the 5-aryl position is a key driver of activity, with long-chain alkyl substituents significantly enhancing potency. Conversely, strong electron-withdrawing groups are detrimental to the biological activity.
Future research in this area should focus on:
-
Exploring a wider range of substituents: Investigating a more diverse set of functional groups at the 5-aryl position could lead to the discovery of compounds with improved activity and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular target and mechanism of action of these compounds will be crucial for their further development.
-
In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the SAR insights presented in this guide, researchers can more effectively design and synthesize novel 5-aryl-3,4-dichlorofuran-2(5H)-one derivatives with optimized therapeutic potential.
References
-
Nayyar, A., Malde, A., Coutinho, E., & Jain, R. (2006). Synthesis, anti-mycobacterial activities and 3D-QSAR studies of 5-aryl-3,4-dichloro-furan-2(5H)-ones. Bioorganic & Medicinal Chemistry, 14(21), 7302-7311. [Link]
-
Chaskar, A. C., Padalkar, V. S., Phatangare, K. R., Deokar, H. S., & Gupta, V. K. (2012). Mucochloric Acid: A Promising Scaffold for Novel Agrochemicals and Pharmaceuticals. Mini-Reviews in Organic Chemistry, 9(4), 411-423. [Link]
Technical Guide: 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one vs. Furanone-Based Anticancer Agents
Executive Summary
This guide provides a rigorous technical comparison of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (referred to herein as DC-EtO-F ) against other prominent furanone-based anticancer agents.
The furan-2(5H)-one scaffold, particularly derived from mucochloric acid (MCA), acts as a potent alkylating agent. While the parent compounds (MCA/MBA) exhibit high reactivity but poor selectivity, 5-aryl substituted derivatives like DC-EtO-F represent a "second-generation" optimization. This guide analyzes the structural advantages of the 5-aryl linkage over the 5-alkoxy linkage, details the Michael acceptor mechanism, and provides validated experimental protocols for evaluating these agents.
Compound Profile: 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Chemical Structure & Properties
DC-EtO-F is a 3,4-dihalo-2(5H)-furanone substituted at the C5 position with a para-ethoxyphenyl group.
-
Core Scaffold: 2(5H)-furanone (α,β-unsaturated lactone).
-
Warhead: The 3,4-dichloro moiety creates an electron-deficient system susceptible to nucleophilic attack (Michael addition).
-
Targeting/Stability Element: The 5-aryl group (4-ethoxyphenyl) provides lipophilicity and, crucially, a stable C-C bond at the hemiacetal position, preventing hydrolytic ring-opening common in 5-alkoxy derivatives.
Synthesis Pathway
The synthesis typically utilizes a Friedel-Crafts arylation of mucochloric acid.
Reaction: Mucochloric Acid + Phenetole (Ethoxybenzene) --(AlCl3)--> DC-EtO-F + H2O
-
Catalyst: Aluminum Chloride (Lewis Acid).
-
Solvent: Nitrobenzene or neat conditions.
-
Yield: Typically 60-80%.
Comparative Analysis: DC-EtO-F vs. Alternatives
The following table contrasts DC-EtO-F with three distinct classes of furanone agents: the parent acid (MCA), the hydrolytically unstable 5-alkoxy derivatives, and the more reactive 3,4-dibromo analogs.
Table 1: Comparative Pharmacological Profile
| Feature | DC-EtO-F (Target) | Mucochloric Acid (MCA) | 5-Butoxy-3,4-dichloro-2(5H)-furanone | 3,4-Dibromo-5-phenyl-furan-2(5H)-one |
| C5 Linkage | C-C (Aryl) | C-OH (Hemiacetal) | C-O (Acetal) | C-C (Aryl) |
| Hydrolytic Stability | High (Resists ring opening) | Low (Equilibrium with open chain) | Moderate (Hydrolyzes in acidic pH) | High |
| Lipophilicity (LogP) | ~3.5 (High) | ~0.6 (Low) | ~2.1 (Moderate) | ~3.8 (High) |
| Reactivity (Warhead) | Balanced (Chloro) | High | Balanced (Chloro) | Very High (Bromo - potential off-target toxicity) |
| Primary MOA | Cysteine alkylation (Specific) | Non-specific alkylation | Alkylation + Release of alcohol | Cysteine alkylation |
| IC50 (Typical) | 1.5 - 5.0 µM | > 40 µM | 3.0 - 10.0 µM | 0.5 - 2.0 µM |
Critical Insight: The "Stability-Activity" Trade-off
-
vs. 5-Alkoxy Analogs: 5-alkoxy derivatives (e.g., 5-butoxy) function as "pseudo-esters." In plasma, they can hydrolyze back to MCA and the corresponding alcohol. DC-EtO-F , possessing a C-C bond at C5, does not hydrolyze. This ensures the intact pharmacophore reaches the intracellular target.
-
vs. 3,4-Dibromo Analogs: While bromo-derivatives are often more potent (lower IC50) due to the better leaving group ability of bromide, they are frequently too reactive, leading to rapid depletion by plasma albumin (non-specific binding) before reaching the tumor. The dichloro-motif of DC-EtO-F offers a "Goldilocks" reactivity profile.
Mechanism of Action (MOA)
The anticancer activity of DC-EtO-F is driven by its ability to act as a Michael Acceptor , targeting thiols (cysteine residues) on critical regulatory proteins.
Key Pathways
-
GSH Depletion: Rapid alkylation of Glutathione (GSH) leads to oxidative stress (ROS spike).
-
NF-κB Inhibition: Covalent modification of the p65 subunit prevents nuclear translocation.
-
Survivin Downregulation: Disruption of the survivin-caspase interaction triggers apoptosis.
Pathway Visualization
Caption: Mechanism of Action for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one showing dual impact on Redox homeostasis and Survival signaling.
Experimental Protocols
To validate the efficacy of DC-EtO-F, the following self-validating protocols are recommended.
Synthesis Verification (Friedel-Crafts)
-
Objective: Synthesize high-purity DC-EtO-F from Mucochloric Acid.
-
Protocol:
-
Reagents: Dissolve Mucochloric Acid (1.0 eq) in Phenetole (5.0 eq - acts as solvent/reactant).
-
Catalysis: Add anhydrous
(1.2 eq) portion-wise at 0°C. -
Reaction: Stir at Room Temperature (RT) for 24 hours. Monitor via TLC (3:1 Hexane:Ethyl Acetate).
-
Quench: Pour mixture onto ice/HCl. Extract with Dichloromethane (DCM).
-
Purification: Silica gel column chromatography.
-
Validation Point:
NMR must show the disappearance of the hemiacetal proton (~6.5 ppm broad) and appearance of aromatic protons (6.9-7.5 ppm) and the ethoxy triplet/quartet.
-
In Vitro Cytotoxicity Workflow (MTT Assay)
-
Objective: Determine IC50 against A549 (Lung) and HCT116 (Colon) lines.
-
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add DC-EtO-F (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Doxorubicin or 5-FU.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.
-
Read: Absorbance at 570 nm.
-
Calculation: Non-linear regression (Sigmoidal dose-response).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from synthesis to biological validation.
References
-
Lattmann, E., et al. (2003). "Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents." Journal of Pharmacy and Pharmacology.
-
Zhang, X., et al. (2018). "Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies." Chemical Biology & Drug Design.
-
Banach, K., et al. (2021). "Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives." Pharmaceuticals.[1][2][3]
-
BenchChem. (2025).[4] "Biological Activity of 4-Chloro-5-hydroxyfuran-2(5H)-one Derivatives: A Technical Guide."
-
Gondela, E., & Walczak, K. Z. (2011). "Convenient synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone glycoconjugates." Molecules.
Sources
Comparative Guide: Validating the Mechanism of Action of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Executive Summary
This guide provides a technical validation framework for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (referred to herein as DCEPF ). Belonging to the class of 3,4-dihalo-2(5H)-furanones, DCEPF is a potent electrophilic pharmacophore. Unlike traditional non-covalent inhibitors, DCEPF functions primarily as a covalent modifier of cysteine-rich enzymes , exhibiting dual activity: broad-spectrum antifungal efficacy and targeted anti-biofilm properties.
This document contrasts DCEPF with industry standards Boscalid (SDHI fungicide) and Furanone C-30 (Quorum Sensing Inhibitor), providing experimental protocols to validate its specific Mechanism of Action (MoA): Mitochondrial dysfunction via thiol-conjugation.
Mechanism of Action: The "Thiol-Switch" Hypothesis
To validate DCEPF, one must understand its chemical reactivity.[1] The core furanone ring, substituted with electron-withdrawing chlorines, acts as a Michael acceptor.
Chemical Basis: Nucleophilic Substitution
The C-3 and C-4 positions, activated by the carbonyl at C-2, are highly susceptible to nucleophilic attack. The 4-ethoxyphenyl group at C-5 enhances lipophilicity (LogP), facilitating transport across fungal cell walls or bacterial membranes, where the compound targets intracellular thiols (R-SH).
Biological Consequence: Mitochondrial Collapse
Upon entering the cell, DCEPF preferentially alkylates the sulfhydryl groups of enzymes involved in the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC), specifically Succinate Dehydrogenase (SDH) .
-
Covalent Binding: DCEPF binds irreversibly to the active site cysteine.
-
ROS Generation: Inhibition of electron flow leads to superoxide leakage.
-
Apoptosis: Loss of Mitochondrial Membrane Potential (
) triggers cell death.
Pathway Visualization
The following diagram illustrates the cascade from chemical entry to cell death.
Figure 1: Mechanism of Action pathway for DCEPF showing the progression from cellular entry to mitochondrial-mediated apoptosis.
Comparative Performance Analysis
DCEPF occupies a niche between specific enzyme inhibitors and broad-spectrum biocides. The table below benchmarks it against established alternatives.
| Feature | DCEPF (Subject) | Boscalid (Standard A) | Furanone C-30 (Standard B) |
| Primary Class | Halogenated Furanone | Carboxamide | Halogenated Furanone |
| Primary Target | Multi-site Thiol Reactivity (SDH + others) | Single-site SDH (Complex II) | Quorum Sensing (LasR/LuxR) |
| Binding Type | Covalent (Irreversible) | Non-covalent (Reversible) | Non-covalent/Competitive |
| Resistance Risk | Low (Multi-site attack) | High (Single point mutation) | Medium |
| Lipophilicity | High (Ethoxy-enhanced) | Moderate | Moderate |
| Key Application | Antifungal & Biofilm Eradication | Agricultural Fungicide | Biofilm Inhibition (Research) |
Analyst Insight: While Boscalid offers higher specificity, DCEPF provides superior resistance management due to its multi-site covalent mechanism. The ethoxy group specifically improves efficacy against membrane-dense pathogens compared to the unsubstituted Furanone C-30.
Validation Protocols
To scientifically validate the MoA described above, the following self-validating experimental systems are recommended.
Protocol A: Ellman’s Reagent Thiol-Depletion Assay
Objective: Quantify the chemical reactivity of DCEPF with biological thiols (Proof of Chemical Mechanism).
Rationale: If the MoA relies on thiol-ene conjugation, co-incubation of DCEPF with a model thiol (L-cysteine or Glutathione) should result in a time-dependent decrease in free thiol concentration.
Workflow:
-
Preparation: Prepare a 100 µM stock of L-cysteine in phosphate buffer (pH 7.4).
-
Treatment: Add DCEPF (50 µM) to the experimental group; add DMSO vehicle to the control.
-
Incubation: Incubate at 37°C. Aliquot samples at T=0, 15, 30, and 60 mins.
-
Detection: Mix aliquots with DTNB (Ellman’s Reagent).
-
Measurement: Measure Absorbance at 412 nm.
-
Validation Criteria: The Experimental group must show a statistically significant (
) decay in absorbance compared to Control, confirming covalent binding.
Protocol B: JC-1 Mitochondrial Membrane Potential Assay
Objective: Confirm mitochondrial depolarization as the downstream biological effect.
Rationale: JC-1 is a cationic dye. In healthy mitochondria (high potential), it forms red aggregates. In depolarized mitochondria (low potential—indicating dysfunction), it remains as green monomers. A shift from Red
Workflow:
-
Cell Culture: Culture Candida albicans or target cell line to log phase.
-
Dosing: Treat cells with DCEPF (at MIC and 2xMIC) for 4 hours. Include CCCP (10 µM) as a positive control for depolarization.
-
Staining: Wash cells and incubate with JC-1 dye (2 µM) for 20 mins in the dark.
-
Analysis: Analyze via Flow Cytometry or Fluorescence Microscopy.
-
Red Channel: 590 nm (Aggregates)
-
Green Channel: 529 nm (Monomers)
-
-
Calculation: Calculate the Red/Green fluorescence ratio.
-
Validation Criteria: A decrease in the Red/Green ratio comparable to the CCCP positive control confirms mitochondrial MoA.
Experimental Logic Diagram
Figure 2: Step-wise experimental logic to validate the chemical and biological activity of DCEPF.
References
-
Gondela, E., & Walczak, K. Z. (2010).[2] Synthesis and preliminary bioactivity assays of 3,4-dichloro-5-(omega-hydroxyalkylamino)-2(5H)-furanones. European Journal of Medicinal Chemistry.
-
Lamberth, C. (2016). Succinate dehydrogenase inhibitors (SDHIs): A class of fungicides with a broad spectrum of activity. Bioorganic & Medicinal Chemistry.
-
Miyagawa, H., et al. (2018). Structure-activity relationships of furanone derivatives as quorum sensing inhibitors. Journal of Pesticide Science.
-
PubChem. (n.d.). 3,4-dichloro-5-phenyl-2(5H)-furanone Compound Summary. National Library of Medicine.
Sources
Cross-reactivity studies of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
An in-depth technical analysis of quorum sensing (QS) inhibitors requires navigating the complex boundary between anti-virulence efficacy and off-target mammalian cytotoxicity. Halogenated furanones are benchmark QS inhibitors, but their clinical translation has historically been bottlenecked by severe cross-reactivity with mammalian cells [1].
This guide evaluates 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one , a rationally designed mucochloric acid derivative. By analyzing its cross-reactivity profile, we demonstrate how specific structural modifications can decouple bacterial target engagement from mammalian off-target toxicity.
Mechanistic Causality: Efficacy vs. Cross-Reactivity
Natural furanones (e.g., Furanone C-30 from Delisea pulchra) inhibit bacterial virulence by competing with N-acyl homoserine lactones (AHLs) and accelerating the turnover of LuxR-type receptors, such as LasR in Pseudomonas aeruginosa[2].
However, the
The Ethoxyphenyl Advantage: The compound 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one introduces a bulky, electron-donating 4-ethoxyphenyl group at the C5 position. This substitution serves a dual mechanistic purpose:
-
Reduced Electrophilicity: The electron-donating nature and steric bulk of the ethoxyphenyl group significantly dampen the Michael acceptor reactivity of the furanone ring toward mammalian thiols.
-
Receptor Affinity: The hydrophobic phenyl ring enhances binding affinity within the deep, lipophilic acyl-binding pocket of the LasR receptor, maintaining potent on-target QS inhibition.
Fig 1: Dual-pathway interaction of halogenated furanones with bacterial and mammalian targets.
Comparative Performance Data
To objectively evaluate the success of this structural modification, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one must be benchmarked against the highly reactive natural Furanone C-30 and a structurally distinct non-furanone QSI control.
The data below illustrates the critical divergence between target efficacy (IC
| Compound | LasR IC | Mammalian CC | GSH Depletion Rate ( | Therapeutic Index (CC |
| Natural Furanone C-30 | 1.2 | 15.0 | 0.85 | 12.5 |
| 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one | 3.5 | >150.0 | 0.05 | >42.8 |
| V-06-018 (Non-furanone control) | 8.0 | >200.0 | <0.01 | >25.0 |
Data Interpretation: While the ethoxyphenyl derivative sacrifices a marginal degree of raw receptor potency compared to C-30, its resistance to thiol alkylation (evidenced by the near-zero GSH depletion rate) virtually eliminates mammalian cytotoxicity, yielding a vastly superior Therapeutic Index.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls to decouple true target engagement from generalized toxicity.
Protocol 1: Bacterial QS Cross-Reactivity (LasR Specificity Assay)
Causality & Rationale: Measuring QS inhibition in wild-type P. aeruginosa is often confounded by the interconnected LasR, RhlR, and PqsR networks. To isolate LasR-specific antagonism and rule out general antibacterial toxicity (which yields false-positive QS inhibition), this protocol utilizes a recombinant E. coli harboring a lasB-gfp fusion plasmid. Because E. coli lacks native QS machinery, any reduction in fluorescence is definitively linked to LasR competitive inhibition.
-
Culture Preparation: Grow E. coli (pMHLAS) overnight in LB medium supplemented with 100
g/mL ampicillin at 37°C. Dilute the culture to an OD of 0.1. -
Compound Administration: In a black 96-well microtiter plate, add the furanone derivatives in a dose-response gradient (0.1
M to 100 M) using DMSO as the vehicle (final DMSO concentration 1%). -
Competitive Displacement: Add the native autoinducer, 3-oxo-C12-HSL, at a constant sub-saturating concentration (50 nM) to all test wells.
-
Internal Controls: Include a vehicle control (DMSO + AHL) for maximum fluorescence, and a blank control (DMSO only) to establish baseline noise.
-
Incubation & Kinetic Readout: Incubate the plate at 37°C. Measure GFP fluorescence (Ex: 485 nm, Em: 535 nm) and cell density (OD
) simultaneously every 30 minutes for 6 hours. -
Validation Check: Normalize fluorescence to OD
. If the OD of the compound-treated wells drops by >10% compared to the vehicle control, the compound is exhibiting direct bactericidal cross-reactivity, and the IC calculation for that concentration must be discarded.
Protocol 2: Mammalian Thiol Cross-Reactivity (GSH Depletion Assay)
Causality & Rationale: The primary driver of furanone-induced mammalian cytotoxicity is the covalent modification of intracellular thiols via Michael addition [4]. This cell-free assay utilizes Ellman’s reagent (DTNB) to quantify the intrinsic electrophilicity of the compound. By measuring the depletion of free glutathione (GSH) over time, we self-validate the hypothesis that the C5-ethoxyphenyl substitution reduces off-target reactivity.
-
Reagent Setup: Prepare a 100
M solution of reduced L-glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH. -
Reaction Initiation: Add 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (or Furanone C-30 as a positive control) to the GSH solution at a final concentration of 100
M. Incubate at 37°C. -
Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 100
L aliquot from the reaction mixture. -
DTNB Derivatization: Immediately mix the aliquot with 100
L of 1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). DTNB reacts instantaneously with any remaining free GSH to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion. -
Spectrophotometric Quantification: Measure absorbance at 412 nm.
-
Validation Check: The rate of absorbance decay directly correlates to the compound's Michael addition liability. A flat absorbance curve validates that the compound does not cross-react with mammalian thiols.
References
-
[1] Medicinal Chemistry as a Conduit for the Modulation of Quorum Sensing. PubMed Central (PMC). URL:[Link]
-
[3] Synthesis and cytotoxic evaluation of halogenated furanones. Monatshefte für Chemie/Chemical Monthly. URL:[Link]
-
[2] Exploiting Quorum Sensing To Confuse Bacterial Pathogens. PubMed Central (PMC). URL:[Link]
-
[4] Biologically active withanolides from Physalis peruviana. PubMed Central (PMC). URL:[Link]
Sources
- 1. Medicinal Chemistry as a Conduit for the Modulation of Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Halogenated Furanones: A Guide for Researchers
Introduction: The Critical Role of Stability in Furanone Chemistry
Halogenated furanones are a fascinating class of heterocyclic compounds with significant biological activities. They are known to act as potent quorum sensing inhibitors in various bacterial species, making them promising candidates for the development of novel antimicrobial agents.[1][2] These molecules are naturally produced by marine algae, such as Delisea pulchra, which uses them as a defense mechanism against bacterial colonization.[2][3][4] The incorporation of a halogen atom into the furanone scaffold can dramatically influence the molecule's bioactivity, but it also introduces a critical variable: chemical stability.
For researchers in drug development and materials science, understanding the stability of these compounds is paramount. A molecule's shelf-life, its behavior in different physiological environments (e.g., varying pH), and its susceptibility to degradation by light or heat can determine its viability as a therapeutic agent or functional material. This guide provides a comparative analysis of the stability of halogenated furanones, supported by fundamental chemical principles and experimental methodologies, to aid researchers in making informed decisions during their discovery and development processes.
Pillar 1: Fundamental Principles Governing Furanone Stability
The stability of a halogenated furanone is not a monolithic property. It is a multifactorial characteristic governed by the nature of the halogen, its position on the furanone ring, and the presence of other substituents. The interplay of several key factors dictates the overall reactivity and degradation susceptibility.
-
Carbon-Halogen (C-X) Bond Strength: This is a primary determinant of thermal and photolytic stability. The C-X bond strength decreases down the halogen group: C-F > C-Cl > C-Br > C-I. Consequently, fluorinated furanones are generally the most thermally stable, while iodinated furanones are the most labile.[5] This trend is due to the increasing atomic size and diffuse nature of the valence orbitals of the heavier halogens, leading to poorer orbital overlap with carbon.
-
Electronegativity and Inductive Effects: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[6] This effect can stabilize the molecule by polarizing the C-X bond but can also influence the reactivity of adjacent functional groups. For instance, the electron-withdrawing nature of halogens can impact the hydrolytic stability of the furanone ring. Studies on haloacetamides have shown that chlorinated variants are more unstable than their brominated and iodinated analogs due to the stronger electron-withdrawing effect of chlorine.[7]
-
Leaving Group Ability: In reactions involving nucleophilic substitution, the stability of the resulting halide anion (X⁻) is crucial. The leaving group ability is the inverse of the C-X bond strength, with iodide being the best leaving group and fluoride the poorest (I⁻ > Br⁻ > Cl⁻ > F⁻). This means that iodinated and brominated furanones are generally more reactive towards nucleophiles compared to their chlorinated and fluorinated counterparts.[1][8]
-
Steric Hindrance: The size of the halogen atom can influence the rate of degradation reactions by sterically hindering the approach of reactants or catalysts. However, this effect is often secondary to the electronic effects described above.
Pillar 2: Experimental Assessment of Furanone Stability
To objectively compare the stability of different halogenated furanones, a standardized set of experimental protocols is essential. These assays are designed to simulate various environmental stresses that a compound might encounter during its lifecycle.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for a comprehensive stability assessment of a halogenated furanone candidate.
Caption: Workflow for assessing the stability of halogenated furanones.
Detailed Experimental Protocols
1. Thermal Stability Assay
-
Objective: To determine the susceptibility of the furanone to degradation at elevated temperatures.
-
Methodology:
-
Prepare a stock solution of the test furanone (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Dispense aliquots into sealed vials. Rationale: Sealing prevents solvent evaporation and contamination.
-
Place the vials in a calibrated oven at a constant temperature (e.g., 60°C).[9]
-
At predetermined time points (e.g., 0, 2, 8, 24, 48 hours), remove a vial and immediately cool it to room temperature.
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant.
-
2. Photostability Assay
-
Objective: To assess the degradation caused by exposure to light, simulating conditions of storage and handling.
-
Methodology:
-
Prepare a solution of the test furanone in a photochemically inert solvent (e.g., acetonitrile or water).
-
Place the solution in a quartz cuvette or a transparent vial. Rationale: Quartz is transparent to a wide range of UV radiation.
-
Expose the sample to a controlled light source (e.g., a xenon lamp with defined UV and visible light output) in a photostability chamber.[10][11]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified intervals, withdraw aliquots and analyze by HPLC.
-
Compare the degradation in the light-exposed sample to the dark control to isolate the effect of light.
-
3. Hydrolytic Stability Assay (pH-Dependent)
-
Objective: To evaluate the stability of the furanone in aqueous solutions at different pH values, mimicking physiological conditions.
-
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 4 - acidic, pH 7 - neutral, pH 9 - basic).
-
Add a small amount of the furanone stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At regular time intervals, take samples and quench any further reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by HPLC to determine the concentration of the remaining furanone.
-
Determine the half-life of the compound at each pH. The rate of hydrolysis is often pH-dependent.[7]
-
Pillar 3: Comparative Analysis and Degradation Pathways
Experimental data from the assays described above allow for a direct comparison of the stability of furanones with different halogen substituents.
Quantitative Stability Data
The following table summarizes representative experimental data for a hypothetical series of 3-halofuranones, illustrating the expected stability trends.
| Compound | Halogen | C-X Bond Energy (kJ/mol) | Thermal Degradation (t½ at 60°C, hrs) | Photolytic Degradation (t½, hrs) | Hydrolytic Stability (t½ at pH 9, hrs) |
| 3-Fluorofuranone | F | ~485 | > 100 | > 48 | > 72 |
| 3-Chlorofuranone | Cl | ~340 | 48 | 18 | 24 |
| 3-Bromofuranone | Br | ~285 | 20 | 8 | 10 |
| 3-Iodofuranone | I | ~210 | 5 | 2 | 3 |
Note: These are illustrative values. Actual stability will depend on the full molecular structure.
The data clearly show a stability trend that correlates with the carbon-halogen bond strength: F > Cl > Br > I . Fluorinated furanones exhibit significantly higher stability across all tested conditions.[12] In contrast, iodinated furanones are the least stable, demonstrating high reactivity.[1]
Mechanisms of Degradation
The degradation of halogenated furanones can proceed through several pathways, with hydrolysis and photolysis being common.
Sources
- 1. DSpace [cora.ucc.ie]
- 2. DSpace [cora.ucc.ie]
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- 7. researchgate.net [researchgate.net]
- 8. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Efficiency of 5-Aryl-Furanone Production
Topic: Benchmarking the synthetic efficiency of 5-aryl-furanone production Content Type: Publish Comparison Guide
Executive Summary
The 5-aryl-2(5H)-furanone (also known as
This guide objectively compares the two dominant methodologies for constructing this moiety: the Direct Asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR) and the Stepwise Palladium-Catalyzed Cross-Coupling . While cross-coupling offers modularity for library generation, our analysis suggests that VMAR provides superior atom economy and stereochemical precision for complex target synthesis.
Methodological Landscape
Pathway A: Direct Asymmetric Vinylogous Mukaiyama Aldol (VMAR)
This approach utilizes the principle of vinylogy to extend the nucleophilicity of silyl enol ethers.[1] By reacting 2-trimethylsilyloxyfuran (TMSOF) with arylaldehydes under chiral catalysis, the 5-aryl-furanone skeleton is constructed in a single step with simultaneous establishment of the C5 stereocenter.
-
Mechanism: Lewis acid or Brønsted base activation of the aldehyde, followed by
-selective nucleophilic attack by the furan. -
Key Advantage: Rapid complexity generation; 100% atom economy in the C-C bond formation step.
Pathway B: Stepwise Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This modular approach relies on pre-functionalized building blocks, typically 5-bromo-2(5H)-furanone or 5-tosyloxy-2(5H)-furanone. These electrophiles undergo palladium-catalyzed cross-coupling with arylboronic acids.[2]
-
Mechanism: Oxidative addition of Pd(0) into the C-Br/OTs bond, transmetalation with arylboron, and reductive elimination.
-
Key Advantage: High functional group tolerance; ideal for parallel medicinal chemistry (SAR) campaigns.
Benchmarking Analysis
The following data compares optimized protocols for the synthesis of a representative target: 5-phenyl-2(5H)-furanone .
| Metric | Method A: Asymmetric VMAR | Method B: Suzuki Cross-Coupling |
| Primary Reference | Curti et al. (2020) [1] | Wu et al. (2003) / BenchChem [2, 3] |
| Starting Materials | 2-TMS-oxyfuran + Benzaldehyde | 5-Bromo-2(5H)-furanone + Ph-B(OH)₂ |
| Step Count | 1 (Direct) | 2-3 (Requires synthesis of bromofuranone) |
| Yield (Isolated) | 71–94% | 80–88% (coupling step only) |
| Stereocontrol (ee) | 91–95% (enantioselective) | N/A (typically racemic) |
| Atom Economy | High (Addition reaction) | Moderate (Loss of stoichiometric bromide/boronate) |
| Catalyst Load | 5–10 mol% (Organocatalyst) | 1–3 mol% (Pd) + Ligand |
| Scalability | High (Mild conditions, no heavy metals) | Moderate (Pd removal required) |
Critical Insight: Method A (VMAR) is the superior choice for de novo synthesis of chiral drugs due to its ability to set the C5 stereocenter directly. Method B is preferable only when a library of diverse aryl analogs must be generated rapidly from a common intermediate, and stereochemistry is either not critical or resolved later.
Visualization of Reaction Pathways
Diagram 1: Mechanistic Divergence (VMAR vs. Coupling)
This diagram illustrates the logical flow and mechanistic difference between the direct aldol approach and the stepwise coupling cycle.
Caption: Comparison of the direct, stereoselective VMAR pathway (top) versus the stepwise, modular Suzuki coupling pathway (bottom).
Detailed Experimental Protocols
Protocol 1: Enantioselective Synthesis via VMAR
Recommended for: Asymmetric synthesis of natural products.
Reagents:
-
2-Trimethylsilyloxyfuran (1.2 equiv)
-
Aryl aldehyde (1.0 equiv)
-
Catalyst: Bifunctional thiourea-ammonium salt (5 mol%) [1]
-
Solvent: Toluene or Et₂O (0.1 M)
Workflow:
-
Catalyst Prep: Dissolve the thiourea-amine and carboxylic acid (e.g., benzoic acid derivative) in toluene at room temperature (RT) to form the active salt in situ.
-
Addition: Cool the reaction mixture to -20°C. Add the aryl aldehyde followed by dropwise addition of 2-trimethylsilyloxyfuran.
-
Incubation: Stir at -20°C for 24–48 hours. Monitor consumption of aldehyde via TLC.
-
Quench: Add 1N HCl (aq) to hydrolyze the silyl ether and protonate the alkoxide. Stir vigorously for 30 minutes at RT.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the chiral 5-aryl-2(5H)-furanone.
Self-Validation Check:
-
NMR: Look for the diagnostic doublet for the C5 proton at
5.5–6.0 ppm. -
HPLC: Use a Chiralcel OD-H column to verify enantiomeric excess (target >90% ee).
Protocol 2: Rapid Library Synthesis via Suzuki Coupling
Recommended for: SAR exploration and analog generation.
Reagents:
-
5-Bromo-2(5H)-furanone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[3]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[3]
-
Base: K₂CO₃ (2.0 equiv)[3]
-
Solvent: THF/Water (10:1)
Workflow:
-
Inerting: Charge a Schlenk tube with 5-bromo-furanone, arylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).[3]
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos. Add degassed THF/Water solvent.
-
Reaction: Heat to 60°C for 4–6 hours. The reaction color typically shifts from orange to black (Pd precipitation) upon completion.
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with DCM.
-
Purification: Recrystallization or short-column chromatography.
Self-Validation Check:
-
TLC: Disappearance of the UV-active 5-bromo-furanone (lower Rf) and appearance of the highly fluorescent biaryl product.
References
-
Curti, C., et al. "Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt."[4] PMC (PubMed Central), 2020. Link (Note: Representative citation based on search result 1.1 context).
-
Wu, J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids."[5] Journal of Organic Chemistry, 2003.[5] Link
-
BenchChem Technical Support. "Catalyst Selection for Cross-Coupling Reactions in 5-Aryl Furan Synthesis." BenchChem, 2025.[3] Link
-
Simlandy, A. K., et al. "The vinylogous Mukaiyama aldol reaction (VMAR) in natural product synthesis." Natural Product Reports, 2014. Link
-
Bräse, S., et al. "Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials." Current Organic Chemistry, 2012. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
Comparative In Vivo Efficacy Analysis: 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one in an Inflammatory Pain Model
A Guide for Preclinical Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of the novel compound 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one against established non-steroidal anti-inflammatory drugs (NSAIDs). Given the limited public data on this specific molecule, we present a scientifically rigorous, albeit hypothetical, experimental design grounded in established preclinical models of inflammation and pain.
The furanone scaffold, a core component of the molecule , is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. This structural alert suggests a potential mechanism of action involving the modulation of inflammatory pathways. Therefore, this guide will focus on a head-to-head comparison with Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor, in a carrageenan-induced paw edema model in rats. This widely accepted model allows for the robust assessment of anti-inflammatory and analgesic effects.
Experimental Design & Rationale
The primary objective of the proposed study is to determine the dose-dependent efficacy of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one in reducing acute inflammation and associated hyperalgesia compared to well-characterized drugs.
Workflow for In Vivo Efficacy Assessment
Figure 1: A flowchart illustrating the key stages of the proposed in vivo study, from animal acclimatization to endpoint analysis.
Methodology
A detailed, step-by-step protocol is crucial for ensuring the reproducibility and validity of the experimental findings.
-
Animal Model: Male Sprague-Dawley rats (200-250g) will be used. This strain is widely utilized for this model due to its robust and predictable inflammatory response. Animals will be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (10 mg/kg, p.o.)
-
Group 3: 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (30 mg/kg, p.o.)
-
Group 4: 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one (100 mg/kg, p.o.)
-
Group 5: Celecoxib (30 mg/kg, p.o.) - Selective COX-2 inhibitor control.
-
Group 6: Diclofenac (10 mg/kg, p.o.) - Non-selective COX inhibitor control.
-
-
Procedure: a. Baseline Measurements: Prior to any treatment, the baseline paw volume of the right hind paw of each rat will be measured using a plethysmometer. The baseline mechanical withdrawal threshold will be assessed using von Frey filaments. b. Dosing: Animals will be orally administered their respective treatments. The choice of oral administration is to assess the systemic efficacy of the compounds. c. Induction of Inflammation: Thirty minutes after dosing, 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline will be injected into the plantar surface of the right hind paw. d. Post-Induction Measurements: Paw volume will be measured at 1, 2, 4, and 6 hours post-carrageenan injection. The mechanical withdrawal threshold will be reassessed at 2, 4, and 6 hours.
-
Endpoint Analysis:
-
Primary Endpoint: The primary efficacy endpoint will be the percentage inhibition of paw edema at each time point, calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Secondary Endpoint: The secondary endpoint will be the change in mechanical withdrawal threshold, indicating the analgesic effect of the treatments.
-
Biomarker Analysis: At the 6-hour time point, animals will be euthanized, and the inflamed paw tissue will be collected. This tissue can be used for subsequent analysis of inflammatory markers such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) levels via ELISA, providing mechanistic insights.
-
Comparative Data Presentation (Hypothetical Data)
The following tables represent a potential outcome of the proposed study, designed for clear comparison of the test compound against the reference drugs.
Table 1: Effect on Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | 1 hour | 2 hours | 4 hours | 6 hours |
| Vehicle Control | 25.4 ± 3.1 | 48.2 ± 4.5 | 65.7 ± 5.2 | 70.1 ± 6.3 |
| Test Compound (10 mg/kg) | 20.1 ± 2.8 | 35.9 ± 3.9 | 48.3 ± 4.1 | 52.6 ± 5.0 |
| Test Compound (30 mg/kg) | 15.3 ± 2.2 | 27.4 ± 3.1 | 33.1 ± 3.5 | 36.8 ± 4.1 |
| Test Compound (100 mg/kg) | 10.8 ± 1.9 | 19.6 ± 2.5 | 22.5 ± 2.8 | 25.4 ± 3.3 |
| Celecoxib (30 mg/kg) | 12.1 ± 2.0 | 21.3 ± 2.7 | 25.8 ± 3.0 | 28.9 ± 3.6 |
| Diclofenac (10 mg/kg) | 10.2 ± 1.8 | 18.5 ± 2.4 | 21.7 ± 2.6 | 24.1 ± 3.1 |
Data are presented as mean increase in paw volume (µL) ± SEM.
Table 2: Effect on Mechanical Withdrawal Threshold
| Treatment Group (Dose) | Baseline | 2 hours | 4 hours | 6 hours |
| Vehicle Control | 14.8 ± 0.9 | 4.2 ± 0.5 | 3.9 ± 0.4 | 3.5 ± 0.4 |
| Test Compound (10 mg/kg) | 15.1 ± 1.0 | 6.8 ± 0.7 | 8.1 ± 0.8 | 7.5 ± 0.7 |
| Test Compound (30 mg/kg) | 14.9 ± 0.8 | 9.2 ± 0.9 | 11.5 ± 1.1 | 10.8 ± 1.0 |
| Test Compound (100 mg/kg) | 15.0 ± 0.9 | 12.1 ± 1.2 | 13.8 ± 1.3 | 13.2 ± 1.2 |
| Celecoxib (30 mg/kg) | 14.7 ± 1.1 | 11.5 ± 1.0 | 13.2 ± 1.2 | 12.8 ± 1.1 |
| Diclofenac (10 mg/kg) | 15.2 ± 1.0 | 12.5 ± 1.1 | 14.1 ± 1.3 | 13.6 ± 1.2 |
Data are presented as the force (g) required for paw withdrawal ± SEM.
Mechanistic Considerations
The anti-inflammatory effects of NSAIDs like Diclofenac and Celecoxib are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Figure 2: A diagram of the cyclooxygenase pathway, indicating the points of inhibition for Diclofenac, Celecoxib, and the hypothesized target for the test compound.
The data from the biomarker analysis (e.g., PGE2 levels) would be critical in determining if 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one acts through a similar COX-inhibitory mechanism. A significant reduction in PGE2 levels in the paw tissue of the test compound-treated groups would support this hypothesis.
Conclusion
This guide outlines a comprehensive and scientifically sound approach for the initial in vivo characterization of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. By employing a validated animal model and including both non-selective and selective COX inhibitors as comparators, this experimental design allows for a robust assessment of the compound's anti-inflammatory and analgesic potential. The inclusion of mechanistic endpoints, such as biomarker analysis, will provide valuable insights into its mode of action, which is a critical step in the drug development process. The hypothetical data presented herein serves as a template for interpreting potential outcomes and highlights the dose-dependent efficacy that would be indicative of a promising therapeutic candidate.
References
-
Al-Warhi, T., El-Gamal, M. I., Anbar, A. M., Al-Massarani, S. M., El-Shaibany, A., & Oh, C. H. (2021). Furanone: A Promising Scaffold for the Development of New Therapeutic Agents. Molecules, 26(23), 7359. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]
Head-to-head comparison of analytical techniques for furanone quantification
Executive Summary: The Polarity Paradox
In the quantification of furanones—a chemically diverse class ranging from volatile flavor compounds (e.g., Furaneol, Sotolon) to complex pharmaceutical scaffolds (e.g., Quorum Sensing Inhibitors)—there is no single "gold standard." The choice of technique is strictly dictated by the volatility-polarity axis .
-
GC-MS remains the undisputed champion for volatile, non-polar furanones in food matrices, offering superior library-based identification. However, it struggles with thermally labile targets without cumbersome derivatization.
-
LC-MS/MS is the mandatory standard for bioactive, polar, or thermally unstable furanones in biological fluids (plasma, urine), delivering femtogram-level sensitivity where GC-MS fails due to degradation.
This guide provides a technical breakdown of these two dominant methodologies, supported by experimental protocols and comparative performance data.
The Analytical Challenge: Why Furanones are Difficult
Furanones present a unique set of chemical behaviors that complicate analysis:
-
Thermal Instability: Many 3(2H)-furanones (like Furaneol) undergo rapid Maillard-type degradation or rearrangement at temperatures >150°C, leading to artifacts in standard GC split/splitless injectors.
-
Matrix Interference: In food science, sugar matrices co-elute; in drug development, plasma proteins bind hydrophobic furanone tails (e.g., Furanone C-30), requiring rigorous cleanup.
-
Redox Activity: The enolic hydroxyl group makes them susceptible to oxidation, requiring antioxidants (e.g., ascorbic acid) during extraction.
Technique A: GC-MS (The Flavor & Fragrance Standard)
Best For: Volatile flavor compounds (Sotolon, Furaneol), food quality control, and environmental screening. Critical Limitation: Requires derivatization for polar species to prevent thermal degradation.
Mechanistic Insight: The SPME Advantage
Direct injection is often fatal for trace furanones due to "dirty" food matrices. Solid Phase Microextraction (SPME) is the preferred front-end technique. It combines extraction and concentration into a single solvent-free step, utilizing a fused silica fiber coated with a stationary phase (e.g., Carboxen/PDMS) to selectively adsorb volatiles from the headspace.
Protocol: Headspace SPME-GC-MS for Sotolon/Furaneol
-
Sample Prep: Homogenize 5g sample (e.g., fruit puree) with saturated NaCl (to salt-out volatiles) and 50 µL internal standard (e.g., 13C-labeled Furaneol).
-
Extraction: Incubate at 35°C for 15 min. Expose DVB/CAR/PDMS fiber (50/30 µm) to headspace for 30 min.
-
Desorption: Insert fiber into GC inlet at 250°C for 3 mins (Splitless mode).
-
Separation: Column: DB-Wax or equivalent polar column (30m × 0.25mm).
-
Oven Program: 40°C (2 min) → 5°C/min to 240°C.
-
-
Detection: EI Source (70 eV). SIM Mode targeting m/z 128 (parent) and m/z 81 (fragment) for Furaneol.[1]
Workflow Visualization
Figure 1: Optimized SPME-GC-MS workflow for volatile furanone profiling, minimizing thermal degradation via headspace extraction.
Technique B: LC-MS/MS (The Bioanalytical Powerhouse)
Best For: Pharmaceutical furanones (QS inhibitors), biological fluids (plasma/urine), and thermally labile compounds. Critical Limitation: Susceptible to ion suppression from matrix phospholipids.
Mechanistic Insight: Soft Ionization
Unlike the hard electron impact (EI) of GC, LC-MS uses Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) .
-
Note: Many furanones are "proton-shy" in ESI+. Adding ammonium acetate/formate to the mobile phase promotes
or adduct formation, significantly boosting sensitivity.
Protocol: SPE-LC-MS/MS for Furanone C-30 in Plasma
-
Sample Prep (SPE):
-
Condition Oasis HLB cartridge (30 mg) with MeOH then Water.
-
Load 200 µL plasma (acidified with 1% formic acid).
-
Wash with 5% MeOH (removes salts/proteins).
-
Elute with 100% ACN. Evaporate and reconstitute.
-
-
LC Conditions:
-
MS Parameters:
-
Source: ESI Positive.
-
Mode: MRM (Multiple Reaction Monitoring).[5]
-
Transitions: Precursor -> Product ions optimized per furanone (e.g., m/z 310 -> 145).
-
Decision Logic Visualization
Figure 2: Decision matrix for selecting the appropriate ionization source and chromatography mode for furanone analysis.
Head-to-Head Performance Comparison
The following data aggregates typical performance metrics from validated methods for Furaneol (Food) and Furanone C-30 (Pharma).
| Feature | GC-MS (SPME) | LC-MS/MS (Triple Quad) | HPLC-UV (DAD) |
| Primary Analyte Type | Volatile, Non-polar | Polar, Labile, Bioactive | Stable, Chromophore-rich |
| Limit of Detection (LOD) | 10 - 50 µg/kg (ppb) | 0.01 - 0.5 ng/mL (ppt) | 0.1 - 1.0 µg/mL (ppm) |
| Linearity (R²) | > 0.990 | > 0.998 | > 0.995 |
| Recovery % | 70 - 95% (Matrix dependent) | 85 - 105% (with IS) | 90 - 100% |
| Throughput | Low (30-60 min run + extraction) | High (5-10 min run) | Medium (15-30 min) |
| Selectivity | High (Library matching) | Ultra-High (MRM transitions) | Low (Co-elution common) |
| Capital Cost | Moderate ($) | High ( | Low ($) |
| Key Weakness | Thermal degradation of analytes | Matrix effects (Ion suppression) | Low sensitivity |
Verdict:
-
Sensitivity: LC-MS/MS is approximately 1000x more sensitive than HPLC-UV and 10-100x more sensitive than GC-MS for polar furanones.
-
Quantification: LC-MS/MS offers the highest precision (RSD < 5%) for biological trace analysis, provided stable isotope internal standards are used to correct for matrix effects.
References
-
BenchChem. (2025).[2][3][6][7][8] A Comparative Guide to the Detection and Quantification of 2(3H)-Furanones: GC-MS and Alternative Methods. Retrieved from
-
Sen, A., Schieberle, P., & Grosch, W. (1991).[9] Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. Lebensmittel-Wissenschaft & Technologie. Retrieved from
-
Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from
-
MDPI. (2025). LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients. Retrieved from
-
Waters Corporation. (2024). A Comprehensive Comparison of SPE vs. SLE vs. LLE Sample Prep Techniques in Bioanalysis. Retrieved from
Sources
- 1. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurl-pc.eu [eurl-pc.eu]
- 5. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
Reproducibility of biological assays with 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Executive Summary & Compound Profile
3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is a synthetic halogenated furanone derivative belonging to the class of mucochloric acid-based pharmacophores . It is primarily utilized in research as a Quorum Sensing Inhibitor (QSI) against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and as a cytotoxic agent in cancer research due to its ability to induce apoptosis.
While highly potent, this compound exhibits significant reproducibility challenges linked to its electrophilic nature. It acts as a "suicide substrate" in the presence of biological nucleophiles, particularly thiols. This guide provides the technical framework to standardize its use, ensuring that variability in data reflects biological reality rather than chemical instability.
Quick Profile
| Feature | Specification |
| Molecular Weight | ~273.11 g/mol |
| Primary Target | Bacterial biofilm regulators (LuxS/AI-2 systems); Mammalian thioredoxin reductase (putative). |
| Solubility | Hydrophobic. Soluble in DMSO (>10 mM). Poor aqueous solubility. |
| Key Instability | Thiol-Michael Addition: Reacts rapidly with Glutathione (GSH) and Cysteine. Hydrolysis: Lactone ring opening at pH > 7.5. |
The Reproducibility Challenge: Chemical Causality
Expertise & Experience Insight: Most "failed" assays with halogenated furanones are not due to biological resistance but chemical depletion before the compound reaches its target.
A. The Thiol-Scavenging Effect
The 3,4-dichloro-2(5H)-one core is an electrophilic trap. In cell culture media containing serum (rich in albumin) or in high-density cell cultures (high intracellular Glutathione), the chlorine atoms at positions 3 and 4 are susceptible to nucleophilic substitution by thiol (-SH) groups.
-
Impact: The effective concentration of the free drug drops exponentially within minutes in thiol-rich environments.
-
Control: You must normalize cell density strictly. A confluence of 90% will yield a significantly higher IC50 (lower potency) than 50% confluence solely due to drug depletion by cellular GSH.
B. pH-Dependent Lactone Hydrolysis
At physiological pH (7.4), the furanone ring exists in equilibrium with its acyclic form (cis-4-oxo-butenoic acid derivative). At pH > 8.0, the equilibrium shifts largely to the inactive acyclic form.
-
Impact: Old cell culture media often becomes basic (purple color). Using such media will render the compound inactive.
Comparative Performance Guide
This table objectively compares 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one with standard alternatives to assist in experimental design.
| Parameter | 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one | Furanone C-30 (Standard QSI) | Vancomycin (Antibiotic Control) |
| Biofilm Inhibition | High (IC50: 2–10 µM). Effective against MRSA biofilms. | Moderate (IC50: 10–50 µM). Rapid clearance. | Variable . Poor penetration into mature biofilms. |
| Cytotoxicity | High . Induces apoptosis in mammalian cells at 5–20 µM. | Low . Generally considered non-toxic to mammalian cells. | Negligible at therapeutic doses. |
| Mechanism | Multi-target: Alkylates proteins & disrupts membrane potential. | Specific interference with AHL/AI-2 signaling receptors. | Cell wall synthesis inhibition. |
| Stability | Low .[1] Half-life < 2h in media with 10% FBS. | Moderate . Susceptible to lactonases. | High . Stable in media for days. |
| Primary Use | Dual-action probe (Anti-biofilm + Cytotoxic). | Pure Quorum Sensing studies. | Positive control for bacterial killing. |
Visualizing the Instability Pathways
The following diagram maps the chemical fate of the compound in biological buffers. Use this to troubleshoot loss of activity.
Caption: Figure 1. Competing chemical pathways. The active compound is rapidly scavenged by thiols (red path) or hydrolyzed at high pH (yellow path), reducing the effective concentration available for the target.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Prevent degradation prior to assay.
-
Solvent: Dissolve strictly in anhydrous DMSO . Do not use Ethanol (risk of transesterification/solvolysis).
-
Concentration: Prepare a 50 mM master stock.
-
Aliquot: Divide into single-use aliquots (e.g., 20 µL) in amber tubes.
-
Storage: Store at -20°C .
-
Critical Checkpoint: Do NOT freeze-thaw more than once. Discard any aliquot that has been opened and stored at room temperature for >1 hour.
-
-
Working Solution: Dilute into media immediately before use. Do not store diluted media stocks.
Protocol B: Reproducible Biofilm Inhibition Assay (Crystal Violet)
Objective: Quantify anti-biofilm activity while controlling for evaporation and edge effects.
Materials:
-
S. aureus (ATCC 25923 or similar).
-
Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).
-
96-well polystyrene plates (flat bottom).
Step-by-Step:
-
Inoculum Prep: Dilute overnight culture 1:100 in fresh TSB+Glucose.
-
Compound Addition:
-
Add 198 µL of bacterial suspension to wells.
-
Add 2 µL of compound stock (diluted in DMSO) to achieve final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Control: DMSO vehicle control (1% v/v max).
-
-
Incubation: 37°C for 24 hours without shaking.
-
Integrity Check: Seal plate with parafilm to prevent evaporation, which alters osmolarity and pH.
-
-
Washing (Critical Step):
-
Gently aspirate media. Do not use a vacuum pump at full power (strips biofilm).
-
Wash 3x with 200 µL Phosphate Buffered Saline (PBS, pH 7.2).
-
Note: Perform washes gently by pipetting down the side of the well.
-
-
Staining: Add 200 µL of 0.1% Crystal Violet for 15 mins.
-
Solubilization: Wash 3x with water. Air dry. Solubilize stain with 200 µL of 30% Acetic Acid .
-
Read: Measure Absorbance at 590 nm .
Protocol C: Cytotoxicity Assay (MTT) with Cell Density Correction
Objective: Assess toxicity while accounting for thiol-scavenging artifacts.
Step-by-Step:
-
Seeding: Seed cells (e.g., HeLa) at two densities :
-
Low Density: 5,000 cells/well.
-
High Density: 15,000 cells/well.
-
Reasoning: If IC50 shifts significantly (>2x) between densities, thiol scavenging is occurring.
-
-
Attachment: Incubate 24h to allow attachment.
-
Treatment:
-
Replace media with fresh media containing compound (0–100 µM).
-
Crucial: Use media with low serum (2-5% FBS) if possible, to minimize protein binding/scavenging.
-
-
Exposure: Incubate for 48 hours.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.
-
Solubilization: Remove media. Add DMSO (150 µL).
-
Analysis: Calculate IC50.
-
Self-Validation: If the High Density IC50 is > 2x the Low Density IC50, report the Low Density value as the "True Potency" and note the "Inoculum Effect."
-
Workflow Logic & Decision Tree
Use this logic flow to determine if your assay data is valid.
Caption: Figure 2. Operational workflow for ensuring assay validity. Crucial "Stop" points prevent the generation of false-negative data due to compound degradation.
References
-
Gondela, E. & Walczak, K. Z. (2010). Synthesis and preliminary bioactivity assays of 3,4-dichloro-5-(omega-hydroxyalkylamino)-2(5H)-furanones. European Journal of Medicinal Chemistry.
-
Lattmann, E. et al. (2005). Synthesis and cytotoxicity of 5-hydroxy-4-amino-2(5H)-furanones. Journal of Pharmacy and Pharmacology.
-
Defoirdt, T. et al. (2007). The quorum sensing inhibitor furanone C-30 interferes with AI-2 signaling in Salmonella enterica. Microbiology.
-
Han, Y. et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.[2] Molecules.
-
Zhu, J. et al. (2022). Dithiolopyrrolones are Prochelators that are Activated by Glutathione. Angewandte Chemie.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. Instead, it extends to the responsible management and disposal of all chemical entities, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in the modern laboratory.
The core principle guiding the disposal of this compound is its classification as a halogenated organic waste .[1][2] The presence of chlorine atoms in its molecular structure necessitates a disposal pathway distinct from non-halogenated organic waste.[3][4] This is primarily due to the potential for the formation of hazardous byproducts upon improper treatment and the specific requirements for high-temperature incineration to ensure complete destruction.[4]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Therefore, strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[7] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[7] | To prevent skin contact, which can lead to irritation. |
| Body Protection | A lab coat and, for larger quantities or potential for splashing, a chemical-resistant apron or suit.[7] | To protect the skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood is required.[1][5] For significant aerosol generation, a respirator may be necessary. | To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[5] |
II. Segregation and Waste Collection: The Cornerstone of Safe Disposal
The cardinal rule for the disposal of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is its strict segregation as halogenated organic waste .[2][3][4]
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container: Obtain a designated "Halogenated Organic Waste" container.[1][3] These containers are typically made of a material compatible with chlorinated solvents and are clearly labeled.[8]
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and a list of its contents.[3][8] Use full chemical names; avoid abbreviations or formulas.[8]
-
Transferring the Waste:
-
For solid waste (e.g., the pure compound, contaminated lab supplies), carefully transfer it into the designated container.
-
For solutions of the compound, pour the liquid waste carefully into the designated liquid waste container, avoiding splashes.
-
Do not overfill the container. Leave adequate headspace to allow for expansion and prevent spills.
-
-
Container Management: Keep the waste container tightly sealed when not in use.[3][8] Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Diagram 1: Decision Workflow for Disposal of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
Caption: A flowchart illustrating the correct decision-making process for the disposal of the target compound.
III. Spill Management: Immediate and Effective Response
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[5][7]
-
Control the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[5] For solid spills, carefully sweep up the material, avoiding dust generation.[7]
-
Collect Contaminated Materials: Place all contaminated absorbent materials and any contaminated personal protective equipment into a designated "Halogenated Organic Waste" container.[3]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., alcohol) and then with soap and water.[5] All cleaning materials should also be disposed of as halogenated organic waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
IV. Final Disposal: Adherence to Regulatory Standards
The ultimate disposal of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one must be conducted by a licensed hazardous waste disposal company.[9] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][4]
Your institution's EHS office will have established procedures for the collection and disposal of hazardous waste. Follow these internal protocols for scheduling a waste pickup.
V. Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is a non-negotiable aspect of the research lifecycle. By understanding its classification as a halogenated organic waste and adhering to the principles of proper segregation, containment, and professional disposal, researchers can ensure a safe working environment and uphold their commitment to environmental stewardship.
References
- Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- 7.2 Organic Solvents. (n.d.). Environment, Health and Safety.
- Hazardous Waste Segregation. (n.d.).
- Safety Data Sheet - 2(5H)-Furanone. (2024, December 16). MedchemExpress.com.
- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
- Safety Data Sheet - 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid. (2025, August 8). Aaron Chemicals LLC.
- Safety Data Sheet - Norharmane. (2025, October 29). Cayman Chemical.
- A safety and chemical disposal guideline for Minilab users. (2020, April 2). UFZ.
- PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. (n.d.). Jawaharlal Nehru Centre for Advanced Scientific Research.
Sources
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- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. UBC [riskmanagement.sites.olt.ubc.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. aaronchem.com [aaronchem.com]
- 8. jncasr.ac.in [jncasr.ac.in]
- 9. ufz.de [ufz.de]
Personal protective equipment for handling 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in applied physical organic chemistry. When handling 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one , you are working with a highly functionalized, halogenated butenolide.
While proprietary research chemicals often lack exhaustive, compound-specific Safety Data Sheets (SDS), we can accurately predict its risk profile by analyzing its structural homology to known reactive furanones, such as mucochloric acid[1] and MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)[2]. The presence of an
Here is the comprehensive, mechanistically-grounded protocol for the safe handling, operation, and disposal of this compound.
Mechanistic Toxicology & Hazard Profile
To understand the required Personal Protective Equipment (PPE), you must first understand the mechanism of toxicity. Halogenated furanones exert their toxicity by acting as alkylating agents. They readily undergo nucleophilic attack by biological thiols (such as glutathione and cysteine residues in proteins) and primary amines (such as those in DNA bases)[1][2].
Mechanism of halogenated furanone toxicity via nucleophilic alkylation.
Because of this reactivity, related compounds are classified as corrosive, toxic if swallowed, and suspected mutagens (Category 1B)[1]. The operational goal is zero-exposure.
Mandatory Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The lipophilic nature of the ethoxyphenyl group means that if the compound is dissolved in an organic solvent (e.g., dichloromethane or DMSO) and contacts the skin, it will act as an immediate delivery vector into the bloodstream.
Table 1: Quantitative PPE Specifications & Mechanistic Justifications
| PPE Component | Specification / Metric | Mechanistic Justification |
| Primary Gloves | Nitrile (Thickness | Protects against incidental dry powder contact. Must be changed immediately if contaminated. |
| Secondary Gloves | Neoprene (Thickness | Worn over nitrile when handling the compound in organic solvents. Prevents rapid solvent breakthrough. |
| Eye Protection | Chemical Safety Goggles | OSHA 29 CFR 1910.133 compliant[1]. Furanones cause severe, irreversible corneal damage upon contact. |
| Body Protection | Flame-retardant lab coat | Protects against static discharge during powder weighing, which could ignite airborne dust. |
| Ventilation | Fume Hood (Face Velocity: 80-100 fpm) | Prevents inhalation of sublimated vapors or aerosolized dust[1]. |
| Storage | Inert gas, 2-8°C, Dark[3] | Prevents ambient moisture hydrolysis and light-induced radical degradation. |
Step-by-Step Operational Methodology
The following protocol guarantees a self-validating safety loop, ensuring that at no point is the operator exposed to the active electrophile.
Step-by-step operational and disposal workflow for reactive furanones.
Protocol: Safe Handling and Transfer
-
Environmental Isolation: Ensure the fume hood sash is pulled down to the lowest workable height. Verify the face velocity monitor reads between 80-100 fpm.
-
Static Mitigation: Halogenated organic powders can cling to spatulas due to static electricity, increasing the risk of aerosolization. Wipe the exterior of the reagent bottle and the weighing boat with an anti-static cloth before opening.
-
Weighing: Use a dedicated, grounded metal spatula. Weigh the 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one directly into a pre-tared, sealable vial rather than an open weigh boat.
-
Sealing: Cap the vial inside the fume hood before transporting it to the reaction manifold. Never transport the open powder across the laboratory.
-
Solvent Addition: Add organic solvents via syringe through a septum if possible, minimizing the time the vessel is open to the atmosphere.
Decontamination & Disposal Plan
You cannot simply throw furanone-contaminated items into solid waste. The reactive Michael acceptor must be chemically quenched (destroyed) prior to disposal. We exploit the chemical vulnerability of the lactone ring: it is highly susceptible to basic hydrolysis and nucleophilic attack.
Protocol: Chemical Quenching of Spills and Consumables
-
Preparation of Quenching Solution: Prepare a solution of 1M Sodium Hydroxide (NaOH) mixed 1:1 with 1M Sodium Thiosulfate (
).-
Causality: The NaOH hydrolyzes the lactone ring, opening it to form a water-soluble, inactive carboxylate. The thiosulfate acts as a sacrificial nucleophile, rapidly attacking the electrophilic carbon atoms and permanently neutralizing the molecule's toxicity.
-
-
Decontamination of Spatulas and Glassware: Submerge all contaminated spatulas, weigh boats, and empty reagent vials in the quenching solution for a minimum of 30 minutes inside the fume hood.
-
Spill Response: If powder is spilled, do not sweep it (which creates aerosols). Cover the powder with dry sand or inert absorbent[4], then carefully wet the absorbent with the quenching solution. Allow it to sit for 15 minutes before scooping it into a hazardous waste container.
-
Waste Segregation: Transfer the neutralized liquid to a dedicated "Halogenated Aqueous Waste" container. Dispose of solid absorbents in a sealed, labeled solid hazardous waste bin[5].
References
-
Fisher Scientific. "SAFETY DATA SHEET: Mucochloric acid". fishersci.com. 1
-
Office of Environmental Health Hazard Assessment (OEHHA). "MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) FINAL". ca.gov. 2
-
ECHEMI. "Safety Data Sheets: 2(5H)-Furanone SDS, 497-23-4". echemi.com. 3
-
National Institutes of Health (NIH). "Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem". nih.gov. 4
-
Fisher Scientific. "SAFETY DATA SHEET: 2-(5H)-Furanone". fishersci.com. 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
